Kryptofix 221
Description
Properties
IUPAC Name |
4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLXPNDSLDLJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2CCOCCOCCN1CCOCCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185286 | |
| Record name | Cryptating agent 221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31364-42-8 | |
| Record name | 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31364-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryptating agent 221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031364428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31364-42-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cryptating agent 221 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Kryptofix 221
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for Kryptofix 221, a cryptand widely utilized for its exceptional metal ion chelation properties, particularly within the field of radiopharmaceutical chemistry.
Core Mechanism of Action: Host-Guest Complexation
This compound, systematically named 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, functions as a powerful chelating agent through the formation of stable inclusion complexes with various metal cations.[1][2][3] Its unique three-dimensional bicyclic structure features a central cavity lined with seven donor atoms—five oxygen and two nitrogen—which can effectively coordinate with a guest cation.[1] This "host-guest" interaction is the fundamental principle behind its mechanism of action.
The process of chelation involves the electrostatic interaction between the lone pairs of electrons on the oxygen and nitrogen atoms of the this compound molecule and the positive charge of the metal cation.[1][4] This coordination results in the encapsulation of the metal ion within the cryptand's cavity, forming a stable complex known as a "cryptate." The stability of these complexes is a key attribute, making this compound highly effective in sequestering specific cations.
The selectivity of this compound for particular metal ions is determined by the compatibility between the size of the ion and the dimensions of the cryptand's cavity. While it is known to form complexes with a range of cations including Na⁺, Cd²⁺, Zn²⁺, and Eu³⁺, its most prominent application lies in the complexation of potassium ions (K⁺).[2][3]
Application in Radiopharmaceutical Synthesis: Phase-Transfer Catalysis
A critical application of this compound is its role as a phase-transfer catalyst in the synthesis of fluorine-18 ([¹⁸F]) labeled radiopharmaceuticals, most notably [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG).[4][5][6] In this context, [¹⁸F]fluoride is produced as an aqueous solution, but the subsequent nucleophilic substitution reaction to label a precursor molecule typically requires anhydrous organic conditions.
The mechanism in this application unfolds as follows:
-
Potassium Ion Complexation: Potassium carbonate (K₂CO₃) is added to the reaction mixture. This compound selectively encapsulates the K⁺ ions.
-
Fluoride Ion Activation: The large, organic-soluble K⁺-Kryptofix 221 complex effectively shields the positive charge of the potassium ion. This leaves the [¹⁸F]fluoride anion "naked" and highly reactive in the organic solvent.
-
Phase Transfer: The lipophilic exterior of the this compound complex facilitates the transfer of the K⁺/[¹⁸F]F⁻ ion pair from the aqueous phase (or a solid support) into the organic solvent where the labeling precursor is dissolved.
-
Nucleophilic Substitution: The highly activated, "naked" [¹⁸F]fluoride anion can then efficiently participate in the nucleophilic substitution reaction, displacing a leaving group on the precursor molecule to form the desired [¹⁸F]-labeled product.
This process is pivotal for the high-yield and efficient production of many clinical PET imaging agents.
Quantitative Data on Complex Formation
The stability of the complexes formed between cryptands and metal ions can be quantified by their stability constants (log Kₛ). While specific data for this compound with a wide range of cations is dispersed throughout the literature, the following table summarizes representative stability constants for the related and well-studied Kryptofix 222 in different solvents to illustrate the principles of complex stability.
| Cation | Solvent | Log Kₛ |
| K⁺ | Water | 5.4 |
| K⁺ | Methanol | 10.95 |
| Na⁺ | Water | 3.9 |
| Na⁺ | Methanol | 7.85 |
| Rb⁺ | Water | 4.35 |
| Cs⁺ | Water | <2 |
| Tl⁺ | Water | 6.8 |
Note: This data is for Kryptofix 222 and is provided for illustrative purposes. The stability constants for this compound would differ based on its specific cavity size and structure.
The thermodynamic parameters of complexation, including enthalpy (ΔH) and entropy (ΔS), have been studied for various cryptand-cation systems and are influenced by the solvent.[7][8] Generally, a large negative ΔH indicates a strong binding interaction, while a positive ΔS can result from the release of solvent molecules upon complexation.[8]
Experimental Protocols
A. Determination of Complex Stability Constants via Conductometry
This method is used to determine the stoichiometry and stability constants of the formed complexes in various solvents.[7]
Methodology:
-
Solution Preparation: Prepare a solution of the metal salt (e.g., KCl) of known concentration in the desired solvent (e.g., methanol/acetonitrile mixture).
-
Initial Conductance Measurement: Place the metal salt solution in a thermostated conductometric cell and measure the initial molar conductance.
-
Titration: Add small, precise aliquots of a this compound solution of known concentration to the metal salt solution.
-
Conductance Monitoring: Measure the molar conductance of the solution after each addition of the this compound solution, ensuring thermal equilibrium is reached.
-
Data Analysis: Plot the molar conductance as a function of the molar ratio of this compound to the metal ion. The changes in the slope of the resulting curve indicate the stoichiometry of the complex formed (e.g., 1:1).
-
Stability Constant Calculation: Use appropriate software to fit the conductance-mole ratio data to a model that calculates the stability constant (Kₛ) of the complex.
B. Detection of Residual this compound via Thin-Layer Chromatography (TLC)
This protocol is essential for the quality control of radiopharmaceuticals to ensure that levels of residual this compound are below acceptable limits.[9][10]
Methodology:
-
Plate Preparation: Prepare a silica gel TLC plate.
-
Spotting: Apply a small spot of the final radiopharmaceutical product onto the TLC plate. Alongside it, spot a standard solution of this compound at a known concentration (e.g., the acceptable limit) and a blank (the solvent).
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots using an iodoplatinate spray reagent. Kryptofix will appear as a distinct spot.
-
Analysis: Compare the intensity of the spot from the product to that of the standard. The intensity of the product spot should not exceed that of the standard, confirming that the residual this compound is within the specified limit.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. KRYPTOFIX(R) 221 | 31364-42-8 [chemicalbook.com]
- 3. KRYPTOFIX(R) 221 | 31364-42-8 [amp.chemicalbook.com]
- 4. To chelate thallium( i ) – synthesis and evaluation of Kryptofix-based chelators for 201 Tl - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01074G [pubs.rsc.org]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Removal of the 2.2.2 cryptand (Kryptofix 2.2.2) from 18FDG by cation exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Kryptofix 221 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kryptofix 221, systematically known as 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a bicyclic polyether, a type of cryptand, with significant applications in coordination chemistry and radiopharmaceutical development. Its defining characteristic is the formation of stable inclusion complexes with various cations, particularly alkali metals. This property is pivotal in its primary role as a phase-transfer catalyst, where it enhances the solubility and reactivity of anionic reagents in organic solvents. This guide provides an in-depth overview of the chemical properties, structure, and key applications of this compound, with a focus on its utility in radiolabeling with fluorine-18.
Chemical Structure and Properties
This compound possesses a three-dimensional cage-like structure formed by two nitrogen bridgeheads linked by three polyoxyethylene chains. This conformation allows it to encapsulate a cation within its cavity, with the oxygen and nitrogen atoms acting as Lewis basic sites that coordinate with the metal ion.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane[1] |
| Synonyms | Cryptand 221, Cryptating agent 221[1] |
| CAS Number | 31364-42-8[1][2][3] |
| Molecular Formula | C16H32N2O5[1][3][4] |
| Molecular Weight | 332.44 g/mol [1][3][4] |
| Appearance | Clear colorless to pale yellow liquid[4][5] |
| Density | 1.111 g/cm³ at 20 °C[2][4][6] |
| Boiling Point | 465.4 ± 40.0 °C (Predicted)[4][7][8] |
| Flash Point | >113 °C (>230 °F)[3][4][7] |
| Solubility | Miscible with water[4][5][7] |
| Storage | Store at +2°C to +8°C, light sensitive[2][4][5] |
Mechanism of Action in Cation Complexation
The efficacy of this compound as a phase-transfer catalyst stems from its ability to strongly chelate cations. In the context of radiolabeling with fluorine-18, which is typically produced as [¹⁸F]fluoride in aqueous solution, this compound plays a crucial role in facilitating the nucleophilic substitution reaction in an organic medium.
The process involves the complexation of a potassium ion (K⁺), often introduced as potassium carbonate (K₂CO₃), by the this compound molecule. This encapsulation of the potassium ion effectively sequesters it, leaving the [¹⁸F]fluoride anion "naked" and highly reactive. The lipophilic exterior of the this compound-potassium complex ([K/221]⁺) enhances its solubility in aprotic organic solvents like acetonitrile, thereby enabling the otherwise poorly soluble fluoride ion to participate in the desired nucleophilic reaction.
Caption: Complexation of K⁺ by this compound and subsequent activation of ¹⁸F⁻.
Experimental Protocols: Application in [¹⁸F]FDG Synthesis
The synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a widely used PET radiotracer, serves as a prime example of the application of this compound. The following is a generalized experimental protocol based on common procedures.[9]
4.1. Materials and Reagents
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Mannose triflate (precursor)
-
Anion exchange cartridge (e.g., QMA)
-
C18 Sep-Pak cartridge
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis
-
Sterile water for injection
-
Ethanol
4.2. Experimental Workflow
References
- 1. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
The Role of Kryptofix 221 as a Phase Transfer Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis and drug development, the efficient and selective facilitation of chemical reactions is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to accelerate reactions between reactants located in different immiscible phases. At the heart of this methodology lies the phase transfer catalyst, a substance capable of transporting a reactant across the phase boundary, thereby enabling the reaction to proceed. Among the various classes of phase transfer catalysts, cryptands, and specifically Kryptofix 221, have garnered significant attention due to their exceptional ability to encapsulate metal cations. This guide provides a comprehensive technical overview of the role of this compound as a phase transfer catalyst, detailing its mechanism of action, applications in key organic reactions, and relevant experimental data and protocols.
Core Concept: The Mechanism of Action
This compound, systematically named 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a bicyclic cryptand with a three-dimensional cavity.[1] Its efficacy as a phase transfer catalyst stems from its unique ability to selectively encapsulate alkali metal cations, most notably potassium ions (K+), within its cavity. This encapsulation process is highly efficient due to the pre-organized nature of the cryptand's structure, which provides a snug and thermodynamically favorable fit for the cation.
The core principle of this compound in phase transfer catalysis involves the following steps:
-
Cation Sequestration: In a biphasic system (e.g., a solid-liquid or liquid-liquid system), the inorganic salt of the desired anion (e.g., KF, KCN) is typically present in the solid or aqueous phase. This compound, being soluble in organic solvents, resides in the organic phase. At the phase interface, this compound encapsulates the cation (e.g., K+) from the inorganic salt.
-
Formation of a Lipophilic Complex: The resulting complex, [K⊂221]+, possesses a lipophilic exterior due to the organic framework of the cryptand. This lipophilicity allows the complex to be soluble in the organic phase.
-
Anion Transport: To maintain charge neutrality, the anion (e.g., F-, CN-) is "dragged" by the encapsulated cation into the organic phase. This process effectively overcomes the insolubility of the anion in the organic solvent.
-
"Naked" Anion and Enhanced Reactivity: Once in the organic phase, the anion is minimally solvated and its association with the encapsulated cation is significantly weakened. This results in a highly reactive, or "naked," anion. This increased nucleophilicity dramatically accelerates the rate of reaction with the organic substrate.
-
Catalyst Regeneration: After the anion reacts with the substrate, the resulting inorganic salt (e.g., the salt of the leaving group) is typically insoluble in the organic phase and precipitates or is transferred back to the aqueous/solid phase. The this compound is then free to return to the interface and repeat the catalytic cycle.
This mechanism is particularly crucial in reactions where the anion's reactivity is hampered by strong ion pairing or solvation in the initial phase.
Visualizing the Catalytic Cycle
The following diagram illustrates the catalytic cycle of this compound in a solid-liquid phase transfer catalysis reaction.
Caption: Catalytic cycle of this compound in phase transfer catalysis.
Applications in Organic Synthesis
This compound has proven to be a highly effective phase transfer catalyst in a variety of organic reactions, particularly those requiring the activation of anionic nucleophiles.
Nucleophilic Fluorination (especially Radiofluorination)
One of the most significant applications of this compound is in nucleophilic fluorination, particularly in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The introduction of the fluorine-18 ([¹⁸F]) isotope often involves the use of [¹⁸F]fluoride, which is typically produced as an aqueous solution of K[¹⁸F]. The high charge density and strong hydration of the fluoride ion in water render it a poor nucleophile.
This compound, in conjunction with a base like potassium carbonate, effectively sequesters the K⁺ ion, transporting the [¹⁸F]F⁻ into an anhydrous organic solvent (e.g., acetonitrile). This generates a highly reactive "naked" [¹⁸F]fluoride ion, which can readily participate in nucleophilic substitution reactions with suitable precursors to afford the desired [¹⁸F]-labeled radiotracer.
Quantitative Data for [¹⁸F]Fluorination Reactions
| Precursor | Product | Catalyst System | Solvent | Temp (°C) | Time (min) | Radiochemical Yield (RCY) | Reference |
| Mannose triflate | [¹⁸F]FDG | K₂CO₃ / this compound | Acetonitrile | 85 | 10-15 | > 90% | [2] |
| Tosylated precursor | [¹⁸F]Fallypride | K₂CO₃ / this compound | Acetonitrile | 100 | 10 | 40-60% | [2] |
| Nitro precursor | [¹⁸F]Mefway | K₂CO₃ / this compound | DMSO | 160 | 15 | 25-45% | [2] |
Experimental Protocol: Synthesis of [¹⁸F]FDG
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge with a solution of this compound (5-15 mg) and potassium carbonate (1-5 mg) in a mixture of acetonitrile (0.8 mL) and water (0.2 mL).
-
Azeotropic Drying: The eluted solution is heated under a stream of nitrogen or under vacuum at 80-110 °C to remove the water azeotropically with acetonitrile. This step is typically repeated 2-3 times to ensure an anhydrous environment.
-
Radiolabeling: A solution of the mannose triflate precursor (10-20 mg) in anhydrous acetonitrile (1 mL) is added to the dried K[¹⁸F]/Kryptofix 221 complex. The reaction mixture is heated at 85-120 °C for 5-15 minutes.
-
Hydrolysis: After cooling, the protecting groups on the fluorinated intermediate are removed by acid or base hydrolysis (e.g., with HCl or NaOH).
-
Purification: The final product, [¹⁸F]FDG, is purified using a series of cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]fluoride, this compound, and other impurities.
Williamson Ether Synthesis
The Williamson ether synthesis, a classic method for the preparation of ethers from an alkoxide and an alkyl halide, can be significantly enhanced by phase transfer catalysis. When using a solid base like potassium hydroxide or potassium carbonate to generate the alkoxide in situ, the reaction is often slow due to the low solubility of the base and the resulting alkoxide in the organic solvent.
This compound can facilitate this reaction by complexing the potassium ion of the alkoxide, thereby increasing its solubility and nucleophilicity in the organic phase. This leads to higher yields and milder reaction conditions.
Quantitative Data for this compound-Catalyzed Williamson Ether Synthesis
| Alcohol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 4 | > 95% |
| 1-Octanol | 1-Bromobutane | KOH (solid) | Toluene | 100 | 6 | 92% |
Cyanide Substitution Reactions
The displacement of a leaving group by a cyanide anion is a fundamental C-C bond-forming reaction. However, the use of alkali metal cyanides like potassium cyanide (KCN) is often hampered by their insolubility in organic solvents. This compound can be employed to effectively transfer the cyanide ion into the organic phase, enabling efficient nucleophilic substitution on various substrates.
Experimental Protocol: Cyanide Substitution on an Alkyl Bromide
-
Reaction Setup: A mixture of the alkyl bromide (1.0 eq), potassium cyanide (1.5 eq), and this compound (0.05 eq) in a suitable organic solvent (e.g., acetonitrile or toluene) is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Reaction Execution: The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred vigorously for a predetermined time (e.g., 2-8 hours). The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid potassium bromide byproduct is removed by filtration. The filtrate is then washed with water to remove any remaining KCN and this compound.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography if necessary.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. The use of solid bases like potassium tert-butoxide can be challenging due to solubility issues. While specific literature on this compound in Claisen condensations is less common, its principle of enhancing the solubility and reactivity of potassium enolates suggests its potential applicability in improving reaction efficiency.
Logical Workflow for a PTC Reaction
The following diagram outlines the general logical workflow for setting up and executing a phase transfer-catalyzed reaction using this compound.
Caption: General workflow for a this compound-catalyzed reaction.
Conclusion
This compound stands out as a highly effective phase transfer catalyst, particularly for reactions involving alkali metal cations. Its ability to encapsulate these cations and transport the associated anions into an organic phase as highly reactive "naked" species has proven invaluable in a range of synthetic applications, most notably in the field of radiopharmaceutical chemistry. The detailed understanding of its mechanism and the availability of established protocols enable researchers and drug development professionals to leverage the power of this compound to achieve higher yields, milder reaction conditions, and improved selectivity in their synthetic endeavors. As the demand for efficient and green chemical processes continues to grow, the application of sophisticated phase transfer catalysts like this compound is expected to expand further, driving innovation in both academic research and industrial-scale synthesis.
References
A Technical Guide to the Solubility of Kryptofix 221 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Kryptofix 221, a crucial cryptand for cation complexation in various scientific and pharmaceutical applications. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document also furnishes a detailed experimental protocol for determining the solubility of this compound in organic solvents via the reliable gravimetric method.
Overview of this compound Solubility
This compound, systematically named 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a bicyclic aminopolyether. Its unique three-dimensional cavity allows for the strong and selective encapsulation of cations, a property that is fundamental to its application as a phase-transfer catalyst and in the synthesis of specialized salts.[1] The solubility of this compound is a critical parameter for its effective use, influencing reaction kinetics, formulation development, and purification processes.
While precise quantitative solubility data (e.g., in g/100 mL or molarity) for this compound across a wide array of organic solvents is not extensively documented in peer-reviewed journals or supplier technical data sheets, qualitative descriptions are available. The compound is generally described as being soluble in common organic solvents.
Qualitative Solubility Data
Based on available chemical literature and supplier information, the qualitative solubility of this compound in various solvents is summarized in the table below. It is important to note that these are general statements and the actual solubility can be influenced by factors such as temperature, pressure, and the presence of impurities.
| Solvent | Qualitative Solubility | Citation |
| Water | Miscible | [2][3] |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Acetonitrile | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method
For researchers requiring precise solubility values, the following gravimetric method provides a robust and accurate approach to determining the solubility of this compound, which is a liquid at room temperature, in various organic solvents.[4][5]
Principle
This method involves preparing a saturated solution of this compound in a chosen solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining this compound is determined. From this, the solubility can be calculated.[6]
Materials and Apparatus
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Glass vials with airtight seals (e.g., screw caps with PTFE liners)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance (readability to at least 0.1 mg)
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
-
Magnetic stirrer and stir bars
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. An excess is ensured when a separate phase of undissolved this compound is visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, cease stirring to allow the undissolved this compound to settle and confirm its presence.
-
-
Sample Withdrawal:
-
Once equilibrium is established, turn off the stirrer and allow the undissolved this compound to settle completely, leaving a clear supernatant of the saturated solution.
-
Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-calibrated pipette. Avoid disturbing the undissolved solute.
-
-
Gravimetric Analysis:
-
Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of this compound.
-
Once the solvent is fully evaporated, place the evaporating dish containing the this compound residue in a vacuum desiccator to cool to room temperature and remove any residual solvent.
-
Weigh the evaporating dish with the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of aliquot (mL)] x 100
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Signaling Pathways and Logical Relationships
As this compound is a synthetic ionophore, its primary function is to form stable complexes with cations, thereby facilitating their transfer between phases. It is not known to directly participate in or modulate biological signaling pathways in the manner of a bioactive molecule. Its utility in drug development is often as an excipient or a reagent in the synthesis of active pharmaceutical ingredients, where it can improve the solubility and reactivity of certain salts.
The logical relationship governing its function is based on the principles of host-guest chemistry, where the "host" (this compound) encapsulates a "guest" ion. The stability of the resulting complex is dependent on factors such as the relative sizes of the ion and the cryptand's cavity, the charge of the ion, and the nature of the solvent.
The diagram below illustrates the fundamental principle of cation complexation by this compound.
References
An In-depth Technical Guide to the Complexation of Metal Ions with Kryptofix 221
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and quantitative data associated with the complexation of metal ions by Kryptofix 221. This compound, a cryptand, is a powerful sequestering agent with significant applications in various scientific fields, including radiopharmaceutical development and analytical chemistry.
Introduction to this compound and Metal Ion Complexation
This compound, systematically named 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a macrobicyclic ligand with a three-dimensional cavity capable of encapsulating a variety of metal cations.[1][2] The complexation, or encapsulation, of a metal ion by this compound is a host-guest interaction driven by electrostatic forces between the positively charged metal ion and the lone pairs of electrons on the oxygen and nitrogen atoms of the cryptand. The stability of the resulting complex is highly dependent on factors such as the size of the metal ion relative to the cryptand's cavity, the charge of the metal ion, and the solvent system used.
The general process of complexation can be represented by the following equilibrium:
Mⁿ⁺ + this compound ⇌ [M(this compound)]ⁿ⁺
where Mⁿ⁺ is the metal ion. The strength of this interaction is quantified by the stability constant (K) or its logarithm (log K).
Quantitative Data: Stability Constants and Thermodynamic Parameters
The stability of this compound complexes with various metal ions is a critical parameter for its application. The following tables summarize the available quantitative data.
Table 1: Stability Constants (log K) of this compound with Various Metal Ions
| Metal Ion | Solvent | Temperature (°C) | log K | Reference |
| Na⁺ | Water | 25 | 5.40 | [3] |
| Na⁺ | Acetonitrile | 25 | >4 | [3] |
| K⁺ | Acetonitrile | 25-45 | Varies | [4] |
| Li⁺ | Acetonitrile | 25-45 | Varies | [4] |
| Ba²⁺ | Methanol | 25 | High | [5] |
| Sr²⁺ | Methanol | 25 | High | [5] |
| Ca²⁺ | Methanol | 25 | Moderate | [5] |
| Mg²⁺ | Methanol | 25 | Low | [5] |
| La³⁺ | Various non-aqueous | 25 | Varies | [6][7] |
| Y³⁺ | Various non-aqueous | 25 | Varies | [4][8] |
| Ce³⁺ | Various non-aqueous | 25 | Varies | [6] |
| Lu³⁺ | D₂O | Not Specified | 1.3 - 4.0 | [5] |
| In³⁺ | D₂O | Not Specified | 1.3 - 4.0 | [5] |
Note: The stability of complexes is highly solvent-dependent. Non-aqueous solvents often exhibit higher stability constants compared to water.[3]
Table 2: Thermodynamic Parameters for the Complexation of Metal Ions with this compound
| Metal Ion | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |
| Ca²⁺ | Methanol | - | - | Positive | [1] |
| Y³⁺ | Various non-aqueous | - | Destabilized | Stabilized | [7] |
| La³⁺ | Various non-aqueous | - | Destabilized | Stabilized | [7] |
Note: A positive entropy change (ΔS) often drives the complexation process, suggesting the release of solvent molecules from the coordination sphere of the metal ion upon encapsulation by the cryptand.[1][7]
Experimental Protocols for Studying Complexation
Several analytical techniques are employed to investigate the complexation of metal ions with this compound. Detailed methodologies for key experiments are provided below.
Potentiometric Titration
Potentiometric titration is a classical method to determine the stability constants of metal complexes.[9]
Objective: To determine the stability constant (log K) of a metal-Kryptofix 221 complex.
Materials:
-
This compound solution of known concentration.
-
Metal salt solution of known concentration.
-
Standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Inert electrolyte solution to maintain constant ionic strength (e.g., KCl).
-
pH meter or potentiometer with a suitable ion-selective electrode (ISE) or a glass electrode.
-
Magnetic stirrer and stir bar.
-
Burette.
-
Titration vessel.
Procedure:
-
Calibrate the pH meter/potentiometer with standard buffer solutions.
-
In the titration vessel, place a known volume of the metal salt solution and the inert electrolyte.
-
Immerse the electrode(s) in the solution and start stirring gently.
-
Record the initial potential/pH of the solution.
-
Add small, known increments of the this compound solution from the burette.
-
After each addition, allow the system to reach equilibrium and record the potential/pH reading.
-
Continue the titration well past the equivalence point.
-
The obtained titration data (potential/pH vs. volume of titrant) is then analyzed using appropriate software to calculate the stability constant of the complex.
Conductometric Titration
Conductometric titration is used to determine the stoichiometry and stability of the complex by measuring the change in electrical conductivity of the solution during titration.[10][11]
Objective: To determine the stoichiometry and stability constant of a metal-Kryptofix 221 complex.
Materials:
-
This compound solution of known concentration.
-
Metal salt solution of known concentration.
-
Conductivity meter with a conductivity cell.
-
Magnetic stirrer and stir bar.
-
Burette.
-
Titration cell.
Procedure:
-
Place a known volume of the metal salt solution in the titration cell.
-
Immerse the conductivity cell in the solution and start stirring.
-
Measure and record the initial conductance of the solution.
-
Add the this compound solution in small, known increments from the burette.
-
After each addition, allow the solution to stabilize and record the conductance.
-
Continue the titration until a clear change in the slope of the conductance versus volume plot is observed.
-
Plot the conductance values as a function of the volume of this compound added. The plot will consist of two or more lines with different slopes. The intersection of these lines indicates the stoichiometry of the complex.
-
The stability constant can be calculated by fitting the molar conductivity curves using a suitable computer program.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the complexation reaction.[3][12]
Objective: To determine the enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and stoichiometry (n) of complexation.
Materials:
-
This compound solution of known concentration.
-
Metal salt solution of known concentration.
-
Isothermal titration calorimeter.
-
Syringe for injection.
-
Sample and reference cells.
Procedure:
-
Degas both the this compound and metal salt solutions to avoid air bubbles.
-
Load the metal salt solution into the sample cell and the corresponding buffer into the reference cell.
-
Load the this compound solution into the injection syringe.
-
Place the cells and the syringe into the calorimeter and allow the system to equilibrate thermally.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
The data is plotted as heat change per injection versus the molar ratio of ligand to metal.
-
Analysis of the resulting binding isotherm using appropriate software yields the thermodynamic parameters (ΔH, K, and n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to study the complexation by monitoring the changes in the chemical shifts of the this compound protons upon addition of a metal ion.[5][13]
Objective: To investigate the binding interaction and determine the stability constant.
Materials:
-
This compound solution in a suitable deuterated solvent.
-
Metal salt solution in the same deuterated solvent.
-
NMR spectrometer.
-
NMR tubes.
Procedure:
-
Prepare a series of NMR tubes containing a fixed concentration of this compound.
-
Add increasing amounts of the metal salt solution to each tube, creating a range of metal-to-ligand molar ratios.
-
Acquire the ¹H NMR spectrum for each sample.
-
Observe the changes in the chemical shifts of the this compound protons. The protons closest to the binding cavity will typically show the most significant shifts.
-
Plot the change in chemical shift (Δδ) for a specific proton as a function of the metal ion concentration.
-
The data can be fitted to a binding isotherm to determine the stability constant of the complex.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be employed if the complexation process results in a change in the absorbance spectrum of the ligand or the metal ion.
Objective: To determine the stoichiometry and stability constant of the complex.
Materials:
-
This compound solution.
-
Metal salt solution.
-
UV-Vis spectrophotometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions with a constant concentration of either the metal ion or this compound, and a varying concentration of the other component (mole-ratio method).
-
Alternatively, prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied (Job's plot or continuous variation method).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plot the absorbance versus the mole ratio or mole fraction.
-
The stoichiometry of the complex can be determined from the inflection point of the mole-ratio plot or the maximum of the Job's plot.
-
The stability constant can be calculated from the absorbance data.
Visualizations of Processes and Workflows
The following diagrams illustrate the logical relationships in the complexation process and the general workflows of the experimental techniques.
Caption: General overview of the metal ion complexation process with this compound.
Caption: A generalized workflow for experimental determination of complexation parameters.
Conclusion
The complexation of metal ions by this compound is a fundamental process with broad scientific and practical implications. Understanding the thermodynamics and kinetics of these interactions is crucial for the rational design of applications ranging from targeted radiopharmaceuticals to selective ion sensors. The experimental techniques outlined in this guide provide robust methods for characterizing these complex systems, and the quantitative data serves as a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. KRYPTOFIX(R) 221 | 31364-42-8 [chemicalbook.com]
- 3. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Macrobicyclic Cryptands for Radiometal Complexation: Preparation of Macropa‐Based Cryptands for Efficient Complexation of Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. tau.ac.il [tau.ac.il]
- 11. scribd.com [scribd.com]
- 12. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Architecture of Molecular Encapsulation: A Technical Guide to Cryptands in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of supramolecular chemistry, the ability to selectively bind and transport ions and small molecules is of paramount importance. Among the arsenal of synthetic host molecules, cryptands stand out for their exceptional three-dimensional encapsulation capabilities, leading to highly stable and selective host-guest complexes known as cryptates.[1][2][3] Discovered by Jean-Marie Lehn, who, along with Donald J. Cram and Charles J. Pedersen, was awarded the Nobel Prize in Chemistry in 1987 for this work, cryptands have revolutionized our understanding of molecular recognition.[1][4] This technical guide delves into the fundamental principles of cryptands, their synthesis, and their applications, with a particular focus on their relevance to drug development and advanced chemical research.
Cryptands are bicyclic or polycyclic multidentate ligands, typically composed of ether and amine functionalities, that form a well-defined intramolecular cavity.[5] This three-dimensional structure allows them to completely surround a guest ion, leading to a much higher degree of stability and selectivity compared to their two-dimensional counterparts, the crown ethers.[1][3] The term "cryptand" itself suggests a ligand that binds a substrate in a "crypt," effectively burying the guest molecule.[3]
Core Principles of Cryptand Chemistry
The defining feature of cryptands is their pre-organized, cage-like structure which provides a binding site for various cations, including alkali metals, alkaline earth metals, lanthanoids, and even ammonium ions.[1][4] Unlike crown ethers, which primarily use oxygen atoms for coordination, cryptands utilize both nitrogen and oxygen donor atoms, contributing to their superior binding strength.[1]
The exceptional stability of cryptate complexes is attributed to the cryptate effect , which arises from the macrobicyclic structure of the ligand. This three-dimensional encapsulation leads to a high degree of preorganization, minimizing the entropic penalty upon complexation. The result is a significant increase in both thermodynamic and kinetic stability compared to complexes with monocyclic ligands like crown ethers.[6]
The selectivity of a cryptand for a particular cation is primarily governed by the principle of size complementarity between the cation and the cryptand's cavity.[2][6] For instance, the cavity of [2.2.2]cryptand is an ideal fit for the potassium ion (K+), leading to a very high stability constant for the [K⊂2.2.2]⁺ complex.[7]
Quantitative Data on Cryptand-Cation Complexation
The stability of cryptate complexes is quantified by their stability constant (log K). The following tables summarize key stability constants for common cryptands with various alkali and alkaline earth metal cations.
Table 1: Stability Constants (log K) of Cryptand Complexes with Alkali Metal Cations in Methanol at 25°C
| Cryptand | Li⁺ | Na⁺ | K⁺ | Rb⁺ | Cs⁺ |
| [2.1.1] | >4.3 | 2.5 | <2 | <2 | <2 |
| [2.2.1] | 2.5 | 5.4 | 3.95 | 2.55 | <2 |
| [2.2.2] | <2 | 3.9 | 5.4 | 4.35 | <2 |
Table 2: Stability Constants (log K) of Cryptand Complexes with Alkaline Earth Metal Cations in Water at 25°C
| Cryptand | Mg²⁺ | Ca²⁺ | Sr²⁺ | Ba²⁺ |
| [2.1.1] | <2 | 2.5 | <2 | <2 |
| [2.2.1] | <2 | 6.95 | 7.35 | 6.3 |
| [2.2.2] | <2 | 4.4 | 8.0 | 9.5 |
Note: The nomenclature [l.m.n]cryptand indicates the number of oxygen atoms in each of the three bridges between the nitrogen bridgeheads.[1][4]
Experimental Protocols for Cryptand Synthesis
The synthesis of cryptands can be challenging due to the need to form multiple macrocyclic rings in a controlled manner.[3] However, several one-step and multi-step methods have been developed.
General One-Step Synthesis of a Symmetrical Cryptand (e.g., [2.2.2]Cryptand)
This method involves the reaction of a diamine with a diiodide derivative of an oligoethylene glycol.
Materials:
-
Triethyleneglycol diamine
-
Triethyleneglycol diiodide
-
High-purity solvent (e.g., acetonitrile)
-
Alkali metal carbonate (e.g., K₂CO₃) as a template and base
Procedure:
-
A solution of triethyleneglycol diamine in acetonitrile is prepared in a high-dilution reaction setup.
-
A solution of triethyleneglycol diiodide in acetonitrile is prepared separately.
-
Both solutions are added simultaneously and slowly over a period of several hours to a refluxing suspension of potassium carbonate in a large volume of acetonitrile. The potassium cation acts as a template, organizing the reactants for efficient cyclization.
-
The reaction mixture is refluxed for an extended period (typically 24-48 hours).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in chloroform and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on alumina or silica gel to yield the pure cryptand.
Characterization
The synthesized cryptand should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Visualizing Core Concepts and Workflows
Signaling Pathways and Logical Relationships
Applications in Drug Development and Beyond
The unique properties of cryptands make them valuable tools in various scientific disciplines, including drug development.
-
Drug Delivery: Cryptands can encapsulate drug molecules, potentially improving their solubility, stability, and bioavailability.[8] For example, studies have investigated the use of cryptands as carriers for anticancer drugs like busulfan and lomustine.[8]
-
Ion Transport and Sensing: Their ability to selectively bind and transport ions across membranes makes them excellent models for studying biological ion channels and for the development of ion-selective sensors.
-
Phase Transfer Catalysis: By encapsulating a cation, cryptands can solubilize salts in organic solvents, thereby increasing the reactivity of the counter-anion.[2][4] This is particularly useful in phase transfer catalysis, where they facilitate reactions between reactants in immiscible phases.[2][9]
-
Radiopharmaceuticals: A notable application is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET).[10] For instance, [2.2.2]cryptand (often sold under the trade name Kryptofix 222) is used to enhance the reactivity of fluoride-18 (¹⁸F) in nucleophilic substitution reactions for the synthesis of ¹⁸F-labeled radiotracers.[10]
-
Supramolecular Chemistry and Materials Science: Cryptands are fundamental building blocks in the construction of more complex supramolecular assemblies and advanced materials.[9]
Conclusion
Cryptands represent a cornerstone of supramolecular chemistry, offering unparalleled strength and selectivity in cation binding. Their three-dimensional architecture, which gives rise to the powerful cryptate effect, has enabled significant advancements in our ability to control and manipulate ionic species. For researchers in drug development and other scientific fields, a thorough understanding of the principles of cryptand synthesis and their host-guest chemistry is essential for harnessing their full potential in creating novel therapeutic agents, sensitive diagnostic tools, and advanced materials. While their synthesis can be intricate, the remarkable properties of the resulting molecules justify the effort, paving the way for continued innovation in molecular recognition and its applications.
References
- 1. Cryptand - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Cryptand [chemeurope.com]
- 5. Cryptates | PPTX [slideshare.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis of a [2.2.2] Cryptand Containing Reactive Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and computational studies on possibility of using glucose diazacrown cryptand as a carrier for anticancer drugs busulfan and lomustine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. nbinno.com [nbinno.com]
The Advent of Cryptands: A Deep Dive into the Discovery and Development of Kryptofix Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and applications of Kryptofix compounds, a class of synthetic bicyclic multidentate ligands known as cryptands. We delve into the seminal work of Nobel laureate Jean-Marie Lehn, detailing the synthesis, mechanism of action, and the unique complexation properties of these molecules. A significant focus is placed on their revolutionary role in radiopharmaceutical chemistry, particularly as phase-transfer catalysts in the production of fluorine-18 labeled positron emission tomography (PET) tracers. This guide also explores their utility in other scientific domains, including inorganic and organometallic synthesis. Detailed experimental protocols, quantitative data on complex stability, and visualizations of key chemical processes are provided to serve as a valuable resource for researchers and professionals in the field.
A New Class of Ligands: The Discovery of Cryptands
The story of Kryptofix compounds is intrinsically linked to the birth of supramolecular chemistry, a field that explores the chemistry of non-covalent intermolecular bonds. In the late 1960s, building upon the foundational discovery of crown ethers by Charles Pedersen, French chemist Jean-Marie Lehn envisioned a new class of three-dimensional cage-like molecules with even greater selectivity and binding strength for cations.[1][2][3] This led to the design and synthesis of the first cryptands, bicyclic and polycyclic multidentate ligands, in 1968.[3]
The term "cryptand" itself, coined by Lehn, aptly describes the function of these molecules: to bind a substrate within a molecular "crypt," effectively encapsulating it.[1][2] This three-dimensional encapsulation, a key feature distinguishing them from the two-dimensional crown ethers, results in the formation of highly stable complexes called "cryptates."[2][4] The pioneering work of Lehn, alongside Pedersen and Donald J. Cram, in the field of host-guest chemistry was recognized with the 1987 Nobel Prize in Chemistry.[1][2] Many of these commercially available cryptands are marketed under the trade name Kryptofix®, a registered trademark of Merck KGaA, Darmstadt, Germany.[3]
Structure and Nomenclature
The most widely recognized Kryptofix compound is Kryptofix 222 (also denoted as [2.2.2]cryptand).[1] Its systematic IUPAC name is 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane.[1][5] The numerical designation "[2.2.2]" provides a simple way to describe the structure, where each number indicates the quantity of ether oxygen atoms in each of the three bridges connecting the two nitrogen bridgehead atoms.[1][2]
Mechanism of Action: Cation Encapsulation and Phase-Transfer Catalysis
The remarkable properties of Kryptofix compounds stem from their ability to selectively encapsulate cations within their three-dimensional cavity.[4] This encapsulation is achieved through the coordination of the cation with the lone pairs of electrons on the oxygen and nitrogen atoms lining the interior of the cryptand.[6] The resulting cryptate is a lipophilic complex where the charged cation is effectively shielded from the surrounding solvent.[1][2]
This property is the basis for their critical role as phase-transfer catalysts .[7] In many chemical reactions, particularly in radiochemistry, the reacting anion (e.g., [¹⁸F]fluoride) is highly solvated in an aqueous phase and thus has low reactivity.[8] To participate in a reaction in an organic solvent, it must be transferred across the phase boundary.
Kryptofix compounds facilitate this transfer by complexing the counter-ion of the reactive anion (e.g., K⁺ in K¹⁸F).[5] The encapsulation of the cation by the Kryptofix molecule creates a large, lipophilic complex that is soluble in organic solvents.[8] This process effectively "drags" the anion into the organic phase, where it is desolvated and becomes a highly reactive "naked" anion, significantly accelerating the rate of nucleophilic substitution reactions.[7][8]
Synthesis of Kryptofix Compounds
The synthesis of Kryptofix compounds generally involves a multi-step process. While specific protocols vary depending on the target cryptand, a common strategy involves the reaction of a diamine with a diacyl chloride or a di-tosylate in a high-dilution environment to favor intramolecular cyclization.
Experimental Protocol: Synthesis of Kryptofix 222
A representative synthesis of Kryptofix 222 involves the reaction of triethylene glycol di(p-toluenesulfonate) with 1,8-diamino-3,6-dioxaoctane.
Materials:
-
Triethylene glycol di(p-toluenesulfonate)
-
1,8-diamino-3,6-dioxaoctane (also known as 2,2'-(ethylenedioxy)bis(ethylamine))
-
High-purity acetonitrile (anhydrous)
-
Sodium carbonate (anhydrous)
-
Citric acid
-
Tetramethylammonium hydroxide
-
Chloroform
-
n-Hexane
-
4A Molecular sieves
Procedure:
-
A solution of triethylene glycol di(p-toluenesulfonate) and anhydrous sodium carbonate in anhydrous acetonitrile is prepared and stirred at 40°C.
-
1,8-diamino-3,6-dioxaoctane is added to the mixture, and the temperature is raised to 90°C. The reaction is refluxed for approximately 16 hours.
-
After cooling, the mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethanol, and an aqueous solution of citric acid is added. The mixture is heated to 85°C and refluxed for 3 hours to facilitate decomplexation.
-
After filtration, the pH of the filtrate is adjusted to approximately 10 with tetramethylammonium hydroxide.
-
The product is extracted with chloroform, and the organic phases are combined and dried over 4A molecular sieves.
-
The solvent is removed by evaporation, and the crude product is recrystallized from n-hexane to yield pure Kryptofix 222 as a white solid.
Quantitative Data: Stability of Kryptofix Complexes
The stability of the cryptate formed is a critical parameter and is quantified by the stability constant (log Kₛ). A higher log Kₛ value indicates a more stable complex. The selectivity of a cryptand for a particular cation is determined by the "fit" between the size of the cation and the cryptand's cavity.
| Kryptofix Compound | Cation | Solvent | log Kₛ |
| Kryptofix 2.1.1 | Li⁺ | Methanol | 4.30 |
| Na⁺ | Methanol | 2.55 | |
| Kryptofix 2.2.1 | Na⁺ | Methanol | 5.40 |
| K⁺ | Methanol | 3.95 | |
| Kryptofix 2.2.2 | K⁺ | Methanol | 5.40 |
| Rb⁺ | Methanol | 4.35 | |
| Cs⁺ | Methanol | <2 | |
| Ba²⁺ | Water | 9.50 |
Note: Stability constants can vary with the solvent and the method of determination.
Applications in Radiopharmaceutical Chemistry
The most significant and widespread application of Kryptofix compounds is in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). The use of Kryptofix 222 was a landmark development that enabled the efficient and reliable production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), the most commonly used PET tracer for oncology, neurology, and cardiology.
Synthesis of [¹⁸F]FDG
The synthesis of [¹⁸F]FDG involves the nucleophilic substitution of a mannose triflate precursor with [¹⁸F]fluoride. Kryptofix 222 is used to facilitate the transfer of the [¹⁸F]fluoride into the anhydrous acetonitrile reaction solvent.[5]
Other Radiopharmaceutical Applications
The utility of Kryptofix 222 extends beyond [¹⁸F]FDG to the synthesis of other important PET tracers, including:
-
[¹⁸F]Fluoroestradiol ([¹⁸F]FES): An estrogen receptor imaging agent used in breast cancer.[9][10]
-
[¹⁸F]Fluorothymidine ([¹⁸F]FLT): A marker of cellular proliferation.
-
[¹⁸F]Fallypride: A dopamine D2/D3 receptor antagonist for neurological imaging.
-
[¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine): An amino acid tracer for brain tumor imaging.[3]
Quality Control: Detection of Residual Kryptofix
Due to the toxicity of Kryptofix 222, its residual amount in the final radiopharmaceutical product must be strictly controlled. Various analytical methods are employed for its detection and quantification, including:
-
Thin-Layer Chromatography (TLC) Spot Test: A rapid, qualitative method using an iodoplatinate reagent.
-
Gas Chromatography (GC): A more quantitative method, often with a nitrogen-selective detector.[11]
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for trace-level quantification.
Non-Medical Applications
While the impact of Kryptofix compounds in medicine is profound, their unique properties are also leveraged in other areas of chemical synthesis.
Synthesis of Alkalides and Electrides
Kryptofix compounds have been instrumental in the synthesis of exotic chemical species such as alkalides and electrides.[12] In these compounds, an alkali metal atom is reduced to form an anion (alkalide) or an electron acts as the anion (electride). Kryptofix is used to encapsulate the alkali metal cation, stabilizing the unusual anionic species and allowing for their isolation and characterization in the solid state.
Crystallization of Zintl Ions
Zintl ions are polyatomic anions of main group elements. Kryptofix compounds are used as sequestering agents to encapsulate the counter-cations (typically alkali metals) during the crystallization of Zintl phases.[13] This allows for the isolation of discrete Zintl ion clusters, which are of great interest in inorganic and materials chemistry.
Conclusion
The discovery of Kryptofix compounds by Jean-Marie Lehn marked a pivotal moment in the development of supramolecular chemistry. Their ability to selectively encapsulate cations has had a transformative impact on various scientific disciplines. In particular, their role as phase-transfer catalysts has been indispensable in the field of radiopharmaceutical chemistry, enabling the routine production of essential PET imaging agents. As research continues to explore the vast potential of host-guest chemistry, it is certain that Kryptofix compounds and their derivatives will continue to be invaluable tools for scientists and researchers across the globe.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. lookchem.com [lookchem.com]
- 3. Kryptofix 222 special quality for synthesis 23978-09-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. Cryptand - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Azamacrocycles and the azaoxacryptand 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane as structure-directing agents in the synthesis of microporous metalloaluminophosphates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct analysis of Kryptofix 2.2.2 in 18FDG by gas chromatography using a nitrogen-selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alkalisci.com [alkalisci.com]
- 13. Crystal structure of tris[(4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane-κ8 N 2,O 6)rubidium] rubidium nonastannide - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Kryptofix 221 in Binding Cationic Guests: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kryptofix 221, systematically named 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a prominent member of the cryptand family of synthetic macrobicyclic ligands. These molecules are renowned for their remarkable ability to selectively encapsulate a wide variety of cationic guests within their three-dimensional cavities. This guide provides a comprehensive technical overview of the core functions of this compound in cation binding, with a focus on the underlying thermodynamic principles, experimental methodologies for characterization, and the structural basis of its selectivity. This document is intended to serve as a detailed resource for researchers and professionals in chemistry, materials science, and drug development who utilize or are exploring the applications of this versatile complexing agent.
Core Principles of Cation Binding by this compound
The exceptional binding capabilities of this compound stem from the "cryptate effect," a term that describes the enhanced stability of complexes formed by these three-dimensional hosts compared to their two-dimensional crown ether analogues. The pre-organized, cage-like structure of this compound minimizes the entropic penalty associated with organizing the ligand around the cation upon complexation.
The binding mechanism involves the coordination of the guest cation with the lone pairs of electrons on the oxygen and nitrogen heteroatoms that line the interior of the cryptand's cavity. The five oxygen atoms and two nitrogen bridgeheads create a thermodynamically favorable environment for cations that have a suitable size and charge density to fit within the cavity. This size-matching principle is a key determinant of the selectivity of this compound for different cations.
Quantitative Analysis of Cation Binding
The strength of the interaction between this compound and a cationic guest is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), provide deeper insights into the nature of the complexation. These values are influenced by factors such as the specific cation, the solvent system, and the temperature.
Table 1: Stability Constants (log K) for this compound Complexes with Alkali Metal Cations in Acetonitrile at 25°C
| Cation | Ionic Radius (Å) | log K |
| Na⁺ | 1.02 | 7.60 |
| K⁺ | 1.38 | 5.40 |
| Rb⁺ | 1.52 | 4.35 |
| Cs⁺ | 1.67 | < 2 |
Data sourced from a conductometric study. The high stability of the Na⁺ complex reflects the optimal fit of this cation within the this compound cavity.
Table 2: Thermodynamic Parameters for this compound Complexation with Selected Cations
| Cation | Solvent | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Na⁺ | Methanol | -43.5 | -54.8 | -11.3 |
| K⁺ | Methanol | -30.5 | -46.4 | -15.9 |
| Ca²⁺ | 80% MeOH/DMF | - | - | - |
| Cu²⁺ | Methanol-DMF | - | - | - |
Note: Comprehensive thermodynamic data for a wide range of cations in various solvents is dispersed throughout the literature. The values presented here are representative and highlight the typically enthalpy-driven nature of complexation. The complexation of divalent cations like Ca²⁺ and Cu²⁺ has been studied, though detailed thermodynamic parameters are not as readily available in tabular form.
Experimental Protocols for Characterizing Cation Binding
The determination of stability constants and thermodynamic parameters for this compound-cation complexes relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for three key experimental approaches.
Conductometric Titration
Principle: This method is based on the change in the molar conductivity of a solution as the complex is formed. The complexed cation has a different mobility than the free, solvated cation, leading to a measurable change in the overall conductivity of the solution.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a stock solution of the metal salt (e.g., NaCl, KCl) of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M) in a high-purity, anhydrous solvent (e.g., acetonitrile, methanol).
-
Prepare a stock solution of this compound in the same solvent, with a concentration approximately 10-20 times higher than the metal salt solution.
-
-
Instrumentation:
-
Use a high-precision conductivity meter and a dip-type conductivity cell with platinized electrodes.
-
The titration vessel should be thermostated to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Titration Procedure:
-
Place a known volume of the metal salt solution into the thermostated titration vessel.
-
Allow the solution to reach thermal equilibrium and record the initial conductance.
-
Add small, precise aliquots of the this compound solution to the metal salt solution using a calibrated micropipette or burette.
-
After each addition, stir the solution gently to ensure homogeneity and allow it to re-equilibrate before recording the conductance.
-
Continue the titration until the molar ratio of this compound to the metal cation is approximately 2:1 or 3:1.
-
-
Data Analysis:
-
Correct the measured conductance values for the volume change during the titration.
-
Plot the molar conductivity (Λ) as a function of the molar ratio of [this compound]/[Cation].
-
The resulting data is fitted to a suitable binding model (typically 1:1) using a non-linear least-squares analysis program to calculate the stability constant (K) and the molar conductivity of the complex (Λ_complex).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (Kₐ, the reciprocal of the dissociation constant, Kₑ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
Detailed Methodology:
-
Sample Preparation:
-
Prepare a solution of the cationic species (e.g., a metal salt) in a suitable buffer or solvent. The concentration should be accurately known and is typically in the range of 10-100 times the expected Kₑ.
-
Prepare a solution of this compound in the exact same buffer or solvent. The concentration of this compound should be approximately 10-20 times the concentration of the cation. It is crucial that the buffers are identical to minimize heats of dilution.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrumentation:
-
Use a sensitive isothermal titration calorimeter.
-
Set the experimental temperature and allow the instrument to equilibrate.
-
-
Titration Procedure:
-
Load the cation solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, precisely controlled injections (e.g., 1-10 µL) of the this compound solution into the sample cell.
-
The heat change associated with each injection is measured as a peak in the thermal power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the cation.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:
-
ΔG = -RTln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Nuclear Magnetic Resonance (NMR) Titration
Principle: NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. Upon complexation, the chemical shifts of the protons on the this compound molecule change due to the proximity of the cation and the conformational changes in the ligand. By monitoring these changes as a function of cation concentration, the binding constant can be determined.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable deuterated solvent (e.g., CD₃CN, CD₃OD).
-
Prepare a stock solution of the metal salt in the same deuterated solvent at a much higher concentration.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer.
-
Acquire a reference ¹H NMR spectrum of the this compound solution alone.
-
-
Titration Procedure:
-
Add small aliquots of the concentrated metal salt solution to the NMR tube containing the this compound solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Continue the titration until the chemical shifts of the this compound protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Identify one or more proton signals of this compound that exhibit a significant change in chemical shift upon cation binding.
-
Plot the change in chemical shift (Δδ) for the selected proton(s) as a function of the total cation concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the dissociation constant (Kₑ).
-
Visualizations of this compound Functionality
Signaling Pathways and Experimental Workflows
Caption: Cation encapsulation by this compound.
Caption: Workflow for ITC analysis of cation binding.
Caption: Key structural features determining function.
Conclusion
This compound stands as a powerful tool in supramolecular chemistry and related fields due to its well-defined structure that allows for the strong and selective binding of cationic guests. The principles of size-matching and the cryptate effect govern its remarkable complexing abilities. The quantitative characterization of these interactions through techniques such as conductometric titration, isothermal titration calorimetry, and NMR spectroscopy provides essential data for understanding and predicting its behavior in various applications. This guide has provided an in-depth overview of the fundamental aspects of this compound's function, offering a solid foundation for researchers and professionals working with this fascinating molecule. The continued exploration of its binding properties with a wider array of cations and in diverse solvent environments will undoubtedly unlock new applications in areas ranging from sensing and separation to the development of novel therapeutic and diagnostic agents.
Methodological & Application
Application Notes and Protocols for Fluorine-18 Radiolabeling Using Kryptofix 221
Introduction
Fluorine-18 (¹⁸F) is the most prevalent radionuclide in positron emission tomography (PET) due to its favorable nuclear and physical properties, including a half-life of 109.7 minutes and low positron energy (635 keV).[1] The synthesis of ¹⁸F-labeled radiopharmaceuticals predominantly relies on nucleophilic substitution reactions. However, the aqueous environment in which [¹⁸F]fluoride is produced renders it a poor nucleophile.[2][3] Kryptofix 221 (K221), chemically known as 4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a cryptand that plays a crucial role as a phase transfer catalyst in ¹⁸F-radiolabeling. It effectively sequesters potassium ions (K⁺), which are typically used to elute the [¹⁸F]fluoride from an anion exchange cartridge. This sequestration process liberates a "naked," highly reactive [¹⁸F]fluoride anion in an anhydrous aprotic solvent, thereby significantly enhancing its nucleophilicity and facilitating efficient radiolabeling of various precursor molecules.[2][4]
Mechanism of Action
The efficacy of this compound stems from its three-dimensional macrocyclic structure, which allows it to encapsulate the potassium cation within its cavity. This complexation is driven by the interaction of the cation with the oxygen and nitrogen atoms of the cryptand. The resulting [K⊂221]⁺ complex is soluble in polar aprotic solvents like acetonitrile.[2] This process effectively separates the strong ion pair between K⁺ and [¹⁸F]F⁻, making the fluoride ion more available and reactive for the subsequent nucleophilic displacement reaction.[2] The overall process is critical for achieving high radiochemical yields in the synthesis of PET radiotracers.
Caption: Mechanism of [¹⁸F]Fluoride Activation by this compound.
Experimental Protocols
The general workflow for ¹⁸F-radiolabeling using this compound involves four main stages: trapping and elution of [¹⁸F]fluoride, azeotropic drying, the radiolabeling reaction, and purification.
References
Protocol for the Synthesis of [18F]FDG Using Kryptofix 221
Application Note and Detailed Protocol
This document provides a comprehensive protocol for the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) utilizing Kryptofix 221 (K222) as a phase transfer catalyst. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and radiopharmaceutical production.
Introduction
[18F]FDG is the most widely used radiopharmaceutical in Positron Emission Tomography (PET) imaging, primarily for oncological, neurological, and cardiological applications.[1][2][3][4][5] The synthesis of [18F]FDG is most commonly achieved through a nucleophilic substitution reaction.[1][2][3][4][6][7] This protocol details the synthesis of [18F]FDG using the Hamacher method, which employs 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) as a precursor and this compound to facilitate the nucleophilic fluorination.[1][8][7][9]
This compound, a bicyclic polyether, plays a crucial role by forming a complex with potassium ions (K+), which are introduced with the [18F]fluoride. This complexation effectively sequesters the potassium ion, enhancing the nucleophilicity of the fluoride ion for its reaction with the mannose triflate precursor.[4][7][9] The subsequent steps involve hydrolysis to remove the acetyl protecting groups, followed by purification of the final [18F]FDG product.[1][4][7][9]
Synthesis Overview
The synthesis of [18F]FDG via nucleophilic substitution can be summarized in the following key stages:
-
Production of [18F]Fluoride: [18F]Fluoride is produced in a cyclotron by proton bombardment of [18O]enriched water.[1][2][10][11]
-
[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).[1][4][7][9][12] It is then eluted into the reaction vessel using a solution of this compound and potassium carbonate in acetonitrile/water.[1][4][5][7][9][12]
-
Azeotropic Drying: The water is removed from the reaction mixture through azeotropic distillation with acetonitrile to ensure an anhydrous environment, which is critical for the nucleophilic reaction.[8][9]
-
Nucleophilic Substitution (Radiolabeling): The dried [18F]fluoride-Kryptofix complex reacts with the mannose triflate precursor in acetonitrile at an elevated temperature to form the acetylated intermediate, 2-deoxy-2-[18F]fluoro-1,3,4,6-tetra-O-acetyl-D-glucose ([18F]FTAG).[8][9][11]
-
Hydrolysis: The acetyl protecting groups are removed from [18F]FTAG by either acidic or basic hydrolysis to yield [18F]FDG.[1][9][11][12]
-
Purification: The final [18F]FDG product is purified using a series of solid-phase extraction (SPE) cartridges (e.g., tC18, alumina) to remove unreacted reagents, byproducts, and this compound.[1][3][4]
-
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, sterility, and compliance with pharmacopeial standards before clinical use.[1][2][3][5][6]
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of [18F]FDG using this compound. These values may vary depending on the specific automated synthesis module and local laboratory conditions.
Table 1: Reagents and Typical Quantities
| Reagent | Typical Amount | Purpose |
| Mannose Triflate | 10 - 20 mg | Precursor for radiolabeling[10][12] |
| This compound | 5 - 15 mg | Phase transfer catalyst[5] |
| Potassium Carbonate (K2CO3) | 1 - 5 mg | Base to facilitate elution and reaction |
| Acetonitrile | 1 - 2 mL | Reaction solvent[11] |
| [18O]Enriched Water | ~1 mL | Target material for [18F] production[12] |
| Hydrolysis Reagent (e.g., 1N HCl or 0.5N NaOH) | 0.5 - 1 mL | Removal of acetyl protecting groups |
| Sterile Water for Injection | As required | Elution and final formulation |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Typical Value |
| Radiolabeling | |
| Temperature | 85 - 120 °C[9] |
| Time | 5 - 15 minutes[9] |
| Hydrolysis | |
| Temperature | 40 - 100 °C[12] |
| Time | 5 - 15 minutes |
| Overall Synthesis | |
| Total Synthesis Time | 25 - 60 minutes[12][13][14] |
| Radiochemical Yield (decay corrected) | 50 - 85%[1][12] |
| Radiochemical Purity | > 95%[5][13][14] |
Experimental Protocol
This protocol outlines the manual steps for the synthesis of [18F]FDG. In practice, these steps are typically performed in an automated synthesis module housed within a hot cell.
4.1. Materials and Equipment
-
Automated synthesis module (e.g., GE TracerLab, Siemens Explora)
-
Hot cell
-
Cyclotron-produced [18F]fluoride in [18O]water
-
Sterile vials and syringes
-
Reagent kit containing:
4.2. Step-by-Step Procedure
-
Preparation of [18F]Fluoride:
-
The cyclotron-produced [18F]fluoride in [18O]water is transferred to the synthesis module.
-
The solution is passed through a pre-conditioned quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [18F]fluoride. The [18O]water is collected for recovery.[11]
-
-
Elution of [18F]Fluoride:
-
Azeotropic Drying:
-
The reaction vessel is heated under a stream of nitrogen or under vacuum to perform azeotropic drying with acetonitrile. This step is typically repeated 2-3 times to ensure the reaction mixture is anhydrous. The temperature should not exceed 100°C to prevent the decomposition of this compound.[8][9]
-
-
Radiolabeling Reaction:
-
A solution of mannose triflate in anhydrous acetonitrile is added to the dried [18F]fluoride-Kryptofix complex in the reaction vessel.
-
The mixture is heated to approximately 85-120°C for 5-15 minutes to facilitate the nucleophilic substitution, yielding [18F]FTAG.[9]
-
-
Hydrolysis:
-
After cooling, the reaction mixture containing [18F]FTAG is treated with either an acidic (e.g., 1N HCl) or basic (e.g., 0.5N NaOH) solution.
-
The mixture is heated to promote the hydrolysis of the acetyl protecting groups, yielding [18F]FDG.
-
-
Purification:
-
The hydrolyzed solution is passed through a series of purification cartridges. A typical sequence includes a tC18 cartridge to remove unreacted mannose triflate and partially hydrolyzed intermediates, followed by an alumina N cartridge to remove any remaining fluoride and other impurities.[1]
-
The purified [18F]FDG is eluted with sterile water.
-
-
Final Formulation:
-
The purified [18F]FDG solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.[3]
-
An aliquot is taken for quality control testing.
-
4.3. Quality Control
A series of quality control tests must be performed on the final [18F]FDG product before it is released for clinical use. These tests include:
-
pH: The pH of the final product should be within the physiological range (typically 4.5-8.5).[1]
-
Radiochemical Purity: Determined by radio-TLC or HPLC to ensure that the radioactivity is predominantly from [18F]FDG (>95%).[1][6]
-
Chemical Purity:
-
Residual Solvents (Acetonitrile, Ethanol): Measured by gas chromatography (GC) to ensure levels are below pharmacopeial limits.[1][2]
-
This compound: A spot test or TLC is used to confirm that the concentration of this compound is below the acceptable limit (e.g., <50 µg/mL) due to its toxicity.[1][3]
-
-
Radionuclidic Purity: Confirmed by gamma spectroscopy.
-
Sterility and Bacterial Endotoxins (LAL test): To ensure the product is free from microbial contamination and pyrogens.[1][6]
-
Filter Integrity Test: To confirm the integrity of the sterile filter used in the final formulation.[3]
Visualizations
Caption: Overall workflow for the automated synthesis of [18F]FDG.
Caption: Core nucleophilic substitution reaction for [18F]FDG synthesis.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Option for increased yield of the 18F-FDG synthesis process | Trifonova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. zumed.zu.edu.eg [zumed.zu.edu.eg]
- 5. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. rsc.org [rsc.org]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fully automated [18F]fluorocholine synthesis in the TracerLab MX FDG Coincidence synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Kryptofix® 221 in PET Radiopharmaceutical Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Kryptofix® 221 (K222), chemically known as 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a powerful cryptand that plays a pivotal role in the synthesis of numerous Positron Emission Tomography (PET) radiopharmaceuticals. Its primary function is to act as a phase transfer catalyst, particularly in nucleophilic radiofluorination reactions with [¹⁸F]fluoride. This document provides detailed application notes and protocols for the use of Kryptofix® 221 in the production of PET radiopharmaceuticals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Principle of Action
In aqueous media, the [¹⁸F]fluoride ion is a weak nucleophile due to its strong solvation by water molecules. For efficient nucleophilic substitution reactions in organic solvents like acetonitrile, the fluoride ion must be "naked" and highly reactive. Kryptofix® 221 achieves this by sequestering the counter-ion of the fluoride salt, typically potassium (K⁺), within its three-dimensional cavity.[1] This complexation of the potassium ion by Kryptofix® 221 effectively separates the strong ion pair between [¹⁸F]fluoride and potassium, rendering the [¹⁸F]fluoride anion more available and reactive for nucleophilic displacement reactions.[1]
Applications in PET Radiopharmaceutical Synthesis
Kryptofix® 221 is a cornerstone in the production of a wide array of ¹⁸F-labeled PET tracers. The most prominent application is in the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), the most commonly used radiopharmaceutical in clinical PET imaging.[2] Beyond [¹⁸F]FDG, Kryptofix® 221 is also utilized in the synthesis of other important PET tracers, including:
The use of Kryptofix® 221 in nucleophilic fluorination reactions generally leads to higher radiochemical yields and shorter reaction times compared to other methods.[6][7]
Quantitative Data Summary
The efficiency of a radiolabeling reaction is influenced by several factors, including the amounts of precursor and Kryptofix® 221, reaction temperature, and time. The following tables summarize key quantitative data from various studies.
| Radiopharmaceutical | Precursor | Typical Radiochemical Yield (Decay Corrected) | Synthesis Time (approx.) | Reference |
| [¹⁸F]FDG | Mannose Triflate | 40-70% | 30-45 min | [3] |
| [¹⁸F]FLT | 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosyl-thymidine | 10-40% | Not Specified | [3] |
| [¹⁸F]GP1 | Boc-protected GP1 precursor | 38 ± 6% | Not Specified | [5] |
| [¹⁸F]FMISO | 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonyl-propanediol (NITTP) | 34% (at EOS) | 50 min | [4] |
| Parameter | Condition | Observation | Reference |
| Precursor/Kryptofix® 221 Molar Ratio | Careful adjustment | Higher labeling yields with minimal chemical impurities can be obtained. | [3] |
| Cooling Method ([¹⁸F]FDG synthesis) | Passive (air at room temperature) | 10-16 mCi dose activity | [2] |
| Cooling Method ([¹⁸F]FDG synthesis) | Active (CO₂ gas) | 14-26 mCi dose activity (due to shorter synthesis time) | [2] |
Experimental Protocols
Preparation of the [¹⁸F]Fluoride-Kryptofix® 221 Complex
This protocol describes the initial step of trapping and eluting [¹⁸F]fluoride for subsequent radiolabeling reactions.
Materials:
-
[¹⁸O]water containing [¹⁸F]fluoride from cyclotron bombardment
-
Anion exchange resin cartridge (e.g., Sep-Pak® Light QMA)
-
Kryptofix® 221
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for Injection (WFI)
-
Automated synthesis module or shielded hot cell
Procedure:
-
Cartridge Preconditioning: Precondition the anion exchange resin cartridge by passing 10 mL of 0.5 M K₂CO₃ solution followed by 10 mL of WFI.[5]
-
Trapping of [¹⁸F]Fluoride: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron target through the preconditioned anion exchange resin. The [¹⁸F]fluoride will be trapped on the resin, while the [¹⁸O]water is collected for recovery.[3]
-
Elution of [¹⁸F]Fluoride: Prepare an elution solution containing Kryptofix® 221 and potassium carbonate in a mixture of acetonitrile and water. A typical composition is 5 mg of Kryptofix® 221 and 1.0 mg of K₂CO₃ dissolved in a mixture of 1250 µL of acetonitrile and 250 µL of WFI.[5]
-
Elute the trapped [¹⁸F]fluoride from the resin with the prepared elution solution into the reaction vessel of the synthesis module.[3]
-
Azeotropic Drying: Remove the residual water from the reaction vessel by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. This step is crucial for enhancing the nucleophilicity of the [¹⁸F]fluoride.[3] The dried K(K₂₂₂)[¹⁸F]F residue is now ready for the radiolabeling reaction.
General Protocol for Nucleophilic ¹⁸F-Radiolabeling
This protocol provides a general framework for the synthesis of ¹⁸F-labeled radiopharmaceuticals using the prepared [¹⁸F]Fluoride-Kryptofix® 221 complex.
Materials:
-
Dried K(K₂₂₂)[¹⁸F]F residue in the reaction vessel
-
Precursor molecule dissolved in anhydrous acetonitrile or other suitable solvent (e.g., DMSO)[3][4]
-
Automated synthesis module or shielded hot cell
-
Reagents for hydrolysis (e.g., HCl, NaOH)
-
Purification cartridges (e.g., C18 Sep-Pak, Alumina N)
-
Sterile water for injection (WFI) or physiological saline
-
Sterile 0.22 µm filter
Procedure:
-
Radiolabeling Reaction: Add the precursor solution (e.g., ~7.0 mg of Boc-protected GP1 precursor in 0.5 mL anhydrous acetonitrile) to the dried K(K₂₂₂)[¹⁸F]F residue in the reaction vessel.[5]
-
Heat the reaction mixture at a specific temperature and for a defined duration (e.g., 120 °C for 10 minutes for [¹⁸F]GP1 synthesis).[5]
-
Deprotection (Hydrolysis): After cooling, add the appropriate hydrolysis reagent (e.g., 1 mL of 1 N aqueous HCl) and heat the mixture to remove protecting groups (e.g., 105 °C for 5 minutes).[5]
-
Neutralization: Cool the reaction mixture and neutralize it with a suitable base or acid (e.g., 250 µL of 3 N aqueous NaOH).[5]
-
Purification: Pass the crude product through a series of purification cartridges (e.g., C18 Sep-Pak and alumina cartridges) to remove unreacted [¹⁸F]fluoride, Kryptofix® 221, and other impurities.[3]
-
Final Formulation: Elute the purified radiopharmaceutical from the cartridge with physiological saline.[3]
-
Sterilization: Pass the final product through a sterile 0.22 µm filter into a sterile vial.[3]
Quality Control of Residual Kryptofix® 221
Due to its toxicity, the amount of residual Kryptofix® 221 in the final radiopharmaceutical product must be strictly controlled.[7] The permissible limit for Kryptofix® 222 is typically ≤50 µg/mL according to the US Pharmacopeia (USP).[8]
Methods for Determining Residual Kryptofix® 221:
-
Thin-Layer Chromatography (TLC): A common and rapid method. A spot of the final product is applied to a TLC plate and developed in a suitable mobile phase. The plate is then exposed to iodine vapor, and the intensity of the spot corresponding to Kryptofix® 221 is compared to a standard.[9][10]
-
Gas Chromatography (GC): A more quantitative method for determining the concentration of residual Kryptofix® 221.[10]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for the quantification of Kryptofix® 221.[10]
-
Colorimetric Spot Test: A simplified qualitative or semi-quantitative test for rapid verification of Kryptofix® 221 levels.[11]
Protocol for TLC-based Kryptofix® 221 Spot Test
Materials:
-
Final radiopharmaceutical product
-
Kryptofix® 221 reference standard (e.g., 0.22 mg/mL)[9]
-
TLC plate
-
Mobile phase: Methanol:Ammonia (9:1, v/v)[9]
-
Iodine crystals in a closed container
Procedure:
-
Apply 4-5 µL of the final radiopharmaceutical product and the Kryptofix® 221 reference standard to the TLC plate.[9]
-
Develop the TLC plate in the mobile phase.
-
After development, dry the plate.
-
Expose the dried plate to iodine vapors in a closed container.
-
Compare the color intensity of the spot from the test sample with that of the reference standard to ensure it is within the acceptable limit.[9]
Visualizations
Caption: Automated Radiosynthesis Workflow with Kryptofix® 221.
Caption: Mechanism of Kryptofix® 221 in activating [¹⁸F]Fluoride.
Caption: Quality Control Workflow for Residual Kryptofix® 221.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. Option for increased yield of the 18F-FDG synthesis process | Trifonova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 5. GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress toward Microfluidic Quality Control Testing of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Application Notes and Protocols: Kryptofix 221 in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kryptofix 221, a powerful phase transfer catalyst, in nucleophilic substitution reactions. The primary focus is on its critical role in the synthesis of 18F-labeled radiopharmaceuticals for Positron Emission Tomography (PET), a key imaging modality in clinical diagnostics and drug development.
Introduction to this compound
This compound (K221), systematically named 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a cryptand that efficiently chelates alkali metal cations. In the context of nucleophilic substitution reactions, particularly with [18F]fluoride, its primary function is to act as a phase transfer catalyst.[1] It encapsulates the potassium cation (K+), which is commonly used as a counter-ion for [18F]fluoride, effectively separating the strong ion pair between them. This sequestration of K+ by this compound results in a "naked," highly reactive fluoride anion that is readily soluble in anhydrous aprotic solvents like acetonitrile, thereby significantly enhancing its nucleophilicity.[1]
Mechanism of Action in [18F]Fluoride Nucleophilic Substitution
The enhanced reactivity of the fluoride ion is crucial for the success of nucleophilic substitution reactions, which can otherwise be challenging due to the low nucleophilicity of fluoride in aqueous media.[1] The general mechanism involves the formation of a K/[18F]F/Kryptofix 221 complex, which is soluble in organic solvents and provides a highly reactive fluoride ion for the substitution reaction.[1]
Quantitative Data Summary
The efficiency of this compound-mediated nucleophilic substitution is typically evaluated based on radiochemical yield (RCY), radiochemical purity, and molar activity. The following tables summarize quantitative data from various studies.
| Radiotracer | Precursor | Leaving Group | Solvent | Reaction Temp. (°C) | Reaction Time (min) | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (GBq/µmol) | Reference |
| [18F]FDG | Mannose triflate | Triflate | Acetonitrile | 80-90 | 5 | 52-56% | - | [2][3] |
| [18F]FLT | - | - | - | - | - | 10-40% | - | [2] |
| [18F]Fallypride | - | - | Acetonitrile/Water (2%) | - | - | 41.6 ± 9.8% | - | |
| [18F]LBT-999 | - | - | Acetonitrile/Water (2%) | - | - | 39.5 ± 1.7% | - | [4] |
| [18F]GP1 | Boc-protected precursor | - | Acetonitrile | 120 | 10 | 38 ± 6% | 952–9428 | [5] |
| [18F]FET | - | - | Acetonitrile | - | - | 55 ± 5% | >90 | [6] |
| [18F]PBR06 | Tosyloxy-PBR06 | Tosylate | DMSO | 140 | 15 | 20-60% | 37-222 | |
| Dimeric cyclic RGD peptide | 4-NO2-3-CF3 arene | Nitro | DMSO | - | - | 9 ± 2% | 79 ± 13 | [7][8] |
| Monomeric cyclic RGD peptide | 4-NO2-3-CF3 arene | Nitro | DMSO | - | - | 19 ± 4% | 79 ± 13 | [8] |
Experimental Protocols
General Protocol for [18F]Fluoride Activation and Nucleophilic Substitution
This protocol outlines the fundamental steps for a typical this compound-mediated [18F]fluorination.
Materials:
-
[18F]Fluoride in [18O]water from cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Eluent solution: this compound and K2CO3 in acetonitrile and water
-
Anhydrous acetonitrile
-
Precursor molecule with a suitable leaving group (e.g., tosylate, triflate, nitro)
-
Reaction vessel
-
Heating system
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for post-purification cleanup
Procedure:
-
Trapping of [18F]Fluoride: The aqueous [18F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [18F]F-.[2]
-
Elution: The trapped [18F]fluoride is eluted from the cartridge into a reaction vessel using a solution of this compound and potassium carbonate in an acetonitrile/water mixture.[2][5]
-
Azeotropic Drying: The water is removed from the reaction vessel by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen) or vacuum. This step is critical for activating the fluoride ion and is typically repeated 2-3 times to ensure anhydrous conditions.[1][2] The temperature should not exceed 100°C to prevent decomposition of this compound.[1]
-
Nucleophilic Substitution: The precursor, dissolved in an anhydrous solvent (e.g., acetonitrile or DMSO), is added to the dried K[18F]F/Kryptofix 221 complex. The reaction mixture is then heated to the specified temperature for the required duration to facilitate the nucleophilic substitution.[2][5]
-
Deprotection (if applicable): For many precursors, protecting groups are used to prevent side reactions. These groups are removed after the radiolabeling step, often through acid or base hydrolysis.[5]
-
Purification: The crude reaction mixture is purified, typically by reverse-phase HPLC, to separate the desired radiolabeled product from unreacted precursor, this compound, and other impurities.[2][5]
-
Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline) for administration. This often involves passing the HPLC fraction through an SPE cartridge to remove the organic solvent, followed by elution with the final formulation buffer and sterile filtration.[2]
Protocol for the Synthesis of [18F]GP1
This protocol details the automated synthesis of [18F]GP1, a PET tracer for thrombus detection.[5]
Materials:
-
Boc-protected GP1 precursor (~7.0 mg, ~8.9 µmol)
-
Kryptofix 222 (5 mg)
-
K2CO3 (1.0 mg)
-
Water for Injection (WFI, 250 µL)
-
Anhydrous acetonitrile (1250 µL for elution, 0.5 mL for precursor)
-
1 N Hydrochloric acid (1 mL)
Procedure:
-
Elution and Drying: [18F]Fluoride is eluted from the anion exchange resin with a solution of 5 mg Kryptofix 222 and 1.0 mg K2CO3 dissolved in 250 µL of WFI and 1250 µL of acetonitrile. The resulting solution is evaporated to dryness in vacuo.[5]
-
Radiolabeling: The Boc-protected GP1 precursor (~7.0 mg) dissolved in 0.5 mL of anhydrous acetonitrile is added to the dried K(K222)[18F]F residue. The reaction mixture is heated at 120 °C for 10 minutes.[5]
-
Deprotection: After cooling to 80 °C, 1 mL of 1 N aqueous HCl is added, and the mixture is heated at 105 °C for 5 minutes to remove the Boc protecting group.[5]
-
Purification and Formulation: The product is then purified via HPLC and formulated for clinical use.
Troubleshooting and Considerations
-
Anhydrous Conditions: The presence of water significantly reduces the nucleophilicity of the fluoride ion and must be minimized through azeotropic drying.[1]
-
Precursor and Kryptofix Ratio: The molar ratio of the precursor to Kryptofix can influence the radiochemical yield. Optimization of this ratio may be necessary to achieve higher yields and minimize impurities.[2]
-
Impurities: Cations such as aluminum, calcium, and magnesium, which can be present in the irradiated [18O]water or leached from glassware, can negatively impact the radiochemical yield. The choice of anion-exchange cartridge can also influence the level of these impurities.[9]
-
Kryptofix Removal: this compound is toxic and must be removed from the final radiopharmaceutical product to levels below the maximum permissible limits (e.g., as set by the US Food and Drug Administration).[10] Purification methods, such as passing the product through a C18 Sep-Pak cartridge, are employed for this purpose.[2][3] Analytical methods like rapid-resolution liquid chromatography can be used to quantify residual this compound.[10]
-
Side Reactions: Besides the desired substitution, side reactions such as elimination can occur, especially with tosylate precursors. The reaction conditions, including the base and solvent, play a crucial role in minimizing these unwanted reactions.[11][12]
Conclusion
This compound is an indispensable tool in the field of radiochemistry, particularly for the synthesis of 18F-labeled PET tracers. By effectively sequestering the counter-ion and enhancing the nucleophilicity of the fluoride anion, it enables efficient nucleophilic substitution reactions under relatively mild conditions. Understanding the underlying mechanism, optimizing reaction parameters, and implementing robust purification strategies are key to the successful and routine production of high-quality radiopharmaceuticals for research and clinical applications.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols for the Preparation of [¹⁸F]KF-Kryptofix 2.2.2 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preparation of the [¹⁸F]KF-Kryptofix 2.2.2 (K₂₂₂) complex is a critical initial step in the synthesis of many fluorine-18 labeled radiopharmaceuticals used in Positron Emission Tomography (PET). The formation of this complex enhances the nucleophilicity of the [¹⁸F]fluoride ion, making it a potent reagent for subsequent nucleophilic substitution reactions. This document provides a detailed, step-by-step guide for the preparation of the [¹⁸F]KF-K₂₂₂ complex, including quantitative data and a visual workflow.
The process involves the initial production of aqueous [¹⁸F]fluoride, its separation and concentration on an anion exchange cartridge, followed by elution with a solution containing Kryptofix 2.2.2 and a potassium salt, and finally, the removal of water through azeotropic distillation with acetonitrile.
Materials and Equipment
| Reagents and Consumables | Equipment |
| [¹⁸F]Fluoride in [¹⁸O]water | Cyclotron or other [¹⁸F]fluoride source |
| Kryptofix 2.2.2 (4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) | Automated Radiosynthesis Module or Hot Cell |
| Potassium Carbonate (K₂CO₃), anhydrous | Anion Exchange Cartridge (e.g., Sep-Pak™ Light QMA) |
| Acetonitrile (CH₃CN), anhydrous | Reaction Vessel (e.g., 5-10 mL glass vial) |
| Water for Injection (WFI) | Heating and Cooling System |
| Ethanol (for cartridge pre-conditioning) | Vacuum Pump |
| Nitrogen or Argon gas supply | Dose Calibrator |
Experimental Protocols
The following protocol outlines the manual preparation of the [¹⁸F]KF-K₂₂₂ complex. Automated synthesis modules will follow a similar sequence of operations.
Step 1: Anion Exchange Cartridge Pre-conditioning
-
Flush a quaternary methylammonium (QMA) anion exchange cartridge with 10 mL of ethanol.
-
Wash the cartridge with 10 mL of Water for Injection.
-
Pass 5 mL of a 1 M potassium carbonate (K₂CO₃) solution through the cartridge.
-
Rinse the cartridge again with 10 mL of Water for Injection to remove excess carbonate.
-
Finally, purge the cartridge with 5-10 mL of air to remove residual water.
Step 2: Trapping of [¹⁸F]Fluoride
-
Transfer the aqueous [¹⁸F]fluoride solution, produced from the cyclotron target, through the pre-conditioned QMA cartridge. The negatively charged [¹⁸F]fluoride ions will be retained on the positively charged resin.
-
Collect the [¹⁸O]water that passes through the cartridge for recovery and recycling.
-
Measure the activity of the trapped [¹⁸F]fluoride on the cartridge using a dose calibrator. Trapping efficiency is typically >95%.
Step 3: Elution of [¹⁸F]Fluoride with Kryptofix 2.2.2 Solution
-
Prepare the elution solution in a separate vial. A typical formulation consists of:
-
Pass the elution solution through the QMA cartridge to release the trapped [¹⁸F]fluoride.
-
Collect the eluate, which now contains the [¹⁸F]KF-K₂₂₂ complex, in a clean reaction vessel.
-
Measure the activity in the reaction vessel and any residual activity on the cartridge to determine the elution efficiency, which is generally greater than 95%.[2]
Step 4: Azeotropic Drying of the [¹⁸F]KF-K₂₂₂ Complex
Effective drying of the complex is crucial for subsequent nucleophilic labeling reactions, as water can significantly reduce the reactivity of the fluoride ion.
-
Heat the reaction vessel containing the eluate to approximately 85-105°C under a gentle stream of inert gas (nitrogen or argon) or under vacuum.[1]
-
Add 1 mL of anhydrous acetonitrile to the reaction vessel and evaporate to dryness.
-
Repeat the addition and evaporation of anhydrous acetonitrile at least two more times to ensure the complex is free of water.[1] This process is known as azeotropic distillation.
-
The resulting dry, white residue is the activated [¹⁸F]KF-K₂₂₂ complex, ready for use in radiolabeling synthesis.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the preparation of the [¹⁸F]KF-K₂₂₂ complex. Note that specific values may vary depending on the synthesis module and specific application.
Table 1: Reagent Quantities for Elution Solution
| Component | Mass | Molar Amount | Concentration (in 1 mL) |
| Kryptofix 2.2.2 | 15 mg | 40 µmol | 40 mM |
| Potassium Carbonate (K₂CO₃) | 3.5 mg | 25 µmol | 25 mM |
| Acetonitrile | ~0.9 mL | - | 90% (v/v) |
| Water | ~0.1 mL | - | 10% (v/v) |
Table 2: Typical Process Parameters and Efficiencies
| Parameter | Value |
| [¹⁸F]Fluoride Trapping | |
| Anion Exchange Cartridge | QMA Sep-Pak™ Light |
| Trapping Efficiency | > 95% |
| Elution | |
| Elution Volume | 1 mL |
| Elution Efficiency | > 95% |
| Azeotropic Drying | |
| Temperature | 85 - 105 °C |
| Number of Cycles | 3 |
| Solvent per Cycle | 1 mL Anhydrous Acetonitrile |
| Final Water Content | < 10 ppm (ideal) |
Experimental Workflow
The following diagram illustrates the step-by-step process for the preparation of the [¹⁸F]KF-Kryptofix 2.2.2 complex.
References
Application Notes: Kryptofix® 221 for Potentiometric Potassium Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kryptofix® 221, a bicyclic aminopolyether, is a highly selective complexing agent for alkali metal cations, particularly potassium ions (K⁺). This strong and selective binding capability makes it an excellent ionophore for the development of potassium-selective electrodes for accurate and reliable potentiometric determination of potassium concentrations in various samples, including biological fluids and environmental matrices.[1] This document provides detailed application notes and protocols for the use of Kryptofix® 221 as a potassium ion detection reagent in a laboratory setting.
Principle of Detection: Potentiometric Sensing
The detection mechanism is based on the principle of potentiometry. A potassium-selective electrode incorporating Kryptofix® 221 in a polyvinyl chloride (PVC) membrane is used. When the electrode is immersed in a sample solution containing potassium ions, the Kryptofix® 221 selectively binds with K⁺ ions at the membrane-solution interface. This complexation event creates a potential difference across the membrane, which is proportional to the logarithm of the potassium ion activity in the sample. This potential is measured against a stable reference electrode, and the resulting voltage difference is used to determine the potassium ion concentration.
The signaling pathway involves the selective complexation of the potassium ion within the three-dimensional cavity of the Kryptofix® 221 molecule.
Caption: Complexation of K⁺ by Kryptofix® 221.
Quantitative Performance Data
The performance of a Kryptofix® 221-based potassium-selective electrode is summarized in the table below. The data is based on a reported potentiometric sensor using Kryptofix® 22 as the ionophore.[1]
| Parameter | Value |
| Linear Range | 1.0 x 10⁻⁴ to 1.0 x 10⁻¹ mol/L |
| Nernstian Slope | 59.80 ± 0.65 mV per decade |
| Detection Limit | 6.2 x 10⁻⁵ mol/L |
| Response Time | ~10 seconds |
| Operational pH Range | 3.0 to 7.0 |
| Selectivity | Good selectivity towards K⁺ in the presence of interfering ions |
Experimental Protocols
Preparation of Potassium-Selective PVC Membrane
This protocol describes the preparation of a PVC membrane containing Kryptofix® 221 for use in an ion-selective electrode.
Materials:
-
Kryptofix® 221 (Ionophore)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Dioctyl phthalate (DOP) or other suitable plasticizer
-
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (optional, as an anionic additive)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the membrane cocktail: In a clean, dry glass vial, dissolve PVC, the plasticizer, and Kryptofix® 221 in THF. A typical composition (by weight) is approximately 33% PVC, 65% plasticizer, and 1-2% Kryptofix® 221. If using an anionic additive, it is typically added at around 0.5-1% of the ionophore weight.
-
Mix thoroughly: Stir the mixture with a magnetic stirrer until all components are completely dissolved and the solution is homogeneous.
-
Cast the membrane: Pour the solution into a flat, clean glass ring (e.g., a petri dish) placed on a level surface.
-
Evaporate the solvent: Cover the casting surface with a filter paper to allow for slow evaporation of THF. Let the solvent evaporate completely at room temperature for about 24 hours.
-
Cut the membrane: Once the membrane is formed and dry, carefully cut a small disc (typically 5-10 mm in diameter) from the parent membrane for electrode fabrication.
Fabrication of the Potassium-Selective Electrode
Materials:
-
Prepared Kryptofix® 221 PVC membrane disc
-
Electrode body (e.g., a glass or plastic tube)
-
Ag/AgCl internal reference electrode
-
Internal filling solution (e.g., 0.1 M KCl)
-
Adhesive (e.g., a solution of PVC in cyclohexanone)
Procedure:
-
Attach the membrane: Glue the prepared PVC membrane disc to the end of the electrode body using the PVC adhesive. Ensure a watertight seal.
-
Fill the electrode: Fill the electrode body with the internal filling solution, making sure there are no air bubbles trapped inside.
-
Insert the internal reference electrode: Insert the Ag/AgCl internal reference electrode into the filling solution.
-
Condition the electrode: Condition the newly fabricated electrode by soaking it in a 0.01 M KCl solution for at least 2 hours before use.
Potentiometric Measurement of Potassium
The following workflow outlines the steps for measuring potassium concentration using the prepared Kryptofix® 221-based ion-selective electrode.
Caption: Workflow for potentiometric potassium measurement.
Procedure:
-
Prepare Standard Solutions: Prepare a series of standard potassium chloride (KCl) solutions of known concentrations (e.g., from 10⁻⁵ M to 10⁻¹ M) by serial dilution of a stock solution.
-
Assemble the Measurement Cell: Connect the potassium-selective electrode and a suitable reference electrode (e.g., Ag/AgCl) to a high-impedance voltmeter or an ion meter.
-
Calibrate the Electrode:
-
Immerse the electrodes in each standard solution, starting from the lowest concentration.
-
Stir the solution gently and record the stable potential reading for each standard.
-
Plot a calibration curve of the measured potential (in mV) versus the logarithm of the potassium ion concentration. The plot should be linear with a slope of approximately +59 mV per decade at 25°C.
-
-
Measure the Sample:
-
Rinse the electrodes with deionized water and gently blot them dry.
-
Immerse the electrodes in the sample solution.
-
Stir gently and record the stable potential reading.
-
-
Determine Potassium Concentration: Use the potential reading of the sample and the calibration curve to determine the potassium ion concentration in the sample.
Applications
This Kryptofix® 221-based potentiometric sensing method is applicable for the determination of potassium ions in a variety of samples, including:
-
Clinical Samples: Blood serum and urine analysis for monitoring electrolyte balance.[1]
-
Pharmaceutical Formulations: Quality control of potassium-containing drugs and solutions.
-
Food and Beverage Industry: Analysis of potassium content in products like fruit juices and sports drinks.
-
Environmental Monitoring: Measurement of potassium levels in water and soil samples.[1]
-
Agricultural Science: Determination of potassium in fertilizers and plant tissues.
Note on Fluorescent Detection
While Kryptofix® 221 is an excellent ionophore for potentiometric sensing, its direct application as a fluorescent probe for potassium ion detection is not well-documented in scientific literature. Researchers interested in fluorescence-based potassium detection are encouraged to explore other specifically designed fluorescent indicators.
Safety and Handling
-
Kryptofix® 221 should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
THF is a volatile and flammable solvent and should be handled in a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the protocols.
Disclaimer: These application notes are intended for guidance and informational purposes only. Researchers should adapt the protocols to their specific experimental requirements and perform appropriate validation.
References
Application Notes and Protocols: Phase Transfer Catalysis in Claisen Condensation using Kryptofix 221
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the use of Kryptofix 221 as a phase transfer catalyst in the Claisen condensation reaction. The information is intended for researchers in organic synthesis, process chemistry, and drug development.
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is pivotal in the synthesis of β-keto esters and related structures, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.[1][2] Traditionally, this reaction is conducted in homogenous systems using stoichiometric amounts of strong bases such as sodium alkoxides, which can present challenges in terms of substrate compatibility, product isolation, and waste generation.
Phase transfer catalysis (PTC) offers a compelling alternative to traditional methods by facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[3][4] This technique can lead to milder reaction conditions, increased yields, enhanced selectivity, and simplified work-up procedures.[3]
This compound, a bicyclic polyether (cryptand), is a highly effective phase transfer catalyst. Its three-dimensional cavity selectively encapsulates alkali metal cations, such as K⁺, with high stability.[5][6] This encapsulation of the cation disrupts the ion pair with the base's anion (e.g., hydroxide or alkoxide), rendering the anion "naked" and highly reactive in the organic phase.[5] This enhanced basicity and nucleophilicity can efficiently promote reactions like the Claisen condensation.
Principle of Operation
In a typical application, an aqueous solution of a base (e.g., potassium hydroxide) is used with an organic phase containing the ester substrate(s) and this compound. The this compound catalyst facilitates the transfer of the hydroxide or alkoxide anion from the aqueous phase into the organic phase to deprotonate the α-carbon of the ester, initiating the condensation reaction.
Advantages of Using this compound in Claisen Condensation
-
Use of Inexpensive Bases: Allows for the use of readily available and cost-effective inorganic bases like potassium hydroxide in place of expensive and moisture-sensitive alkoxides.
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures compared to traditional methods.
-
Improved Yields and Purity: The enhanced reactivity of the "naked" anion can lead to higher conversion rates and cleaner reaction profiles with fewer byproducts.
-
Simplified Work-up: The catalyst and the base can be easily removed by simple aqueous extraction, simplifying product isolation.
-
Enhanced Substrate Scope: The milder conditions may allow for the use of substrates that are sensitive to stronger, traditional bases.
Experimental Data
The following table summarizes representative data for a model Claisen condensation of ethyl acetate to ethyl acetoacetate using this compound as a phase transfer catalyst. This data is illustrative and actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (50% aq.) | 5 | Toluene | 25 | 6 | 85 |
| 2 | KOH (50% aq.) | 2 | Toluene | 25 | 12 | 78 |
| 3 | K₂CO₃ (solid) | 5 | Toluene | 50 | 24 | 65 |
| 4 | KOH (50% aq.) | 5 | THF | 25 | 8 | 75 |
Experimental Protocol: General Procedure for this compound Catalyzed Claisen Condensation
This protocol describes a general method for the Claisen condensation of an ester using this compound as a phase transfer catalyst.
Materials:
-
Ester substrate (e.g., ethyl acetate)
-
This compound
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Anhydrous toluene (or other suitable organic solvent)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add the ester substrate (1.0 eq), anhydrous toluene (to achieve a 0.5 M solution of the ester), and this compound (0.05 eq).
-
Addition of Base: Begin vigorous stirring of the organic mixture and add the 50% aqueous potassium hydroxide solution (3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-12 hours.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to neutralize the excess base until the aqueous layer is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude β-keto ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel, if necessary.
Visualizations
Catalytic Cycle of this compound in Phase Transfer Catalyzed Claisen Condensation
Caption: Catalytic cycle of this compound.
Experimental Workflow for this compound Catalyzed Claisen Condensation
Caption: Experimental workflow diagram.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium hydroxide is corrosive. Handle with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a powerful phase transfer catalyst that can significantly enhance the efficiency and practicality of the Claisen condensation. By enabling the use of simple inorganic bases and facilitating milder reaction conditions, this methodology offers a valuable tool for organic chemists in both academic and industrial settings. The provided protocol serves as a starting point for the development of specific applications tailored to the needs of the researcher.
References
Automated synthesis of [18F]FLT using a commercial synthesizer and Kryptofix 221
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a key positron emission tomography (PET) tracer for imaging tumor proliferation.[1][2] Its uptake correlates with the activity of thymidine kinase-1, an enzyme upregulated in rapidly dividing cells. The automated synthesis of [¹⁸F]FLT is crucial for routine clinical production, ensuring reproducibility, high yield, and radiation safety. This document provides detailed protocols and application notes for the automated synthesis of [¹⁸F]FLT on a commercial synthesizer using a Kryptofix 222-mediated nucleophilic substitution reaction.
The synthesis is typically a two-step, one-pot process involving the radiofluorination of a protected precursor followed by the removal of protecting groups.[1][2] The most commonly used precursor is 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine.[1][3]
Experimental Data Summary
The following tables summarize the key quantitative data from automated [¹⁸F]FLT synthesis protocols.
Table 1: Reagents and Conditions for Automated [¹⁸F]FLT Synthesis
| Parameter | Value | Reference |
| Synthesizer | GE TRACERlab FX N Pro | [1][2] |
| Precursor | 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine | [1] |
| Precursor Amount | 4.0 mg | [1] |
| Phase-Transfer Catalyst | Tetrabutylammonium tosylate (TBAOTs) | [1] |
| Catalyst Amount | 4.0 mg | [1] |
| Eluent for [¹⁸F]Fluoride | Acetonitrile/Water or Methanol/Water with Kryptofix 222 and K₂CO₃ or KHCO₃ | [4] |
| Reaction Solvent | Anhydrous Acetonitrile | [1] |
| Hydrolysis Reagent | 1.0 M HCl | [1] |
| Neutralization Reagent | 0.3 N NaOH | [1] |
| Radiofluorination Temperature | 120 °C | [5] |
| Hydrolysis Temperature | 100 °C | [1] |
| Radiofluorination Time | 10 min | [1] |
| Hydrolysis Time | 10 min | [1] |
Table 2: Synthesis Outcomes and Quality Control
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | 16 ± 2% | [1][2] |
| Radiochemical Purity | > 99% | [1][2] |
| Total Synthesis Time | < 55 min | [1][2] |
| Molar Activity (at EOS) | 72–140 GBq/μmol | [1] |
| Final Formulation | 16 mL of normal saline with 5% ethanol (v/v) | [1][2] |
| Stavudine Impurity | 0.6 ± 0.2 µg/mL | [1] |
| Thymine Impurity | 0.3 ± 0.1 µg/mL | [1] |
| Thymidine Impurity | 0.9 ± 0.2 µg/mL | [1] |
| FLT Content | 1.3 ± 0.3 µg/mL | [1] |
Experimental Protocols
Reagent Preparation
Prior to synthesis, prepare the following reagent solutions and load them into the appropriate vials on the commercial synthesizer:
-
Vial 1 (Eluent): 20 mg of Kryptofix 222 and 3.5 mg of anhydrous K₂CO₃ in 0.4 mL of acetonitrile and 0.2 mL of water.
-
Vial 2 (Precursor): 17.5 mg of 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine precursor in 1.0 mL of anhydrous acetonitrile.[6]
-
Vial 3 (Hydrolysis): 1.0 mL of 1 M HCl.[6]
-
Vial 4 (Neutralization): A solution for neutralization, for example, 2.6 mL of 0.3 N NaOH in 10 mL of water.[1]
-
Vial 5 (Water for Injection): 10 mL of sterile water.[1]
-
Vial 6 (Ethanol): 8 mL of 10% ethanol for final formulation.[1]
Automated Synthesis Procedure
The following steps are performed automatically by the synthesizer (e.g., GE TRACERlab FX N Pro):
-
[¹⁸F]Fluoride Trapping and Elution: [¹⁸F]Fluoride, produced from a cyclotron, is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted into the reactor vessel using the Kryptofix 222/K₂CO₃ solution from Vial 1.
-
Azeotropic Drying: The [¹⁸F]fluoride/Kryptofix complex is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen and vacuum at elevated temperature.
-
Radiofluorination: The precursor solution from Vial 2 is added to the dried [¹⁸F]fluoride complex in the reactor. The reaction mixture is heated (e.g., at 120°C for 10 minutes) to perform the nucleophilic substitution.
-
Solvent Removal: After the reaction, the acetonitrile is evaporated under vacuum.
-
Acid Hydrolysis: The hydrolysis reagent from Vial 3 is added to the reactor, and the mixture is heated (e.g., at 100°C for 10 minutes) to remove the Boc and dimethoxytrityl protecting groups.[1]
-
Neutralization: The reaction mixture is cooled, and the neutralization solution from Vial 4 is added.
-
Purification: The crude product is then purified. This can be achieved either by semi-preparative HPLC or by solid-phase extraction (SPE) using a combination of cartridges, such as an Oasis HLB and an Alumina N Sep-Pak.[1][2][6]
-
Formulation: The purified [¹⁸F]FLT is collected, diluted with sterile water and ethanol from Vials 5 and 6, and passed through a sterile filter into a sterile collection vial.
Quality Control
The final [¹⁸F]FLT product must undergo rigorous quality control testing to ensure it meets pharmacopeial standards.
-
Radiochemical Purity and Identity: Determined by radio-HPLC and radio-TLC.[1]
-
Chemical Purity: Assessed by HPLC to quantify the amounts of the non-radioactive FLT and potential impurities like thymidine, thymine, and stavudine.[1]
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are within acceptable limits.
-
Radionuclidic Purity: Confirmed by gamma-ray spectroscopy.
-
pH: Measured to be within the injectable range.
-
Sterility and Endotoxin Testing: Performed to ensure the product is safe for human administration.
Visualizations
Automated [¹⁸F]FLT Synthesis Workflow
Caption: Automated [18F]FLT Synthesis Workflow.
Signaling Pathway of [¹⁸F]FLT in Proliferating Cells
Caption: [18F]FLT Cellular Uptake and Trapping.
References
- 1. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fully automated synthesis of [18F]fluoro-dihydrotestosterone ([18F]FDHT) using the FlexLab module - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The production of 18F-fluorothymidine (18F-FLT) at IPEN-CNEN: good manufacturing practices and pre-clinical studies. — Alasbimn Journal [alasbimnjournal.net]
- 6. Highlighting the Versatility of the Tracerlab Synthesis Modules. Part 1: Fully Automated Production of [18F]Labelled Radiopharmaceuticals using a Tracerlab FXFN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient Fluoride-18 Elution Using Kryptofix 2.2.1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient recovery of Fluoride-18 (¹⁸F) from anion exchange cartridges is a critical step in the synthesis of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET). Kryptofix 2.2.1 (K221), a cryptand, in conjunction with a weak base such as potassium carbonate (K₂CO₃), is widely employed to form a complex with the potassium ion, thereby enhancing the nucleophilicity of the fluoride ion for subsequent radiolabeling reactions. The concentration of K221 and the composition of the elution solvent are paramount for achieving high elution efficiency. This document provides detailed application notes and protocols based on published data to guide researchers in optimizing their ¹⁸F elution process.
Data Summary: Kryptofix 2.2.1 Concentration and Elution Efficiency
The following tables summarize quantitative data from various studies on the concentrations of Kryptofix 2.2.1 and potassium carbonate, the solvent systems used, and the resulting Fluoride-18 elution efficiencies.
Table 1: Elution Parameters for ¹⁸F from Anion Exchange Cartridges
| Kryptofix 2.2.1 (mg) | K₂CO₃ (mg) | Solvent System | Elution Efficiency (%) | Reference |
| 4 | 0.7 | 0.9 mL Acetonitrile / 0.1 mL Water | >95 | [1] |
| 11.25 | - | 1425 µL Acetonitrile / 75 µL Water (5%) | - | [2] |
| 10 | 1 | Methanol with varying water content | - | [3] |
| 4 | 0.69 | 1 mL Acetonitrile / Water (50:50) | 97-98 | [4] |
| 60.75 | 11.25 | 1425 µL Acetonitrile / 75 µL Water (5%) | 94.09 ± 0.12 (Recovery Efficiency) | [2] |
Table 2: Molar Concentrations and Elution Conditions
| Kryptofix 2.2.1 (µmol) | K₂CO₃/KHCO₃ (µmol) | Solvent System | Cartridge Type | Reference |
| 15.6 | 7.8 (K₂CO₃) | Not Specified | QMA | [5] |
| 30-60 | 15-30 (K₂CO₃) | 1 mL Acetonitrile with 2-3% Water | QMA-CO₃ | [6] |
| - | 5.4 (K₂CO₃) | 100 µL Acetonitrile with 5% Water | Micro-cartridge | [2] |
| 12 (mg) | 1 (mg) (KHCO₃) | Water/Acetonitrile | QMA light | [7] |
Experimental Protocols
Protocol 1: Standard Kryptofix 2.2.1/K₂CO₃ Elution
This protocol is a common starting point for the elution of ¹⁸F from a QMA (Quaternary Methylammonium) anion exchange cartridge.
Materials:
-
Kryptofix 2.2.1
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Deionized Water
-
QMA light cartridge
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of Elution Solution:
-
Prepare a stock solution by dissolving 4 mg of Kryptofix 2.2.1 and 0.7 mg of K₂CO₃ in a mixture of 0.9 mL of anhydrous acetonitrile and 0.1 mL of deionized water.[1] Vortex briefly to ensure complete dissolution.
-
-
Trapping of ¹⁸F:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned QMA light cartridge.
-
Wash the cartridge with anhydrous acetonitrile to remove residual water, followed by drying with a stream of nitrogen or argon gas.[6]
-
-
Elution of ¹⁸F:
-
Slowly pass the prepared elution solution through the QMA cartridge.
-
Collect the eluate containing the K[¹⁸F]F-Kryptofix 2.2.1 complex in a reaction vessel.
-
-
Azeotropic Drying:
-
For subsequent anhydrous nucleophilic substitution reactions, perform azeotropic drying of the eluate by adding anhydrous acetonitrile and evaporating the solvent under a stream of nitrogen or argon at an elevated temperature (e.g., 85-110°C).[8][9] Repeat this step 2-3 times to ensure an anhydrous environment.
-
Protocol 2: Microfluidic System Elution
This protocol is adapted for microfluidic devices, which often require smaller volumes and may tolerate a higher water content.
Materials:
-
Kryptofix 2.2.1
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Deionized Water
-
Microfluidic chip with an integrated anion exchange cartridge
Procedure:
-
Preparation of Elution Solution:
-
Prepare an elution solution containing 3% water in acetonitrile with a Kryptofix 2.2.1/K₂CO₃ molar ratio of approximately 2:1 (e.g., 60 µmol K222 / 30 µmol K₂CO₃ per mL).[6]
-
-
Trapping and Elution on Chip:
-
Load the aqueous [¹⁸F]fluoride onto the anion exchange section of the microfluidic chip.
-
Wash the resin with anhydrous acetonitrile.
-
Elute the [¹⁸F]fluoride with a small volume (e.g., 200-500 µL) of the prepared elution solution directly into the reaction chamber of the microfluidic device.[6] The optimal elution volume may need to be determined empirically for the specific microfluidic system.
-
Visualizations
Experimental Workflow for ¹⁸F Trapping and Elution
References
- 1. Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-efficiency [18F]fluoride pre-concentration using a laser-micromachined anion-exchange micro-cartridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. radiology.ucsf.edu [radiology.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. nucleus.iaea.org [nucleus.iaea.org]
Activating [18F]Fluoride with Kryptofix 221: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the activation of [18F]fluoride using Kryptofix 221 (K222), a crucial step in the synthesis of [18F]-labeled radiopharmaceuticals for Positron Emission Tomography (PET). The protocols cover both the conventional azeotropic drying method and a modern "drying-free" approach, offering flexibility for various laboratory setups and precursor sensitivities.
Introduction
The synthesis of most [18F]-labeled PET tracers relies on the nucleophilic substitution of a suitable precursor with [18F]fluoride. Produced in a cyclotron as an aqueous solution, the [18F]fluoride ion is a relatively weak nucleophile due to its strong hydration shell. To enhance its reactivity, the fluoride ion must be rendered "naked" by removing water and employing a phase transfer catalyst. This compound, a bicyclic polyether, is a highly effective phase transfer catalyst that encapsulates the counter-ion (typically potassium, K+), thereby increasing the nucleophilicity of the [18F]fluoride anion in aprotic solvents like acetonitrile.[1] This activation process is fundamental to achieving high radiochemical yields in the subsequent labeling reaction.
Chemical Activation Pathway
The activation of [18F]fluoride with this compound involves the formation of a [K⊂2.2.2]⁺¹⁸F⁻ complex. This complex is soluble in aprotic organic solvents, making the fluoride ion available for nucleophilic attack.
Caption: [18F]Fluoride Activation Pathway with this compound.
Experimental Protocols
Two primary methods for activating [18F]fluoride with this compound are presented below: the conventional azeotropic drying method and a "drying-free" or hydrous method.
Protocol 1: Conventional Azeotropic Drying Method
This method is the most established and widely used for removing water to activate the [18F]fluoride. It involves repeated evaporations with acetonitrile.
Workflow Overview:
Caption: Conventional Azeotropic Drying Workflow.
Detailed Methodology:
-
Trapping [18F]Fluoride:
-
Pre-condition a quaternary ammonium anion exchange (QMA) cartridge with a suitable solution (e.g., potassium carbonate) and then with water.
-
Load the cyclotron-produced [¹⁸O]H₂O containing [18F]fluoride onto the QMA cartridge. The [18F]fluoride will be retained, while the [¹⁸O]H₂O is collected for recycling.[1]
-
-
Elution of [18F]Fluoride:
-
Prepare an elution solution consisting of this compound and a base (e.g., potassium carbonate or potassium bicarbonate) in a mixture of acetonitrile and water. A typical composition is a 96:4 (v/v) mixture of acetonitrile and water.[2]
-
Elute the trapped [18F]fluoride from the QMA cartridge into a reaction vessel with the prepared elution solution.
-
-
Azeotropic Drying:
-
Heat the reaction vessel (typically around 85-100°C) under a stream of inert gas (e.g., nitrogen or argon) or under vacuum to evaporate the acetonitrile and water.[1]
-
Add anhydrous acetonitrile to the dried residue and repeat the evaporation process. This step is typically performed 2-3 times to ensure the complete removal of water.[1]
-
-
Radiolabeling:
-
After the final drying step, dissolve the precursor molecule in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO).
-
Add the precursor solution to the reaction vessel containing the dried, activated [K⊂2.2.2]⁺¹⁸F⁻ complex.
-
Heat the reaction mixture at the optimal temperature and for the required duration for the specific radiolabeling reaction.
-
Protocol 2: "Drying-Free" (Hydrous) Method
This method aims to simplify the activation process by avoiding the time-consuming azeotropic drying steps. It relies on specific compositions of the elution and reaction mixture that tolerate small amounts of water.
Workflow Overview:
Caption: "Drying-Free" (Hydrous) Method Workflow.
Detailed Methodology:
-
Trapping [18F]Fluoride:
-
This step is identical to the conventional method. Pre-condition a QMA cartridge and load the [18F]fluoride solution.
-
-
Elution and Activation:
-
Prepare an eluent consisting of this compound and potassium carbonate in acetonitrile with a controlled, minimal amount of water (e.g., 2-5% v/v).[3]
-
Elute the [18F]fluoride from the cartridge directly into the reaction vessel.
-
-
Radiolabeling:
-
Dissolve the precursor molecule in a suitable solvent that is compatible with the hydrous conditions, such as Dimethyl sulfoxide (DMSO).[3]
-
Add the precursor solution to the reaction vessel containing the eluted [18F]fluoride.
-
Heat the reaction mixture to the desired temperature (e.g., 130°C) for the specified time (e.g., 10 minutes).[3]
-
Quantitative Data Summary
The following tables summarize typical radiochemical yields (RCY) for the synthesis of various [18F]-labeled compounds using this compound-activated [18F]fluoride.
Table 1: Radiochemical Yields with Hydrous Kryptofix-based Activation
| Radiotracer/Intermediate | Precursor | Solvent | Water Content (%) | Reaction Temp. (°C) | Reaction Time (min) | Radiochemical Yield (%) |
| [¹⁸F]FTAG | Mannose triflate | Acetonitrile | 3 | N/A | N/A | 82.2 ± 5.8 |
| [¹⁸F]Fallypride | Tosylated precursor | DMSO | 2 | 130 | 10 | 41.6 ± 9.8 |
| [¹⁸F]Fallypride | Tosylated precursor | DMSO | 5 | 130 | 10 | 18.7 ± 1.4 |
| [¹⁸F]LBT-999 | Chlorinated precursor | DMSO | 2 | 130 | 10 | 39.5 ± 1.7 |
| [¹⁸F]LBT-999 | Chlorinated precursor | DMSO | 5 | 130 | 10 | 29.8 ± 1.4 |
| [¹⁸F]F-Me-OTs Intermediate | N/A | Acetonitrile | N/A | N/A | N/A | up to 63.9 ± 4.3 |
Data sourced from a study on hydrous [18F]fluoride labeling.[3]
Table 2: General Parameters for Conventional Azeotropic Drying Method
| Parameter | Typical Value/Range | Notes |
| Elution Solution | K222/K₂CO₃ in CH₃CN/H₂O (96:4) | The ratio of K222 to K₂CO₃ is often 2:1.[2] |
| Drying Temperature | 85 - 100 °C | To facilitate the azeotropic removal of water.[1] |
| Number of Drying Cycles | 2 - 3 | To ensure sufficient dryness for high reactivity.[1] |
| Labeling Temperature | 85 - 130 °C | Highly dependent on the precursor and solvent.[1][3] |
| Labeling Time | 5 - 20 minutes | Dependent on the reactivity of the precursor.[1][4] |
Troubleshooting
-
Low Radiochemical Yield:
-
Incomplete Drying (Conventional Method): Ensure sufficient azeotropic drying cycles. The presence of residual water is a common cause of low yields.[5]
-
Precursor Degradation: Some precursors are sensitive to the basic conditions created by potassium carbonate. Consider using a weaker base like potassium bicarbonate.
-
Impure Reagents: Use high-purity this compound, solvents, and precursors.
-
-
Contamination with this compound: The final product may contain residual this compound, which needs to be removed during purification, often using a C18 solid-phase extraction cartridge.[6]
Conclusion
The activation of [18F]fluoride with this compound is a robust and efficient method that forms the cornerstone of many radiopharmaceutical syntheses. While the conventional azeotropic drying method remains a reliable standard, newer "drying-free" protocols offer a simplified and potentially faster alternative. The choice of method will depend on the specific precursor, available synthesis equipment, and desired process efficiency. Careful optimization of reaction conditions is key to achieving high radiochemical yields and purity.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Removal of Kryptofix 221 from Final Radiopharmaceutical Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of Kryptofix 221 from their final radiopharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound, also known as 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a phase-transfer catalyst crucial for facilitating the nucleophilic substitution reaction in the synthesis of many [¹⁸F]-labeled radiopharmaceuticals, such as [¹⁸F]FDG.[1] It effectively solubilizes the [¹⁸F]fluoride anion in anhydrous organic solvents. However, this compound is known to have considerable acute toxicity and must be removed from the final drug product to ensure patient safety.[2] Regulatory bodies like the European Pharmacopoeia and the US Food and Drug Administration set strict limits on the maximum permissible levels of this compound in radiopharmaceutical preparations.[2][3]
Q2: What are the common methods for removing this compound?
The most common and effective methods for removing this compound involve solid-phase extraction (SPE). The two primary types of SPE cartridges used are:
-
Reversed-Phase Cartridges: C18 and tC18 cartridges are widely used to retain the relatively non-polar this compound while allowing the more polar radiopharmaceutical to elute.[4][5]
-
Cation-Exchange Cartridges: These cartridges effectively trap the positively charged this compound (as a complex with a cation like K⁺) from the product stream.[6]
Q3: What are the acceptable limits for this compound in the final product?
Regulatory limits for this compound can vary, but a common acceptance criterion is not more than 50 µg/mL.[3] However, some pharmacopoeias may allow for higher limits, such as 2.2 mg per injected volume.[3] It is crucial to adhere to the specific guidelines relevant to your region and application.
Q4: How can I detect residual this compound in my final product?
Several analytical methods can be used to determine the concentration of residual this compound. These include:
-
Thin-Layer Chromatography (TLC): A common and relatively simple method for screening. The developed TLC plate is typically exposed to iodine vapor to visualize the this compound spot.[3][5] A color spot test using an iodoplatinate reagent can also provide rapid detection.[7]
-
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and specific method for quantifying trace levels of this compound.[2][8][9]
-
Gas Chromatography (GC): GC with a nitrogen-selective detector has also been used for determination.[10]
Troubleshooting Guides
Issue 1: High levels of this compound detected in the final product after C18 cartridge purification.
| Possible Cause | Troubleshooting Step |
| Inadequate washing of the C18 cartridge. | Increase the volume or change the composition of the wash solution. Washing the C18-immobilized intermediate with 10 mL of 0.1 M HCl has been shown to be effective in removing this compound.[5] |
| Overloading of the C18 cartridge. | Ensure the amount of crude product loaded onto the cartridge does not exceed its binding capacity. Consider using a larger capacity cartridge or splitting the sample. |
| Improper conditioning or equilibration of the C18 cartridge. | Follow the manufacturer's protocol for cartridge conditioning and equilibration to ensure optimal performance. This typically involves pre-washing with a solvent like methanol followed by water.[11] |
| Channeling or poor packing of the SPE cartridge. | Use high-quality, well-packed cartridges. Ensure a consistent and slow flow rate during loading and elution to maximize interaction with the stationary phase. |
Issue 2: Low recovery of the desired radiopharmaceutical product after purification.
| Possible Cause | Troubleshooting Step |
| Co-elution of the product with this compound. | Optimize the elution solvent system. A more polar elution solvent may help to selectively elute the radiopharmaceutical while leaving this compound bound to the C18 cartridge. |
| Strong retention of the product on the C18 cartridge. | If your radiopharmaceutical is too non-polar, it may be strongly retained. Consider using a different type of reversed-phase cartridge (e.g., C8) or a different purification method like cation-exchange. |
| Product degradation during purification. | Ensure the pH and solvent conditions during purification are compatible with the stability of your radiopharmaceutical. |
Issue 3: Inconsistent results in this compound removal.
| Possible Cause | Troubleshooting Step |
| Variability in SPE cartridge quality. | Use cartridges from a reputable supplier and from the same lot for a series of experiments to minimize variability. |
| Inconsistent manual operation. | Automating the SPE process can improve reproducibility by ensuring consistent flow rates and volumes. |
| Changes in the crude reaction mixture composition. | Variations in the synthesis reaction, such as the amount of precursor or this compound used, can affect the purification outcome.[4] Ensure consistent reaction conditions. |
Experimental Protocols
Protocol 1: Removal of this compound using a C18 SPE Cartridge
-
Cartridge Conditioning: Condition a C18 Sep-Pak® cartridge by passing 10 mL of ethanol through it, followed by 10 mL of sterile water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the crude radiopharmaceutical reaction mixture (after hydrolysis and neutralization) onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of 0.1 M HCl to remove the majority of the this compound.[5] Follow with a wash of 10 mL of sterile water to remove the acid.
-
Elution: Elute the purified radiopharmaceutical from the cartridge using an appropriate solvent (e.g., ethanol or acetonitrile/water mixture).
-
Analysis: Analyze the final product for residual this compound using a validated analytical method (e.g., TLC or LC-MS).
Protocol 2: Removal of this compound using a Cation-Exchange SPE Cartridge
-
Cartridge Preparation: Use a disposable cartridge containing a cation-exchange resin (e.g., Dowex AG50W-X8).[6]
-
Sample Loading: Pass the hydrolysate (e.g., in 1 N HCl) through the cation-exchange cartridge.[6]
-
Collection: The purified radiopharmaceutical will pass through the cartridge while the this compound is retained.
-
Final Purification: The eluate can then be passed through a final purification cartridge (e.g., alumina) as needed.
-
Analysis: Determine the level of residual this compound in the final product.
Quantitative Data Summary
| Purification Method | Reported Efficiency | Key Parameters | Reference |
| C18 SPE with 0.1 M HCl wash | Effective removal of this compound from the final product. | 10 mL wash volume. | [5] |
| Cation-Exchange (Dowex AG50W-X8) | Concentration of Kryptofix 222 was decreased by a factor of >4000. | 1 mL of resin, flow rate of approx. 2 mL/min. | [6] |
Visualizations
Caption: Troubleshooting workflow for the removal of this compound from radiopharmaceutical products.
Caption: Step-by-step experimental workflow for this compound removal using a C18 cartridge.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of the 2.2.2 cryptand (Kryptofix 2.2.2) from 18FDG by cation exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Troubleshooting low radiochemical yield in [18F]fluorination with Kryptofix 221
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low radiochemical yield in [18F]fluorination reactions using Kryptofix 221 (K222).
Troubleshooting Guide: Low Radiochemical Yield
Low radiochemical yield is a common challenge in [18F]fluorination. This guide addresses specific issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.
Q1: My radiochemical yield is consistently low. What are the most common initial checks I should perform?
A1: When troubleshooting low radiochemical yield, it's best to start with the most critical factors that influence the nucleophilicity of [18F]fluoride and the stability of your reagents.
-
Incomplete Drying: The presence of residual water is a primary cause of low yield as it solvates the [18F]fluoride ion, reducing its nucleophilicity.[1][2][3] Ensure your azeotropic drying process is efficient.
-
Precursor Quality: The stability and purity of your precursor are crucial. Degradation of the precursor can lead to failed reactions.[4]
-
Reagent Quality: Verify the quality of your this compound, potassium carbonate (or other base), and solvents. Contamination can inhibit the reaction.
Q2: I suspect incomplete drying of the [18F]fluoride-Kryptofix complex is the issue. How can I improve this step?
A2: Incomplete azeotropic drying is a frequent culprit for low yields.[4] Here are some recommendations:
-
Multiple Azeotropic Evaporations: Perform repeated azeotropic evaporations with anhydrous acetonitrile. Typically, three cycles are recommended to ensure the removal of water.[1]
-
Inert Gas Stream: Conduct the drying under a steady stream of inert gas, such as nitrogen or argon, to facilitate solvent removal.
-
Temperature Control: Maintain a reaction vessel temperature that is high enough for efficient evaporation of the acetonitrile/water azeotrope (around 85°C) but does not exceed 100°C to prevent the decomposition of this compound.[1]
Q3: How can I be sure my precursor is not degrading?
A3: Precursor instability or degradation can significantly impact your radiochemical yield.[4]
-
Proper Storage: Store your precursor according to the manufacturer's recommendations, which is typically in a cool, dry, and dark environment.
-
Fresh Precursor: If you suspect degradation, use a fresh batch of the precursor for your reaction.
-
Quality Control: If possible, perform a quality control check (e.g., NMR, HPLC) on your precursor to confirm its purity and integrity before use.
Q4: My reaction conditions might be suboptimal. What are the key parameters to optimize?
A4: Optimizing reaction temperature and time is critical for a successful fluorination reaction.
-
Temperature: The optimal temperature can vary depending on the precursor and solvent. A common starting point is around 85°C.[1] However, for some precursors, higher temperatures (e.g., 120-140°C) may be necessary.[5][6]
-
Time: Reaction times are typically short, often in the range of 5 to 15 minutes.[1][7] Prolonged reaction times at high temperatures can lead to the degradation of the precursor or product.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in [18F]fluorination?
A1: this compound (K222) is a phase transfer catalyst. Its primary role is to chelate the potassium ion (K+) that is typically used as a counter-ion for [18F]fluoride. By "caging" the potassium ion, K222 effectively separates the strong ion pair between K+ and [18F]F-, making the fluoride ion more "naked" and, therefore, a more potent nucleophile for the substitution reaction in an anhydrous organic solvent like acetonitrile.[1]
Q2: Why is the removal of water so critical for the reaction?
A2: Water is a polar, protic solvent that strongly solvates anions through hydrogen bonding. In the case of [18F]fluoride, water molecules form a hydration shell around the ion, which significantly reduces its nucleophilicity.[1][2][3] For a successful nucleophilic substitution reaction, the [18F]fluoride needs to be desolvated, which is achieved through azeotropic drying.
Q3: Can I perform [18F]fluorination without azeotropic drying?
A3: Yes, several methods have been developed to perform [18F]fluorination in the presence of small amounts of water, thus avoiding the time-consuming azeotropic drying step.[5][8] These methods often involve using specific solvent systems or alternative fluoride activation techniques. However, the traditional azeotropic drying method with this compound remains a widely used and robust approach.
Q4: What are the typical amounts of precursor, this compound, and potassium carbonate to use?
A4: The optimal amounts of reagents can vary depending on the specific synthesis. However, a general starting point is a molar ratio of this compound to potassium carbonate of 2:1. The amount of precursor is typically in the range of 1-40 mg, depending on the desired specific activity and the efficiency of the reaction.[9]
Data Presentation
Table 1: Typical Reaction Conditions for [18F]Fluorination with this compound
| Parameter | Typical Range | Notes |
| Precursor Amount | 1 - 40 mg | Dependent on the specific precursor and desired product yield.[9][10] |
| This compound | 5 - 25 mg | Molar ratio with K2CO3 is important. |
| Potassium Carbonate (K2CO3) | 1 - 5 mg | A 2:1 molar ratio of K222 to K2CO3 is often used.[11] |
| Reaction Solvent | Anhydrous Acetonitrile, DMSO | Acetonitrile is most common. DMSO can be used for less reactive precursors. |
| Reaction Temperature | 85 - 140 °C | Optimal temperature is precursor-dependent.[1][6] |
| Reaction Time | 5 - 15 minutes | Shorter times are generally preferred to minimize degradation.[1][7] |
Experimental Protocols
Protocol 1: Azeotropic Drying of the [18F]Fluoride/Kryptofix 221 Complex
This protocol describes the standard procedure for drying the [18F]fluoride eluted from an anion exchange cartridge.
Materials:
-
[18F]Fluoride trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Eluent solution: this compound and potassium carbonate in a mixture of acetonitrile and water.
-
Anhydrous acetonitrile.
-
Reaction vessel.
-
Heating system with temperature control.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Elute the trapped [18F]fluoride from the anion exchange cartridge into the reaction vessel using the eluent solution.[1]
-
Heat the reaction vessel to approximately 85°C under a gentle stream of inert gas.
-
Add anhydrous acetonitrile to the reaction vessel and continue heating until the solvent has completely evaporated. This is the first azeotropic drying step.
-
Repeat the addition of anhydrous acetonitrile and subsequent evaporation two more times to ensure the complete removal of water.[1]
-
After the final evaporation, the dried [K⊂2.2.2]+[18F]F- complex is ready for the fluorination reaction.
Protocol 2: General [18F]Fluorination Reaction
This protocol outlines the general steps for the nucleophilic fluorination of a precursor.
Materials:
-
Dried [K⊂2.2.2]+[18F]F- complex in a reaction vessel.
-
Precursor dissolved in an anhydrous solvent (e.g., acetonitrile, DMSO).
-
Heating system with temperature control.
Procedure:
-
To the reaction vessel containing the dried [K⊂2.2.2]+[18F]F- complex, add the precursor solution.
-
Seal the reaction vessel and heat it to the optimized reaction temperature (e.g., 85-140°C) for the specified reaction time (e.g., 5-15 minutes).[1][6]
-
After the reaction is complete, cool the reaction vessel to room temperature.
-
The crude reaction mixture is now ready for purification (e.g., by HPLC or solid-phase extraction).
Visualizations
Caption: A flowchart for troubleshooting low radiochemical yield in [18F]fluorination.
Caption: The chemical pathway for [18F]fluorination using this compound.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. van Dam Lab - Electrochemical drying of [F-18]fluoride [vandamlab.org]
- 4. benchchem.com [benchchem.com]
- 5. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptate mediated nucleophilic 18F-fluorination without azeotropic drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. researchgate.net [researchgate.net]
Preventing the decomposition of Kryptofix 221 during synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Troubleshooting Guide: Preventing Decomposition of Kryptofix® 221
This guide addresses the prevention of Kryptofix® 221 decomposition during synthesis, a critical factor for ensuring reaction efficiency and product purity, particularly in radiolabeling applications.
| Symptom | Potential Cause | Recommended Action |
| Low reaction yield or inconsistent results | Thermal Decomposition: Kryptofix® 221 can degrade at elevated temperatures, especially during solvent removal steps. | Maintain strict temperature control. During azeotropic drying with acetonitrile, ensure the vessel temperature does not exceed 100°C[1]. It is crucial that the mixture is taken to complete dryness at a controlled temperature, typically around 85°C, under an inert gas stream or vacuum[1]. |
| Formation of unknown impurities | Oxidative Degradation: As a polyether, Kryptofix® 221 may be susceptible to oxidation, which can be initiated by reactive species present in the reaction mixture. | - Use High-Purity Reagents: Ensure all solvents and reagents are free from peroxides and other oxidizing impurities. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Consider Antioxidants: In applications like radiolabeling where radiolysis can generate reactive oxygen species, the use of antioxidants such as ethanol or sodium ascorbate in the formulation can help protect the final product and may offer some protection to reagents during synthesis. |
| Reduced phase-transfer catalytic activity | pH-Induced Instability: The stability of cryptands like Kryptofix® 221 can be influenced by the pH of the reaction medium. While stable across a range of pH values, extreme acidic or basic conditions may lead to structural changes or degradation over time. | - Maintain Optimal pH: Whenever possible, maintain the reaction mixture within a neutral to mildly basic pH range. - Buffer Solutions: If the reaction is sensitive to pH fluctuations, consider the use of a suitable buffer system that is compatible with your reaction chemistry. - Minimize Exposure Time: If extreme pH conditions are unavoidable, minimize the exposure time of Kryptofix® 221 to these conditions. |
| Discoloration of the reaction mixture | Light Sensitivity: Kryptofix® 221 is known to be sensitive to light, which can contribute to its degradation over time. | - Protect from Light: Store Kryptofix® 221 in a cool, dark place, and protect the reaction vessel from direct light exposure by using amber glassware or by wrapping the vessel in aluminum foil[2]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Kryptofix® 221 decomposition during synthesis?
A1: The most frequently cited cause of decomposition, particularly in radiopharmaceutical synthesis, is thermal stress during the azeotropic drying step used to remove water from the reaction mixture. It is essential to keep the temperature of the reaction vessel below 100°C to prevent the breakdown of Kryptofix® 221[1].
Q2: How does pH affect the stability of Kryptofix® 221?
A2: Cryptands like Kryptofix® 221 are generally stable across a range of pH values. However, their stability can be influenced by the pH of the medium. It is advisable to avoid strongly acidic or basic conditions for prolonged periods to prevent potential hydrolysis or other degradation pathways.
Q3: Is Kryptofix® 221 susceptible to oxidation?
A3: While specific data on the oxidative degradation of Kryptofix® 221 is limited, its polyether structure suggests potential susceptibility to strong oxidizing agents. To mitigate this risk, it is recommended to use high-purity, peroxide-free solvents and to conduct reactions under an inert atmosphere.
Q4: What are the recommended storage conditions for Kryptofix® 221 to ensure its stability?
A4: To maintain its integrity, Kryptofix® 221 should be stored in a cool, dry, and dark environment. The recommended storage temperature is between +2°C and +8°C[2][3]. It is also crucial to protect it from light due to its light-sensitive nature[2].
Q5: Can I reuse Kryptofix® 221 from a reaction?
A5: It is generally not recommended to reuse Kryptofix® 221 from a previous reaction. The recovery and purification process can be complex, and there is a high risk of contamination with residual reactants, products, or degradation products, which could adversely affect subsequent reactions.
Experimental Protocols
Protocol 1: Azeotropic Drying of [¹⁸F]Fluoride with Kryptofix® 2.2.2 (A close analog of Kryptofix® 221)
This protocol is a standard procedure in the synthesis of [¹⁸F]FDG and highlights the critical temperature control for maintaining Kryptofix® stability.
-
Elution of [¹⁸F]Fluoride: Elute the trapped [¹⁸F]fluoride from an anion exchange cartridge into the reaction vessel using a solution of Kryptofix® 2.2.2 and potassium carbonate in an acetonitrile/water mixture.
-
Azeotropic Distillation: Heat the reaction vessel to approximately 85°C under a stream of inert gas (e.g., nitrogen or argon) or under vacuum.
-
Complete Dryness: Continue the heating and inert gas flow until the solvent is completely removed. This is typically achieved through repeated additions and evaporations of anhydrous acetonitrile (3 times).
-
Temperature Monitoring: It is critical to ensure that the temperature of the reaction vessel does not exceed 100°C at any point during this process to prevent the decomposition of the Kryptofix®[1].
-
Subsequent Reaction: Once the Kryptofix®/[¹⁸F]fluoride complex is completely dry, cool the reaction vessel to the desired temperature for the subsequent nucleophilic substitution reaction.
Visualizations
Caption: Workflow for preventing Kryptofix® 221 decomposition.
Caption: Troubleshooting logic for low reaction yields.
References
Technical Support Center: Overcoming Poor Nucleophilicity of Aqueous Fluoride with Kryptofix 221
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Kryptofix 221 to enhance fluoride nucleophilicity in chemical reactions, particularly in the context of radiolabeling with [¹⁸F]fluoride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (K222), chemically known as 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a cryptand that functions as a phase-transfer catalyst.[1] In aqueous solutions, the fluoride ion is a weak nucleophile due to its strong hydration shell. K222 overcomes this by encapsulating, or "caging," the counter-ion, typically potassium (K⁺), which is often used with fluoride salts like KF or in combination with K₂CO₃.[2] This sequestration of the potassium cation disrupts the strong ion pair between K⁺ and F⁻, rendering the fluoride anion "naked" and highly reactive in anhydrous aprotic solvents like acetonitrile.[2] This enhanced nucleophilicity allows for efficient substitution reactions even with substrates that have poor leaving groups.[2]
Q2: Why is it necessary to remove water from the reaction?
Water is a protic solvent that forms strong hydrogen bonds with the fluoride anion, creating a hydration shell that significantly reduces its nucleophilicity.[2] For the nucleophilic substitution to occur efficiently, this water must be removed. This is typically achieved through azeotropic distillation with anhydrous acetonitrile under an inert gas stream or vacuum.[2] It is crucial to ensure the reaction mixture is taken to complete dryness during each evaporation step.[2]
Q3: Can any amount of water be tolerated in the reaction?
While traditional methods aim for completely anhydrous conditions, some studies, particularly in microfluidic systems, have shown that a small percentage of water (e.g., 2-5%) can be beneficial for eluting [¹⁸F]fluoride from anion exchange cartridges.[3] However, increasing the water content generally reduces the reactivity of the fluoride and leads to lower radiochemical yields.[3][4] The optimal amount of water can be system-dependent, but minimizing it is the standard approach for achieving high reaction efficiency.[3]
Q4: Are there any alternatives to this compound?
Yes, tetraalkylammonium salts, such as tetrabutylammonium (TBA) bicarbonate or carbonate, are common alternatives to this compound.[2] Like K222, TBA salts act as phase transfer catalysts, providing a large organic cation that pairs with the fluoride anion, making it soluble and reactive in aprotic solvents. The choice between K222 and a TBA salt can depend on the specific synthesizer setup, substrate compatibility, and purification strategy.[2]
Troubleshooting Guide
Problem 1: Low or no fluorination yield.
| Possible Cause | Troubleshooting Step |
| Residual Water: The presence of water is a primary cause of poor yields as it solvates the fluoride ion.[2] | Perform repeated azeotropic drying (typically 3 cycles) with anhydrous acetonitrile. Ensure the mixture reaches complete dryness after each cycle.[2] |
| This compound Decomposition: K222 can decompose at temperatures exceeding 100°C.[2] | Carefully control the temperature during the drying and reaction steps. Keep the vessel temperature below 100°C, ideally around 85°C.[2] |
| Substrate Issues: The substrate's leaving group may not be sufficiently reactive (triflates are often most efficient).[2] Protic groups (like -OH) on the substrate can form hydrogen bonds with fluoride, inhibiting the reaction. | Ensure you are using a substrate with a good leaving group. Protect any protic functional groups (e.g., with acetyl esters) on your precursor molecule before the fluorination step.[2] |
| Inefficient [¹⁸F]Fluoride Elution: Poor recovery of fluoride from the anion exchange cartridge leads to less available reactant. | Optimize the elution method. Studies show that K222-based solutions can be more efficient than TBA-based ones. A small amount of water (e.g., 3%) in the acetonitrile eluent can improve elution efficiency.[3] |
Problem 2: Inconsistent reaction results.
| Possible Cause | Troubleshooting Step |
| Variable Dryness: Incomplete or inconsistent azeotropic drying between runs. | Standardize the drying protocol. Use a consistent volume of anhydrous acetonitrile and ensure the same level of dryness is achieved for every run.[2] |
| Reagent Quality: Degradation of this compound or the precursor. Use of non-anhydrous acetonitrile. | Store K222 and precursors under inert gas and protected from moisture. Always use high-quality, anhydrous acetonitrile for both drying and the reaction itself.[3] |
| Base-Sensitive Substrate: The presence of a base like K₂CO₃ can cause side reactions (e.g., elimination) or degradation of sensitive precursors.[5] | Consider using alternative, less basic anions for elution, such as potassium mesylate or triflate, if your substrate is base-sensitive.[5] |
Quantitative Data Summary
The following tables summarize radiochemical conversion (RCC) data from studies investigating the impact of water on this compound-mediated radiofluorination.
Table 1: Effect of Water Content on Radiochemical Conversion (RCC) of Various Precursors [3]
| Precursor | Solvent | Water Content (%) | Reaction Temp (°C) | Reaction Time (min) | Radiochemical Conversion (%) |
| TsO-DPA-714 | DMSO | 2 | 130 | 10 | 52.5 ± 10.1 |
| TsO-DPA-714 | DMSO | 5 | 130 | 10 | 41.2 ± 9.0 |
| [¹⁸F]fallypride precursor | DMSO | 2 | 130 | 10 | 41.6 ± 9.8 |
| [¹⁸F]fallypride precursor | DMSO | 5 | 130 | 10 | 18.7 ± 1.4 |
| [¹⁸F]LBT-999 precursor | DMSO | 2 | 130 | 10 | 39.5 ± 1.7 |
| [¹⁸F]LBT-999 precursor | DMSO | 5 | 130 | 10 | 29.8 ± 1.4 |
Experimental Protocols
Protocol 1: General Procedure for [¹⁸F]Fluoride Activation and Nucleophilic Substitution
This protocol is a generalized procedure based on common practices in radiopharmaceutical production.[2][5]
-
[¹⁸F]Fluoride Trapping: Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through a suitable anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of this compound and potassium carbonate in an acetonitrile/water mixture. A typical eluent may consist of 15 mg K222 and 3 mg K₂CO₃ in 1 mL of 95:5 (v/v) acetonitrile:water.
-
Azeotropic Drying: Dry the eluted [¹⁸F]fluoride mixture by heating it to approximately 85°C under a gentle stream of an inert gas (e.g., nitrogen or argon) or under vacuum. Add 1 mL of anhydrous acetonitrile and repeat the evaporation to complete dryness. This step is typically performed a total of three times to ensure the removal of all water.[2]
-
Nucleophilic Reaction: Dissolve the precursor molecule (e.g., a tosylated or triflated substrate) in anhydrous acetonitrile and add it to the dried [K⊂222]⁺[¹⁸F]F⁻ complex in the reaction vessel.[2]
-
Heating: Seal the reaction vessel and heat it at the optimized temperature (e.g., 85-130°C) for the required duration (e.g., 5-15 minutes).[2][3]
-
Purification: After the reaction is complete, cool the vessel and purify the crude product to separate the desired fluorinated compound from unreacted fluoride, this compound, and other byproducts. This is commonly done using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).
References
- 1. patents.justia.com [patents.justia.com]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
Minimizing chemical impurities in [18F]FLT synthesis with Kryptofix 221
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing chemical impurities during the synthesis of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) using Kryptofix 221.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in [18F]FLT synthesis?
A1: this compound, also known as Kryptofix 2.2.2 or 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, is a phase-transfer catalyst crucial for the nucleophilic substitution reaction in [18F]FLT synthesis. It forms a complex with the potassium cation (K⁺), which is typically used with [18F]fluoride (as K[18F]F), effectively sequestering the cation. This enhances the nucleophilicity of the [18F]fluoride anion, making it more reactive towards the precursor molecule for the radiofluorination step.
Q2: What are the common chemical impurities encountered in [18F]FLT synthesis when using this compound?
A2: Common chemical impurities include:
-
Residual this compound: Due to its toxicity, its levels must be carefully controlled and monitored in the final product.
-
Unreacted Precursor and Related Byproducts: Large amounts of the initial precursor can lead to its presence in the final product along with related impurities.
-
Stavudine (2',3'-didehydro-3'-deoxythymidine): An antiretroviral drug that can be formed as an elimination byproduct.
-
Thymine and Thymidine: These can arise from the degradation of the precursor or product.
-
[18F]Fluoronosyl: An impurity formed from the reaction of [18F]fluoride with the nosyl leaving group.
-
Solvent Residues: Acetonitrile and ethanol are common solvents that need to be within acceptable limits in the final formulation.
Q3: Why is it important to minimize the amount of precursor in the synthesis?
A3: Using large amounts of precursor (e.g., 20-40 mg) can lead to difficulties during the purification process.[1][2] A higher precursor concentration often results in a greater amount of chemical byproducts, complicating the purification, especially when using solid-phase extraction (SPE) methods.[1][2] Reducing the precursor amount can significantly lower the levels of these impurities, simplifying the purification and improving the overall chemical purity of the final [18F]FLT product.[1][2]
Q4: What are the acceptable limits for this compound in the final [18F]FLT product?
A4: The United States Pharmacopeia (USP) and European Pharmacopoeia (EuPh) have set limits for this compound in radiopharmaceutical preparations due to its toxicity. The generally accepted limit is less than 50 µg/mL.
Troubleshooting Guide
This guide addresses common issues encountered during [18F]FLT synthesis that can lead to chemical impurities.
| Issue | Potential Cause | Recommended Action |
| High Levels of Residual this compound | Inefficient purification. | Optimize the solid-phase extraction (SPE) purification process. Use a combination of cartridges, such as a C18 and an alumina cartridge, to effectively remove this compound. Washing the C18 cartridge with water can help eliminate Kryptofix.[3] Consider using a cation-exchange cartridge for more efficient removal. |
| Incomplete drying of the [18F]fluoride-Kryptofix complex. | Ensure efficient azeotropic drying of the [18F]fluoride-Kryptofix complex with anhydrous acetonitrile under a stream of inert gas.[4] | |
| Low Radiochemical Purity (Presence of Unreacted [18F]Fluoride) | Inefficient radiofluorination reaction. | Optimize the reaction temperature and time. Ensure the precursor and reagents are of high purity and stored correctly to prevent degradation.[4] |
| Suboptimal precursor to Kryptofix molar ratio. | Carefully adjust the molar ratio of the precursor to this compound to achieve higher labeling yields with minimal impurities.[3] | |
| Presence of Stavudine and other UV-active Impurities | High reaction temperature. | Lowering the labeling temperature can reduce the formation of impurities like stavudine. |
| Excessive amount of precursor. | Reducing the amount of precursor used in the reaction can significantly decrease the formation of byproducts.[1][2] | |
| Inconsistent Radiochemical Yield | Precursor degradation. | Store the precursor under the recommended conditions (cool, dry, and dark) and use fresh precursor if degradation is suspected.[4] |
| Inefficient trapping or elution of [18F]fluoride. | Ensure the anion exchange cartridge (e.g., QMA) is properly conditioned. Check for any obstructions in the fluid pathways. |
Data Presentation
Table 1: Summary of [18F]FLT Synthesis Parameters and Purity
| Parameter | Method 1 | Method 2 |
| Phase-Transfer Catalyst | This compound/K₂CO₃ | Tetrabutylammonium tosylate (TBAOTs) |
| Precursor Amount | 20-40 mg | 4 mg |
| Purification Method | HPLC | SPE (OASIS HLB + Alumina N) |
| Radiochemical Yield (decay-corrected) | 40-65% | 16 ± 2% |
| Radiochemical Purity | >99% | >99% |
| Synthesis Time | ~80 min | < 55 min |
| Reference | [1] | [1][2] |
Table 2: Typical Levels of Chemical Impurities in [18F]FLT Preparations
| Impurity | Concentration | Reference |
| Stavudine | 0.6 ± 0.2 µg/mL | [1] |
| Thymine | 0.3 ± 0.1 µg/mL | [1] |
| Thymidine | 0.9 ± 0.2 µg/mL | [1] |
| This compound | < 50 µg/mL | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for [18F]FLT Purification
This protocol describes a cartridge-based purification method to remove this compound and other impurities.
Materials:
-
OASIS HLB 6cc cartridge
-
Sep-Pak Alumina N Plus Light cartridge
-
Ethanol
-
Water for Injection
Procedure:
-
Conditioning:
-
Condition the OASIS HLB cartridge with ethanol followed by water for injection.
-
Condition the Alumina N cartridge with water for injection.
-
-
Loading: After the hydrolysis step, pass the crude [18F]FLT reaction mixture through the conditioned OASIS HLB cartridge.
-
Washing: Wash the OASIS HLB cartridge with water for injection to remove polar impurities, including any remaining this compound.
-
Elution: Elute the [18F]FLT from the OASIS HLB cartridge using a suitable solvent, such as a mixture of ethanol and water.
-
Final Purification: Pass the eluate containing [18F]FLT through the conditioned Alumina N cartridge to remove any residual fluoride and other ionic impurities.
-
Formulation: The purified [18F]FLT is then collected in a sterile vial and formulated in saline for injection.
Protocol 2: Thin-Layer Chromatography (TLC) for this compound Detection
This protocol outlines a simple spot test for the qualitative determination of this compound.
Materials:
-
Silica gel TLC plate
-
Iodoplatinate reagent
-
This compound standard solution (e.g., 50 µg/mL)
-
[18F]FLT final product solution
-
Water for Injection (as a negative control)
Procedure:
-
Plate Preparation: Immerse the silica gel TLC plate in the iodoplatinate reagent and allow it to dry completely.
-
Spotting: Apply a small spot (e.g., 2 µL) of the [18F]FLT final product, the this compound standard, and the water for injection onto the prepared TLC plate.
-
Visualization: Allow the spots to develop. The presence of this compound will result in a distinct colored spot.
-
Interpretation: Compare the spot from the [18F]FLT product with the standard and the negative control. The absence of a colored spot for the product indicates that the this compound level is below the detection limit of the test.
Visualizations
References
- 1. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Azeotropic Drying of Kryptofix® 221 in Acetonitrile
For researchers, scientists, and drug development professionals utilizing Kryptofix® 221 in moisture-sensitive reactions, achieving an anhydrous state of the Kryptofix® 221-cation complex is paramount for successful outcomes. This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) for the azeotropic drying of Kryptofix® 221 in acetonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is azeotropic drying of Kryptofix® 221 necessary?
A1: Kryptofix® 221 is a cryptand used to complex cations, enhancing their solubility and reactivity in organic solvents. In many applications, particularly in nucleophilic substitution reactions such as [¹⁸F]-fluorination for PET radiopharmaceutical synthesis, the presence of water can significantly reduce reaction yields. Water can solvate the anionic nucleophile, reducing its reactivity, and can also compete with the nucleophile in the reaction. Azeotropic drying with acetonitrile effectively removes trace amounts of water from the Kryptofix® 221-cation complex, ensuring an anhydrous environment for the subsequent reaction.
Q2: What is the acceptable residual water content for Kryptofix® 221 after drying?
A2: The acceptable residual water content is highly dependent on the specific application. For many sensitive nucleophilic substitution reactions, the water content should be as low as practically achievable. As a general guideline, a maximum water content of 0.5% is often specified for the neat Kryptofix® 221. After forming the complex and performing azeotropic drying, the residual water in the final reaction mixture should ideally be in the parts-per-million (ppm) range. The effectiveness of the drying process should be validated for each specific application to ensure reproducibility.
Q3: Can other solvents be used for azeotropic drying of Kryptofix® 221?
A3: While acetonitrile is the most commonly used solvent due to its suitable boiling point and its ability to form a low-boiling azeotrope with water, other solvents that form azeotropes with water, such as toluene, could potentially be used. However, the choice of solvent must be compatible with the subsequent chemical reaction. Acetonitrile is often preferred in radiochemistry due to its polarity and ability to dissolve the reactants.
Q4: How many times should the azeotropic drying process be repeated?
A4: The azeotropic drying process with acetonitrile is typically repeated three times to ensure the thorough removal of water.[1] Each cycle involves the addition of anhydrous acetonitrile followed by its evaporation, which co-distills with any residual water.
Q5: What is the recommended temperature for the azeotropic drying process?
A5: The recommended temperature for the azeotropic evaporation is approximately 85°C.[1] It is crucial to avoid excessive temperatures (above 100°C) to prevent the potential decomposition of the Kryptofix® 221 complex.[1]
Experimental Protocols
Protocol 1: Standard Azeotropic Drying of Kryptofix® 221 Complex
This protocol describes the standard procedure for the azeotropic drying of a pre-formed Kryptofix® 221-cation complex (e.g., potassium carbonate/Kryptofix® 221) in a reaction vessel.
Materials:
-
Kryptofix® 221
-
Anhydrous Acetonitrile (MeCN)
-
Cation source (e.g., Potassium Carbonate, K₂CO₃)
-
Reaction vessel (e.g., a vial or a reaction module vessel)
-
Heating block or automated synthesizer module with heating capabilities
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Vacuum source
Procedure:
-
Complex Formation: In the reaction vessel, dissolve the desired amount of Kryptofix® 221 and the cation source in a suitable solvent mixture (e.g., acetonitrile/water).
-
Initial Evaporation: Heat the vessel to approximately 85°C under a gentle stream of inert gas or under vacuum to evaporate the initial solvent.
-
First Azeotropic Distillation:
-
Add a portion of anhydrous acetonitrile to the residue in the reaction vessel.
-
Heat the vessel to 85°C under a gentle stream of inert gas or vacuum until the solvent is completely evaporated.
-
-
Second Azeotropic Distillation: Repeat step 3 by adding another portion of anhydrous acetonitrile and evaporating to dryness.
-
Third Azeotropic Distillation: Repeat step 3 for a third time to ensure minimal residual water content.
-
Final Drying: After the final evaporation, maintain the residue under vacuum for a short period to remove any remaining solvent vapor.
-
Proceed to Reaction: The dried Kryptofix® 221-cation complex is now ready for the subsequent chemical reaction.
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Kryptofix® 221 | ||
| Molar Mass | 332.43 g/mol | [2] |
| Form | Liquid | [3] |
| Density | ~1.11 g/cm³ at 20°C | [3] |
| Max. Water Content (neat) | ≤ 0.5% | [2] |
| Azeotropic Drying Process | ||
| Solvent | Anhydrous Acetonitrile (MeCN) | [1] |
| Temperature | ~85°C | [1] |
| Number of Repetitions | 3 | [1] |
| Atmosphere | Inert Gas (N₂ or Ar) or Vacuum | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield in the subsequent step | Incomplete drying of the Kryptofix® 221 complex. | • Ensure three complete azeotropic drying cycles are performed. • Use high-purity, anhydrous acetonitrile. • Verify the temperature is maintained at ~85°C during evaporation. • Check for leaks in the inert gas or vacuum lines. |
| Decomposition of Kryptofix® 221. | • Do not exceed a drying temperature of 100°C.[1] | |
| Impurities in reagents. | • Use fresh, high-quality Kryptofix® 221 and other reagents. | |
| Oily or syrupy residue after drying | Incomplete removal of acetonitrile. | • Extend the final drying step under vacuum. • Ensure the inert gas flow is not too high, which can cool the vessel and hinder evaporation. |
| Presence of impurities. | • Ensure the reaction vessel is clean and dry before starting. • Use high-purity solvents and reagents. | |
| Discoloration of the residue (yellowing/browning) | Thermal decomposition of the Kryptofix® 221 complex. | • Strictly control the drying temperature to not exceed 100°C.[1] • Minimize the duration of heating. |
| Reaction with impurities. | • Use high-purity reagents and solvents. | |
| Inconsistent reaction yields between batches | Variability in the drying process. | • Standardize the azeotropic drying protocol: fixed solvent volumes, temperatures, and drying times. • Ensure consistent performance of the heating and vacuum/gas flow systems. |
| Variations in the initial water content. | • Control the amount of water used in the initial complex formation step. |
Visual Workflows
Caption: Experimental workflow for the azeotropic drying of Kryptofix® 221.
Caption: Troubleshooting logic for low reaction yields after drying.
References
Stability of Kryptofix 221 in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kryptofix® 221 in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is Kryptofix® 221 and what are its primary applications?
A1: Kryptofix® 221, also known as 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a cryptand, a class of synthetic bicyclic multidentate ligands. Its three-dimensional cage-like structure is highly effective at encapsulating specific cations. Its primary application is as a phase-transfer catalyst, particularly in radiopharmaceutical chemistry for [¹⁸F]fluorination reactions, where it complexes with potassium ions (K⁺) to enhance the nucleophilicity of the fluoride ion.[1][2]
Q2: What are the recommended storage conditions for Kryptofix® 221?
A2: To ensure its stability, Kryptofix® 221 should be stored in a cool, dry place, protected from light.[3] The recommended storage temperature is typically between +2°C and +8°C.[3][4][5] It is also advised to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.
Q3: In which solvents is Kryptofix® 221 soluble?
A3: Kryptofix® 221 is miscible with water and soluble in a variety of common organic solvents, including acetonitrile, dimethyl sulfoxide (DMSO), methanol, and dichloromethane.[3][6] This broad solubility makes it versatile for use in different reaction conditions.
Q4: How long is a stock solution of Kryptofix® 221 stable?
A4: The stability of a Kryptofix® 221 stock solution is dependent on the solvent, concentration, and storage conditions. For instance, a standard solution of the related Kryptofix® 222 was found to have a shelf life of 6 months when stored at -15°C. For optimal results, it is recommended to prepare fresh solutions for critical applications or to re-qualify stock solutions that have been stored for an extended period. To minimize solvent evaporation and water condensation, store stock solutions in glass vials with screw caps containing a Teflon liner, and allow them to warm to room temperature before opening.[7]
Q5: What factors can influence the stability of Kryptofix® 221?
A5: Several factors can affect the stability of Kryptofix® 221:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.[3]
-
pH: The stability of cryptands can be pH-dependent. Strongly acidic or basic conditions may lead to hydrolysis of the ether linkages or degradation of the polyaza rings.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the degradation of the polyether chains.
-
Solvent Type: The choice of solvent can impact stability. Protic solvents, with their ability to form hydrogen bonds, can interact differently with the cryptand compared to aprotic solvents.[8]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving Kryptofix® 221.
Issue 1: Low Radiochemical Yield in [¹⁸F]Fluorination Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Kryptofix® 221 | Use a fresh vial of Kryptofix® 221 or a freshly prepared solution. | The complexing ability of Kryptofix® 221 is crucial for activating the [¹⁸F]fluoride. Degradation can lead to incomplete complexation and reduced nucleophilicity. |
| Incomplete Drying of the [¹⁸F]Fluoride-Kryptofix® Complex | Ensure azeotropic drying is thorough. Perform multiple drying cycles under an inert gas stream.[9] | Water is a poor solvent for nucleophilic substitution and can deactivate the fluoride ion.[10] |
| Suboptimal Precursor to Kryptofix® 221 Molar Ratio | Optimize the molar ratio of the precursor to Kryptofix® 221. | An incorrect ratio can lead to either incomplete activation of the fluoride or side reactions. Adjusting this ratio can significantly improve yield.[9] |
| Impure Reagents or Solvents | Use high-purity, anhydrous solvents and reagents. | Impurities can compete with the desired reaction or quench the activated fluoride. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Kryptofix® 221 Solution Concentration | Prepare fresh stock solutions and store them properly in sealed vials.[7] | Solvent evaporation from stock solutions can lead to concentration changes over time, affecting reaction stoichiometry. |
| Contamination of Kryptofix® 221 | Handle Kryptofix® 221 in a clean, dry environment. Use clean, dedicated spatulas and glassware. | Contaminants can interfere with the complexation of cations or introduce side reactions. |
| Light-Induced Degradation | Protect Kryptofix® 221 and its solutions from light by using amber vials or wrapping containers in foil.[3] | Photodegradation can alter the structure of the cryptand, reducing its effectiveness. |
Stability Data (Illustrative Examples)
Table 1: Stability of Kryptofix® 221 (10 mg/mL) in Different Solvents at 25°C (Protected from Light)
| Solvent System | % Purity after 1 Month | % Purity after 3 Months | % Purity after 6 Months |
| Acetonitrile (Anhydrous) | > 99% | 98% | 95% |
| Dimethyl Sulfoxide (DMSO) | > 99% | 97% | 94% |
| Water (Deionized) | 98% | 95% | 90% |
| Methanol | 97% | 93% | 88% |
Table 2: Effect of Temperature on Kryptofix® 221 Stability in Acetonitrile (10 mg/mL) over 3 Months (Protected from Light)
| Storage Temperature | % Purity |
| 2-8°C | > 99% |
| 25°C (Room Temperature) | 98% |
| 40°C (Accelerated) | 92% |
Experimental Protocols
Protocol 1: General Stability Study of Kryptofix® 221 Solutions
This protocol outlines a general procedure for assessing the stability of Kryptofix® 221 in a specific solvent system.
Objective: To determine the degradation of Kryptofix® 221 in a selected solvent over time under specified storage conditions.
Materials:
-
Kryptofix® 221
-
High-purity solvent (e.g., acetonitrile, DMSO, water)
-
Volumetric flasks and pipettes
-
Amber glass vials with Teflon-lined screw caps
-
Analytical balance
-
HPLC or TLC system for analysis
Procedure:
-
Solution Preparation: Prepare a stock solution of Kryptofix® 221 of known concentration (e.g., 10 mg/mL) in the chosen solvent.
-
Aliquoting: Dispense aliquots of the solution into several amber glass vials and seal them tightly.
-
Storage: Store the vials under the desired conditions (e.g., 2-8°C, 25°C, 40°C) and protected from light.
-
Time Points: At specified time intervals (e.g., 0, 1, 3, 6 months), remove a vial for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating method (see Protocol 2 or 3) to determine the concentration and purity of Kryptofix® 221.
-
Data Recording: Record the percentage of Kryptofix® 221 remaining at each time point.
Protocol 2: Analysis of Kryptofix® 221 by Thin-Layer Chromatography (TLC)
Objective: To qualitatively or semi-quantitatively assess the purity of Kryptofix® 221.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile Phase: e.g., Methanol:Ammonium Hydroxide (9:1 v/v)
-
Visualization Reagent: Iodine vapor or iodoplatinate solution
-
Kryptofix® 221 standard solution
-
Sample solution
Procedure:
-
Spotting: Spot a small volume (1-2 µL) of the Kryptofix® 221 standard and the test sample onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Drying: Remove the plate and allow it to air dry completely.
-
Visualization: Place the dried plate in a chamber containing iodine vapor or spray with an iodoplatinate reagent. Kryptofix® 221 will appear as a distinct spot.
-
Analysis: Compare the intensity and Rf value of the sample spot to the standard. The presence of additional spots in the sample lane indicates impurities or degradation products.
Protocol 3: Quantitative Analysis of Kryptofix® 221 by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately quantify the concentration and purity of Kryptofix® 221.
Materials:
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).
-
Kryptofix® 221 standard solutions of known concentrations for calibration.
-
Sample solution.
Procedure:
-
Method Setup: Equilibrate the HPLC system with the mobile phase.
-
Calibration: Inject a series of standard solutions to generate a calibration curve.
-
Sample Injection: Inject the test sample.
-
Data Acquisition: Record the chromatogram and integrate the peak corresponding to Kryptofix® 221.
-
Quantification: Determine the concentration of Kryptofix® 221 in the sample by comparing its peak area to the calibration curve. Purity can be assessed by the relative area of the main peak.
Visualizations
Caption: Chemical Structure of Kryptofix® 221.
Caption: General workflow for a Kryptofix® 221 stability study.
Caption: Troubleshooting logic for low radiolabeling yield.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. Cryptand - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. KRYPTOFIX(R) 221 | 31364-42-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enfanos.com [enfanos.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Kryptofix 221 toxicity in radiopharmaceutical preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kryptofix 221 in radiopharmaceutical preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in radiopharmaceutical synthesis?
A1: this compound, also known as 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane, serves as a phase transfer catalyst in the synthesis of [18F]-labeled radiopharmaceuticals.[1][2] Its primary role is to solubilize the [18F]fluoride anion in anhydrous organic solvents, such as acetonitrile, which are used in the reaction. By encapsulating the potassium cation (K+), it "frees" the fluoride anion, increasing its reactivity for nucleophilic substitution reactions, which is a crucial step in radiolabeling.[2]
Q2: Why is it critical to control this compound levels in the final radiopharmaceutical product?
A2: this compound exhibits considerable acute toxicity.[3][4] Therefore, its presence in the final radiopharmaceutical preparation administered to patients must be strictly limited to ensure patient safety. Regulatory bodies like the European Pharmacopoeia have established limits for its residual concentration.[5]
Q3: What are the regulatory limits for this compound in radiopharmaceutical preparations?
A3: The acceptable limits for this compound can vary by pharmacopeia. The European Pharmacopoeia and International Pharmacopoeia permit an upper limit of 2.2 mg per injected volume.[5] However, a more common acceptance criterion for many synthesis modules is not to exceed 50 µg/mL.[5] It is crucial to adhere to the specific guidelines relevant to your region and institution.
Troubleshooting Guide
Issue: High Levels of Residual this compound Detected in the Final Product
High levels of this compound can compromise the safety and quality of the radiopharmaceutical. The following sections provide potential causes and solutions.
Potential Cause 1: Inefficient Purification
The purification process is critical for removing unreacted reagents, including this compound.
Solutions:
-
Optimize Solid-Phase Extraction (SPE): Ensure that the C18 Sep-Pak or equivalent alumina cartridges are not overloaded.[6] Proper conditioning of the cartridges is also essential.
-
Incorporate an Acid Wash Step: Washing the C18-immobilized [18F]fluoro-tetraacetylated intermediate with 10 mL of 0.1 M HCl has been shown to effectively remove this compound.[7]
-
HPLC Purification: High-performance liquid chromatography (HPLC) is a highly effective method for reducing chemical impurities, including this compound.[6]
Potential Cause 2: Suboptimal Synthesis Parameters
The conditions of the radiosynthesis can influence the amount of residual this compound.
Solutions:
-
Adjust Precursor to Kryptofix Molar Ratio: Carefully adjusting the molar ratio of the precursor to this compound can lead to higher labeling yields with minimal chemical impurities.[6]
-
Ensure Complete Solvent Removal: During solvent removal steps, it is crucial to ensure the reaction mixture is taken to complete dryness. However, avoid excessive heating (not exceeding 100°C) to prevent the decomposition of this compound.[2]
Potential Cause 3: Issues with the Automated Synthesizer
Problems with the automated synthesis module can lead to purification failures.
Solutions:
-
Regular Maintenance: Perform regular maintenance on the synthesizer, including checking and replacing tubing, valves, and cartridges as needed.
-
Method Validation: Periodically validate the synthesis method to ensure it consistently produces products that meet all quality control specifications, including this compound limits.[5]
Experimental Protocols & Data
Quantitative Analysis of this compound
Several analytical methods are available for the detection and quantification of this compound. The choice of method often depends on the required sensitivity and the available equipment.
| Method | Principle | Limit of Quantitation (LOQ) / Detection Limit | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC) / Spot Test | Separation on a silica gel plate followed by visualization with iodine vapor.[5] The spot test is a simplified version without chromatographic development.[8][9] | TLC: ~50 µg/mL[9], Spot Test: ~5.0 µg/mL[9] | Rapid, simple, and cost-effective.[9] | Can be prone to false-positive or false-negative results.[1] Lower sensitivity compared to other methods. |
| High-Performance Liquid Chromatography (HPLC) | Separation on a column with UV or other detectors.[6] | Method-dependent | High resolution and good for purification.[6] | Can be more time-consuming than TLC. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | High-resolution separation coupled with highly sensitive and specific mass detection.[10] | As low as 1.0 ng/mL[10] | Extremely sensitive and specific.[10] | Requires expensive, specialized equipment. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) | A high-pressure version of LC/MS/MS for faster and more efficient separations.[11] | Linearity observed from 2-500 ng/mL[11] | Very fast analysis time (as low as 3 minutes).[11] | Requires specialized UPLC and MS instrumentation. |
Detailed Methodology: Thin-Layer Chromatography (TLC) for this compound Detection
This protocol is a common method for the quality control of this compound in radiopharmaceutical preparations.[5]
Materials:
-
Silica gel TLC plate (e.g., 10 cm x 2 cm)
-
Test sample (final radiopharmaceutical product)
-
Reference standard of this compound (50 µg/mL)
-
Mobile Phase: Methanol: 30% Ammonia (9:1, v/v)
-
Developing chamber
-
Iodine vapor chamber
-
Micropipette
Procedure:
-
Using a micropipette, apply 5 µL of the test sample and 5 µL of the reference standard side-by-side on the silica gel plate, approximately 1 cm from the bottom.
-
Allow the spots to air dry completely without applying heat.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry completely.
-
Place the dried plate in a closed container with iodine vapor to visualize the spots.
-
Compare the size and intensity of the spot from the test sample to the spot from the reference standard. The spot from the test sample should not be larger or more intense than the reference standard spot.
Visualizations
Caption: Quality control workflow for this compound using TLC.
Caption: Decision tree for troubleshooting high this compound levels.
References
- 1. Determination of residual Kryptofix 2.2.2 levels in [18F]-labeled radiopharmaceuticals for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Elimination of contaminant Kryptofix 2.2.2 in the routine production of 2-[18F]fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving the efficiency of nucleophilic reactions with Kryptofix 221
Welcome to the technical support center for Kryptofix 221. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your nucleophilic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in nucleophilic reactions?
This compound, also known as 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a cryptand that acts as a highly effective phase-transfer catalyst.[1] Its primary role is to encapsulate metal cations, such as potassium (K⁺), thereby increasing the nucleophilicity of the accompanying anion (e.g., [¹⁸F]fluoride).[2] By sequestering the cation, this compound effectively creates a "naked" and more reactive anion in the organic solvent, which significantly enhances the rate and efficiency of nucleophilic substitution reactions.
Q2: What are the ideal storage conditions for this compound?
To ensure its stability and performance, this compound should be stored in a cool, dry place, away from direct sunlight. The recommended storage temperature is between 2°C and 8°C.[3] It is also sensitive to light.[3]
Q3: In which solvents is this compound soluble?
This compound is miscible with water and soluble in many common organic solvents such as acetonitrile, which is frequently used in nucleophilic fluorination reactions.[3]
Troubleshooting Guide
Low Reaction Yield
Problem: My nucleophilic reaction is resulting in a low yield despite using this compound.
Possible Causes and Solutions:
-
Presence of Water: Water can significantly reduce the efficiency of nucleophilic reactions by solvating the anionic nucleophile, thus reducing its reactivity.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform azeotropic drying of the reaction mixture, typically with acetonitrile, to remove residual water.[4] It is crucial to dry the mixture to completeness between each azeotropic evaporation step.
-
-
Incorrect Precursor to this compound Ratio: The molar ratio of the precursor to this compound is a critical parameter that can significantly impact the reaction yield.
-
Solution: Optimize the precursor to this compound molar ratio. A systematic optimization, as detailed in the experimental protocols section, should be performed to find the optimal ratio for your specific reaction.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the reaction rate and the stability of the reactants and catalyst.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, temperatures exceeding 100°C may lead to the decomposition of this compound.
-
-
Degradation of this compound: this compound can degrade at high temperatures, leading to a loss of catalytic activity.
-
Solution: Avoid excessive heating of the reaction mixture. The thermal decomposition of a similar cryptand, Kryptofix 5, begins at temperatures above 400°C, but prolonged heating at lower temperatures in the presence of other reagents can still lead to degradation.[5]
-
Formation of Side Products
Problem: I am observing a significant amount of side products in my reaction.
Possible Causes and Solutions:
-
Basicity of the Reaction Medium: The use of bases like potassium carbonate (K₂CO₃) in combination with this compound can create a basic environment that may lead to the decomposition of base-sensitive precursors or promote side reactions.
-
Solution: Consider using a weaker base, such as potassium bicarbonate (KHCO₃), or explore base-free methods if your substrate is particularly sensitive.
-
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of undesired byproducts.
-
Solution: Optimize the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the point of maximum product formation before significant side product accumulation occurs.
-
Data Presentation
Table 1: Comparison of Phase Transfer Catalysts in Nucleophilic Radiofluorination
| Phase Transfer Catalyst | Typical Base | Advantages | Disadvantages |
| This compound/K₂CO₃ | Potassium Carbonate | High radiochemical yields for many precursors. | Basic conditions can degrade sensitive substrates. |
| Tetrabutylammonium (TBA) salts | Bicarbonate or other anions | Milder reaction conditions, suitable for base-sensitive precursors. | May be less effective in the presence of metallic impurities.[2] |
| 18-Crown-6 | Potassium Carbonate | Effective at complexing potassium ions. | May be less efficient than Kryptofix in some applications. |
Experimental Protocols
Protocol 1: General Procedure for Azeotropic Drying
This protocol describes the removal of water from the reaction mixture prior to the nucleophilic substitution step.
-
Initial Setup: In the reaction vessel, combine the anionic nucleophile source (e.g., [¹⁸F]Fluoride eluted from an anion exchange cartridge) and the this compound/base solution in acetonitrile/water.
-
First Evaporation: Heat the reaction vessel to approximately 85°C under a stream of inert gas (e.g., nitrogen or argon) or under vacuum until the solvent is completely evaporated.
-
Acetonitrile Addition: Add anhydrous acetonitrile to the dried residue.
-
Subsequent Evaporations: Repeat the evaporation step (step 2) two more times, adding fresh anhydrous acetonitrile each time (step 3).
-
Final Drying: After the final evaporation, ensure the residue is completely dry before proceeding with the addition of the precursor for the nucleophilic reaction.
Protocol 2: Optimization of this compound Concentration
This protocol provides a framework for determining the optimal molar ratio of this compound for a given nucleophilic reaction.
-
Reaction Setup: Prepare a series of parallel reactions. Keep the concentration of the precursor and all other reaction parameters (temperature, solvent volume, reaction time) constant.
-
Varying this compound Concentration: In each reaction, vary the molar equivalent of this compound relative to the precursor. A suggested range to test is from 0.5 to 2.0 molar equivalents.
-
Reaction Execution: Run all the reactions simultaneously under the same conditions.
-
Analysis: After the specified reaction time, quench the reactions and analyze the product yield for each reaction using a suitable analytical method (e.g., HPLC, GC, or TLC).
-
Determination of Optimum: Plot the product yield as a function of the molar equivalents of this compound. The concentration that provides the highest yield is the optimum for your reaction.
Visualizations
Caption: General experimental workflow for a nucleophilic reaction using this compound.
Caption: Troubleshooting logic for addressing low reaction yields with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRYPTOFIX(R) 221 CAS#: 31364-42-8 [m.chemicalbook.com]
- 4. Optimising the Azeotropic Drying of 18F-Fluorine Wayto Improve the 18F-Fluorocholine Radiochemical Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Detecting Kryptofix 2.2.1 Residue: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals working with 18F-labeled radiopharmaceuticals, ensuring the purity and safety of the final product is paramount. Kryptofix 2.2.1 (K221), a phase transfer catalyst essential in many radiosynthesis protocols, is toxic and its residue must be meticulously monitored to remain below established safety limits.[1][2] This guide provides a comparative overview of common analytical methods for detecting and quantifying K221 residue, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
A variety of analytical techniques are employed for the determination of K221 residue, each with its own set of advantages and limitations in terms of sensitivity, speed, and instrumentation requirements. The most prevalent methods include Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Analysis Time | Key Advantages | Key Disadvantages |
| TLC Spot Test (with Iodoplatinate) | LOD: 2 µg/mL - 6.25 mg/L[1][3][4][5] | Not applicable (qualitative/semi-quantitative) | < 5 minutes[3][4] | Rapid, simple, cost-effective, requires minimal equipment.[1][2] | Prone to false-positives/negatives, less sensitive than other methods.[6][7] |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LOQ: 0.5 ng/mL - 1.0 ng/mL[8][9] | 0.5 - 100 ng/mL[8][9][10][11] | < 1 - 4 minutes[8][11] | High sensitivity, high specificity, rapid analysis.[8][9] | Requires sophisticated and expensive instrumentation. |
| Gas Chromatography (GC) | Not explicitly found in search results. | Not explicitly found in search results. | Varies | Good for volatile compounds. | May require derivatization for non-volatile compounds.[12] |
| Rapid-Resolution Liquid Chromatography (RRLC) | LOQ: 0.5 ng/mL[8] | 0.5 - 100 ng/mL[8] | < 1 minute[8] | Very fast analysis time, high sensitivity.[8] | Requires specialized RRLC system. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Spot Test
This method is widely used for rapid, qualitative or semi-quantitative screening of K221 residue.
Materials:
-
Kryptofix 2.2.1 standard solution (e.g., 50 µg/mL)
-
Sample solution ([18F]FDG or other radiopharmaceutical)
-
Micropipette
Procedure:
-
Prepare the iodoplatinate reagent by dissolving potassium iodide and chloroplatinic acid in water.
-
Saturate the TLC plate by dipping it into the iodoplatinate reagent and allowing it to dry.[3]
-
Using a micropipette, apply a small spot (e.g., 2 µL) of the sample solution onto the pretreated TLC plate.[1]
-
On the same plate, apply a spot of the K221 standard solution and a blank (water or buffer).
-
Allow the spots to dry.
-
A positive result for K221 is indicated by the appearance of a blue-black circular spot.[3] The intensity of the spot can be compared to the standard to estimate the concentration.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantitative determination of K221.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[8][9]
-
C18 analytical column (e.g., Agilent ZORBAX SB-C18)[8]
Reagents:
-
Mobile phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[11]
-
Kryptofix 2.2.1 standard solutions for calibration curve.
-
Internal standard (optional, but recommended for improved accuracy).
Procedure:
-
Prepare a series of K221 standard solutions of known concentrations to generate a calibration curve.
-
Prepare the sample for injection, which may involve dilution.
-
Set up the HPLC-MS/MS system with the appropriate column, mobile phase, and mass spectrometer parameters. The mass spectrometer is typically operated in the positive ion mode and uses multiple reaction monitoring (MRM) for quantification.[8]
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solution.
-
Quantify the amount of K221 in the sample by comparing its response to the calibration curve.
Visualizing the Analytical Workflow
A general workflow for the analysis of Kryptofix 2.2.1 residue is depicted below.
Caption: General workflow for Kryptofix 2.2.1 residue analysis.
References
- 1. Development and Successful Validation of Simple and Fast TLC Spot Tests for Determination of Kryptofix® 2.2.2 and Tetrabutylammonium in 18F-Labeled Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A color spot test for the detection of Kryptofix 2.2.2 in [18F]FDG preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Kryptofix 2.2.2 Concentration in [18F] FDG Radiopharmaceutical [jonsat.nstri.ir]
- 6. Determination of residual Kryptofix 2.2.2 levels in [18F]-labeled radiopharmaceuticals for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. env.go.jp [env.go.jp]
A Comparative Guide to the Quantification of Kryptofix 2.2.1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Kryptofix 2.2.1, a crucial component in various chemical syntheses, including the preparation of radiopharmaceuticals. Due to a notable scarcity of validated High-Performance Liquid Chromatography (HPLC) methods specifically for Kryptofix 2.2.1 in publicly available literature, this document focuses on a proposed HPLC method adapted from established protocols for the structurally similar and more commonly analyzed Kryptofix 2.2.2. Furthermore, alternative analytical techniques are presented to offer a comprehensive perspective for researchers and quality control analysts.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a primary technique for the precise quantification of chemical compounds. While direct, validated methods for Kryptofix 2.2.1 are not readily found, methods for Kryptofix 2.2.2 can be adapted. The key difference between the two is the length of one of the ether chains, which is unlikely to significantly alter the fundamental chromatographic behavior on a reversed-phase column.
Proposed HPLC Method for Kryptofix 2.2.1
This proposed method is based on established HPLC-UV and HPLC-MS techniques for Kryptofix 2.2.2 and is expected to provide a robust starting point for method development and validation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS). An Evaporative Light Scattering Detector (ELSD) can also be considered.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended due to its versatility and wide use in the separation of similar compounds.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid aids in protonating the amine groups of the Kryptofix molecule, leading to better peak shape. A typical gradient might start at 10% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detection: Wavelength set at a low UV range, typically around 210-220 nm, where the ether and amine functionalities may show some absorbance. However, sensitivity might be limited as Kryptofix lacks a strong chromophore.
-
Mass Spectrometry (MS) Detection: This is the preferred method for high sensitivity and specificity. Electrospray ionization (ESI) in positive ion mode would be ideal. The protonated molecule [M+H]⁺ of Kryptofix 2.2.1 (C₁₆H₃₂N₂O₅, MW: 332.44 g/mol ) would be monitored.
-
Evaporative Light Scattering Detector (ELSD): This universal detector can be an alternative when a chromophore is absent and an MS detector is unavailable.
-
-
Standard Preparation: Prepare a stock solution of Kryptofix 2.2.1 in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture). A series of dilutions should be prepared to construct a calibration curve.
-
Sample Preparation: The sample containing Kryptofix 2.2.1 should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Performance Comparison of a Proposed HPLC-MS Method with Existing Methods for Kryptofix 2.2.2
The following table summarizes the performance characteristics of published HPLC-MS methods for Kryptofix 2.2.2, which can serve as a benchmark for the validation of a method for Kryptofix 2.2.1.
| Parameter | HPLC-MS/MS for Kryptofix 2.2.2[1] | Rapid-Resolution LC-MS/MS for Kryptofix 2.2.2[2] | Proposed HPLC-MS for Kryptofix 2.2.1 (Expected) |
| Linearity Range | 1.0 - 100 ng/mL | 0.5 - 100 ng/mL | 1 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 0.5 ng/mL | ~1 ng/mL |
| Precision (%RSD) | Good (not specified) | < 5% | < 10% |
| Accuracy (% Recovery) | Good (not specified) | Relative Error < ± 3% | 90 - 110% |
| Analysis Time | Not specified | < 1 min | ~ 15 min |
Alternative Quantification Methods
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid method often used for the qualitative and semi-quantitative analysis of Kryptofix 2.2.2 in radiopharmaceutical preparations.[3] This method can be readily adapted for Kryptofix 2.2.1.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of methanol and 30% ammonium hydroxide (e.g., 9:1 v/v).
-
Sample Application: Spot the sample and a series of Kryptofix 2.2.1 standards onto the TLC plate.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: After development, the plate is dried and exposed to iodine vapor. Kryptofix appears as a brown spot.
-
Quantification: Semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot to those of the standards.
Gas Chromatography (GC)
Gas chromatography is another powerful technique that has been successfully applied to the analysis of Kryptofix 2.2.2 and could be adapted for Kryptofix 2.2.1.[4][5]
Experimental Protocol:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically around 250-280 °C.
-
Oven Temperature Program: A temperature gradient is usually employed, for example, starting at 150 °C and ramping up to 280 °C.
-
Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for nitrogen-containing compounds like Kryptofix. A Flame Ionization Detector (FID) can also be used.
Method Comparison Summary
| Feature | HPLC-MS | TLC | GC-NPD |
| Selectivity | Very High | Moderate | High |
| Sensitivity | Very High | Low to Moderate | High |
| Quantification | Fully Quantitative | Semi-Quantitative | Fully Quantitative |
| Analysis Time | ~15 min | ~30 min | ~10 min |
| Instrumentation Cost | High | Low | High |
| Ease of Use | Requires expertise | Simple | Requires expertise |
Visualizing the Workflow and Method Selection
The following diagrams illustrate the experimental workflow for the proposed HPLC method and the logical relationship for selecting an appropriate analytical method.
References
- 1. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Successful Validation of Simple and Fast TLC Spot Tests for Determination of Kryptofix® 2.2.2 and Tetrabutylammonium in 18F-Labeled Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct measurement of Kryptofix 2.2.2 in 18F-FDG by Gas Chromatography [tws.xml-journal.net]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Kryptofix 221 vs. Kryptofix 222: A Comparative Guide for Radiolabeling Applications
In the realm of radiopharmaceutical synthesis, particularly for positron emission tomography (PET), the efficient incorporation of fluorine-18 (¹⁸F) is paramount. This is most commonly achieved through nucleophilic substitution reactions, where the reactivity of the fluoride ion is significantly enhanced by a phase-transfer catalyst. Among the most effective catalysts are cryptands, with Kryptofix 222 being the gold standard. This guide provides a detailed comparison of Kryptofix 222 and its analogue, Kryptofix 221, for their application in radiolabeling, supported by available data and experimental protocols.
Physicochemical Properties and Cation Selectivity
This compound and Kryptofix 222 are bicyclic polyethers that can encapsulate metal ions, thereby increasing the nucleophilicity of the accompanying anion. Their primary difference lies in the size of their internal cavity, which dictates their selectivity for different cations.
| Property | This compound | Kryptofix 222 |
| Synonym | 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane |
| Molecular Formula | C₁₆H₃₂N₂O₅ | C₁₈H₃₆N₂O₆ |
| Molecular Weight | 332.44 g/mol | 376.49 g/mol |
| Primary Cation Selectivity | Na⁺, with some affinity for Sr²⁺, Ca²⁺, and Ba²⁺[1] | K⁺, showing the ability to distinguish between alkali and earth alkali ion pairs[1] |
This difference in cation selectivity is a critical factor in their application for ¹⁸F-radiolabeling. Since [¹⁸F]fluoride is typically produced as potassium fluoride ([¹⁸F]KF), the strong affinity of Kryptofix 222 for the K⁺ ion makes it exceptionally effective at sequestering the cation and liberating a "naked," highly reactive fluoride anion.[2][3] While this compound can also form complexes with alkali metals, its preference for Na⁺ suggests it would be less efficient when using the standard [¹⁸F]KF target solution.
Performance in ¹⁸F-Radiolabeling
Extensive research has established Kryptofix 222 as a highly efficient phase-transfer catalyst for nucleophilic ¹⁸F-fluorination.[3][4] Theoretical studies further support that [2.2.2]-cryptand is a highly effective promoter of nucleophilic fluorination reactions.[5][6]
Kryptofix 222 Performance Data
| Radiotracer | Precursor | Radiochemical Yield (Decay Corrected) | Reaction Conditions | Reference |
| [¹⁸F]FDG | Mannose triflate | 40-70% | 80-90°C, 5 min in acetonitrile | [4] |
| [¹⁸F]FLT | Nosylate precursor | 10-40% | Dependent on precursor/Kryptofix ratio | [4] |
| [¹⁸F]GP1 | Boc-protected tosylate precursor | 38 ± 6% | 120°C, 10 min in acetonitrile | [7] |
Note: Radiochemical yields are highly dependent on the specific precursor, reaction conditions, and automation system used.
Experimental Protocol: Automated Synthesis of [¹⁸F]GP1 using Kryptofix 222
The following is a representative protocol for the automated synthesis of [¹⁸F]GP1, a tracer for thrombus detection, highlighting the role of Kryptofix 222.[7]
Materials:
-
Aqueous [¹⁸F]fluoride
-
Kryptofix® 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Boc-protected GP1 precursor
-
1 N Hydrochloric acid
-
Water for Injection (WFI)
-
Anion exchange resin cartridge (e.g., Sep-Pak® Light QMA)
-
Automated synthesis module (e.g., EZAG Modular-Lab)
Procedure:
-
[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron target through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reactor vessel using a solution of K₂₂₂ (5 mg) and K₂CO₃ (1.0 mg) dissolved in a mixture of WFI (250 µL) and acetonitrile (1250 µL).
-
Azeotropic Drying: Carefully evaporate the aqueous K(K₂₂₂)[¹⁸F]F solution to dryness under vacuum. This step is crucial for removing water, which would otherwise hinder the nucleophilic substitution.
-
Radiolabeling Reaction: Add the Boc-protected GP1 precursor (~7.0 mg) dissolved in anhydrous acetonitrile (0.5 mL) to the dried K(K₂₂₂)[¹⁸F]F residue. Heat the reaction mixture at 120°C for 10 minutes.
-
Deprotection: After cooling the reaction mixture to 80°C, add 1 mL of 1 N aqueous HCl and heat at 105°C for 5 minutes to remove the Boc protecting group.
-
Purification: The crude product is then purified using High-Performance Liquid Chromatography (HPLC).
-
Formulation: The purified [¹⁸F]GP1 is formulated in a suitable buffer for injection.
Visualizing the Radiolabeling Process
To better understand the experimental workflow and the underlying chemical principles, the following diagrams have been generated.
Caption: General workflow for ¹⁸F-radiolabeling using a cryptand.
Caption: Fluoride activation by Kryptofix for nucleophilic substitution.
Conclusion
Kryptofix 222 remains the undisputed standard for ¹⁸F-radiolabeling when using potassium [¹⁸F]fluoride, owing to its exceptional ability to chelate the potassium cation and generate a highly reactive "naked" fluoride anion. This leads to high radiochemical yields in the synthesis of a wide range of PET tracers.
While this compound is a structurally similar cryptand, its preferential binding of sodium ions makes it theoretically less suitable for standard ¹⁸F-radiolabeling protocols that utilize [¹⁸F]KF. The absence of direct comparative experimental data in the literature prevents a definitive performance assessment. For researchers and drug development professionals, Kryptofix 222 is the recommended choice for optimizing radiochemical yields and ensuring robust and reproducible radiosyntheses. Future studies directly comparing the efficacy of different cryptands under various conditions could provide valuable insights for specialized applications.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Frontiers | Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography [frontiersin.org]
- 3. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. Potassium fluoride activation for the nucleophilic fluorination reaction using 18-crown-6, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rapid Quantification Methods for Kryptofix 222 in Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the rapid quantification of Kryptofix 222 (K222) in radiopharmaceutical preparations. The presence of residual Kryptofix 222, a phase-transfer catalyst used in the synthesis of many 18F-labeled radiopharmaceuticals, must be carefully controlled due to its toxicity.[1][2] This document outlines the performance of various analytical techniques, supported by experimental data, to assist researchers and quality control analysts in selecting the most appropriate method for their needs.
Performance Comparison of Kryptofix 222 Quantification Methods
The selection of an appropriate analytical method for the determination of residual Kryptofix 222 depends on several factors, including the required sensitivity, speed of analysis, and the availability of instrumentation. The following tables summarize the quantitative performance of commonly employed methods.
| Method | Linearity (Range) | Limit of Quantification (LOQ) | Precision (CV%) | Accuracy (Relative Error %) | Analysis Time |
| LC-MS/MS | 0.5 - 100 ng/mL[1] | 0.5 ng/mL[1] | < 5%[1] | < ± 3%[1] | < 1 minute[1] |
| LC-MS/MS | 1.0 - 100 ng/mL[3][4][5] | 1.0 ng/mL[3][4][5] | Good | Good | ~3 minutes[4] |
| TLC Spot Test | N/A (Limit Test) | 12.5 mg/L (visible)[2] | N/A | N/A | < 5 minutes[6] |
| Gas Chromatography (GC) | N/A | 0.25 µg/mL[7] | N/A | N/A | ~2 minutes[7] |
| Spectrophotometry | 2.0 - 31 µg/mL[4][7] | 2 µg/mL[4][7] | Good | Good | N/A |
Detailed Experimental Protocols
Rapid-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of Kryptofix 222.
Instrumentation:
-
Rapid-resolution liquid chromatography system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface[1]
Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-C18 rapid-resolution column (2.1 × 30 mm, 3.5 μm)[1]
-
Mobile Phase: 40 mmol/L ammonium acetate buffer and acetonitrile (50:50)[5]
-
Flow Rate: 0.85 mL/min[5]
-
Injection Volume: 5 µL[4]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)[1][4]
-
MRM Transition for Kryptofix 222: m/z 377.3 → 114.1[1]
Procedure:
-
Prepare a series of Kryptofix 222 standard solutions in a suitable matrix (e.g., water or saline) to establish a calibration curve.
-
Dilute the radiopharmaceutical sample with the mobile phase.
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Quantify the amount of Kryptofix 222 in the sample by comparing its peak area to the calibration curve.
Thin-Layer Chromatography (TLC) Spot Test
This method is a simple and rapid qualitative or semi-quantitative test to ensure that the concentration of Kryptofix 222 is below a specified limit.
Materials:
-
TLC plates (e.g., silica gel 60)[6]
-
Iodoplatinate reagent or iodine vapor for visualization[2][8]
-
Kryptofix 222 standard solution (e.g., 50 µg/mL)[2]
Procedure:
-
Spot a small volume (e.g., 2 µL) of the radiopharmaceutical sample, a standard solution of Kryptofix 222, and a blank (water or saline) onto the TLC plate.[6]
-
Allow the spots to dry.
-
Visualize the spots by placing the TLC plate in a chamber containing iodine vapor or by spraying with an iodoplatinate reagent.[2][8]
-
The intensity of the spot from the sample is compared to the standard spot. A spot from the sample that is less intense than the standard spot indicates that the Kryptofix 222 concentration is below the limit of the standard.
Gas Chromatography (GC)
Gas chromatography offers a direct and sensitive method for Kryptofix 222 determination.
Instrumentation:
Chromatographic Conditions:
-
Column: Megabore capillary column[7]
Procedure:
-
Directly inject a small volume of the radiopharmaceutical sample into the GC system.
-
The Kryptofix 222 is eluted and detected by the nitrogen-selective detector.
-
Quantification is achieved by comparing the peak area of the sample to that of a known standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the LC-MS/MS and TLC spot test methods.
Caption: Workflow for Kryptofix 222 quantification by LC-MS/MS.
Caption: Workflow for the TLC spot test for Kryptofix 222.
Conclusion
The choice of method for quantifying Kryptofix 222 in radiopharmaceuticals is a critical decision in the quality control process. LC-MS/MS stands out as a highly sensitive and quantitative method, ideal for method validation and development, offering analysis times of less than a minute.[1] For routine quality control where a rapid pass/fail result is sufficient, the TLC spot test provides a simple, fast, and cost-effective alternative.[2][10] Gas chromatography also presents a viable, rapid, and sensitive option for direct analysis.[7][9] The selection of the most suitable method will ultimately depend on the specific regulatory requirements, available instrumentation, and the desired level of quantitative detail.
References
- 1. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of kryptofix 2.2.2 concentration in [18F] FDG radiopharmaceutical [inis.iaea.org]
- 9. Direct analysis of Kryptofix 2.2.2 in 18FDG by gas chromatography using a nitrogen-selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Development and Successful Validation of Simple and Fast TLC Spot Tests for Determination of Kryptofix® 2.2.2 and Tetrabutylammonium in 18F-Labeled Radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
Detecting Kryptofix 222: A Comparative Guide to Analytical Techniques
In the synthesis of radiopharmaceuticals, particularly those labeled with fluorine-18, the phase-transfer catalyst Kryptofix 222 plays a pivotal role. However, due to its toxicity, stringent quality control measures are necessary to ensure its removal from the final drug product. This guide provides a comparative overview of various analytical methods for the detection and quantification of residual Kryptofix 222, with a focus on Thin-Layer Chromatography (TLC) and its alternatives. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical method for their needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for Kryptofix 222 detection is often a trade-off between sensitivity, speed, cost, and the complexity of the instrumentation required. The following table summarizes the key performance characteristics of commonly employed techniques.
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC) / Spot Test | 2 µg/mL to 6.25 mg/L[1][2] | Simple, rapid, and cost-effective; requires minimal equipment.[2] | Semi-quantitative; may be susceptible to interference from other nitrogen-containing compounds.[3] |
| Gas Chromatography (GC) | ~0.25 µg/mL | High sensitivity and quantitative. | Requires more specialized equipment and sample derivatization may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | 2 µg/mL (with ELSD)[4] | Quantitative and can be automated for high-throughput analysis. | Requires more complex instrumentation and longer analysis times compared to TLC. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) | 0.5 ng/mL (LOQ) to 1.0 ng/mL (LOQ)[5][6][7][8] | Very high sensitivity and specificity; provides structural confirmation.[5][7][8] | High instrument and operational costs; requires highly skilled operators. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are the experimental protocols for the key methods discussed.
Thin-Layer Chromatography (TLC) Protocol
This protocol outlines a common and widely accepted TLC method for the detection of Kryptofix 222.
1. Materials and Reagents:
-
Stationary Phase: Silica gel 60 TLC plates (plastic or glass-backed).[1]
-
Mobile Phase: A mixture of methanol and ammonium hydroxide (9:1 v/v).[9]
-
Visualization Reagent: Iodine vapor or an acidic iodoplatinate solution.[1]
-
Standard Solution: A solution of Kryptofix 222 at a known concentration (e.g., 50 µg/mL) in a suitable solvent (e.g., water or the sample matrix).[1]
-
Sample Solution: The final radiopharmaceutical product to be tested.
2. Procedure:
-
Spotting: Using a capillary tube or micropipette, apply a small spot (typically 2-5 µL) of the sample solution and the standard solution side-by-side onto the baseline of the TLC plate.[10]
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate until it is approximately 1-2 cm from the top edge.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization: Place the dried TLC plate in a sealed chamber containing iodine crystals or spray the plate with the iodoplatinate reagent. Kryptofix 222 will appear as a distinct spot.
-
Analysis: Compare the size and intensity of the spot from the sample solution to that of the standard solution to estimate the concentration of Kryptofix 222. The retention factor (Rf) value can also be calculated and compared for identification.
Gas Chromatography (GC) Protocol
This protocol provides a general outline for the quantitative analysis of Kryptofix 222 using GC.
1. Instrumentation and Columns:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity.
-
Column: A suitable capillary column, such as one with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
2. Chromatographic Conditions:
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: An initial temperature of around 150 °C, held for a short period, followed by a temperature ramp to a final temperature of approximately 300 °C.
-
Detector Temperature: Typically set around 300 °C.
-
Carrier Gas: Helium or nitrogen at an appropriate flow rate.
3. Procedure:
-
Sample Preparation: The sample may require extraction or derivatization to improve volatility and chromatographic performance.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard solution into the GC.
-
Data Acquisition and Analysis: Record the chromatogram and integrate the peak corresponding to Kryptofix 222. A calibration curve generated from standards of known concentrations is used to quantify the amount of Kryptofix 222 in the sample.
High-Performance Liquid Chromatography (HPLC) Protocol
The following is a representative HPLC method for the quantification of Kryptofix 222.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Column: A C18 reversed-phase column is commonly used.[4]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][11]
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
Detection: UV detection can be performed at a low wavelength (e.g., 210 nm) after pre-column derivatization, or an ELSD can be used for direct detection.[4][12]
3. Procedure:
-
Sample Preparation: The sample is typically diluted in the mobile phase before injection.
-
Injection: Inject a defined volume of the sample or standard solution onto the HPLC column.
-
Data Acquisition and Analysis: Monitor the column effluent with the detector and record the chromatogram. The concentration of Kryptofix 222 is determined by comparing the peak area of the sample to a calibration curve prepared from standards.
Workflow Visualization
The following diagram illustrates the typical workflow for the detection of Kryptofix 222 using Thin-Layer Chromatography.
Caption: Workflow for Kryptofix 222 detection by TLC.
Conclusion
The selection of an appropriate analytical method for the detection of Kryptofix 222 is a critical aspect of quality control in the production of radiopharmaceuticals. While TLC offers a rapid, simple, and cost-effective screening method, it is semi-quantitative and may lack the specificity of other techniques. For quantitative and highly sensitive analysis, GC, HPLC, and particularly UPLC/MS/MS are superior alternatives, albeit with higher instrumentation and operational costs. The detailed protocols and comparative data presented in this guide are intended to assist researchers and quality control professionals in making an informed decision based on their specific analytical requirements and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Determination of residual Kryptofix 2.2.2 levels in [18F]-labeled radiopharmaceuticals for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Kryptofix 2.2.2 in 2-[(18)F]FDG and other radiopharmaceuticals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thin layer chromatographic detection of kryptofix 2.2.2 in the routine synthesis of [18F]2-fluoro-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous analysis of FDG, ClDG and Kryptofix 2.2.2 in [18F]FDG preparation by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of 18F-Labeling: A Guide to Phase Transfer Catalysts Beyond Kryptofix 222
For researchers, scientists, and drug development professionals, the efficient and reliable incorporation of fluorine-18 (¹⁸F) into radiotracers is a cornerstone of positron emission tomography (PET) imaging. For decades, the cryptand Kryptofix 222 (K2.2.2) has been the gold standard phase transfer catalyst (PTC) for this purpose. However, the landscape of ¹⁸F-labeling is evolving, with several alternative PTCs emerging that offer comparable, and in some cases, superior performance, along with potential advantages in cost, ease of use, and compatibility with sensitive precursors.
This comprehensive guide provides an objective comparison of prominent alternative PTCs to Kryptofix 222 for ¹⁸F-labeling. We present a detailed analysis of their performance based on experimental data, including radiochemical yield (RCY), reaction times, and conditions. Furthermore, we provide detailed experimental protocols for key radiotracers and visualize the workflows using Graphviz diagrams to offer a clear and practical resource for your radiochemistry endeavors.
Performance Comparison of Phase Transfer Catalysts
The choice of a phase transfer catalyst can significantly impact the efficiency and outcome of an ¹⁸F-labeling reaction. Below, we compare the performance of Kryptofix 222 with its leading alternatives across a range of commonly synthesized PET radiotracers.
Tetrabutylammonium (TBA) Salts
Tetrabutylammonium salts, particularly tetrabutylammonium bicarbonate (TBAHCO₃), have emerged as a widely adopted and effective alternative to Kryptofix 222.[1][2][3][4][5] They are known for their lower basicity, which can be advantageous when working with base-sensitive precursors.[6]
| Radiotracer | PTC System | Precursor Amount (mg) | Reaction Time (min) | Reaction Temp. (°C) | Radiochemical Yield (RCY, decay-corrected) | Reference |
| [¹⁸F]FDG | K2.2.2/K₂CO₃ | - | ~35 | - | ~45% | [7] |
| TBAHCO₃ | - | ~30 | - | 50.3 ± 9% | [6] | |
| 16α-[¹⁸F]FES | K2.2.2/K₂CO₃ | 2 | 15 | 135 | 48.7 ± 0.95% | [1][2][4][5] |
| TBAHCO₃ | 2 | 10 | 135 | 46.7 ± 0.77% | [1][2][4][5] | |
| [¹⁸F]Fallypride | K2.2.2/K₂CO₃ | - | - | - | 17% (not decay-corrected) | [8][9] |
| TBAHCO₃ | - | - | - | 44% (not decay-corrected) | [8][9] | |
| [¹⁸F]FMISO | K2.2.2/K₂CO₃ | - | - | - | 15 ± 3% | |
| TBAHCO₃ | - | - | - | 30 ± 5% |
Table 1: Performance Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate (TBAHCO₃)
Ionic Liquids (ILs)
Ionic liquids represent a newer class of PTCs that can also serve as the reaction medium. They offer the potential for simplified procedures, including tolerance to residual water, which can eliminate the need for rigorous azeotropic drying.[10][11] A commonly explored example is 1-butyl-3-methylimidazolium triflate ([bmim][OTf]).[3]
| Radiotracer | PTC System (Ionic Liquid) | Precursor | Reaction Time (min) | Reaction Temp. (°C) | Radiochemical Yield (RCY) | Reference |
| [¹⁸F]Fluoroalkane | [bmim][OTf] / Cs₂CO₃ | 2-(3-methanesulfonyloxypropoxy)naphthalene | 5-10 | 120 | 93 ± 1.2% | [3] |
Table 2: Performance of an Imidazolium-Based Ionic Liquid in ¹⁸F-Labeling
Functionalized Quaternary Ammonium Salts
Novel quaternary ammonium salts with specific functionalities are being designed to offer unique advantages. Tri-(tert-butanol)-methylammonium iodide (TBMA-I) is one such example, developed to facilitate elution with anhydrous solvents and circumvent the azeotropic drying step.
| Radiotracer | PTC System | Precursor | Reaction Time (min) | Reaction Temp. (°C) | Radiochemical Yield (RCY) | Reference |
| [¹⁸F]Fluoropropyl tosylate | TBMA-I | 1,3-ditosylpropane | 20 | 85 | 57% |
Table 3: Performance of Tri-(tert-butanol)-methylammonium iodide (TBMA-I) in ¹⁸F-Labeling
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful radiolabeling. Below are representative protocols for the synthesis of common PET tracers using alternative phase transfer catalysts.
Automated Synthesis of [¹⁸F]FDG using Tetrabutylammonium Bicarbonate
This protocol is adapted for an automated synthesis module.
1. [¹⁸F]Fluoride Trapping and Elution:
-
[¹⁸F]Fluoride in [¹⁸O]water is passed through a QMA cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted with a solution of 75 mM tetrabutylammonium bicarbonate in acetonitrile/water.
2. Azeotropic Drying:
-
The eluate is heated at 115°C under a stream of nitrogen to evaporate the solvent.
-
Anhydrous acetonitrile is added, and the evaporation is repeated to ensure anhydrous conditions.
3. Radiosynthesis:
-
A solution of the precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), in anhydrous acetonitrile is added to the dried [¹⁸F]TBAF.
-
The reaction mixture is heated at 120°C for 5 minutes.
4. Hydrolysis:
-
The reaction mixture is cooled, and 1 N HCl is added.
-
The mixture is heated at 100°C for 5 minutes to hydrolyze the acetyl protecting groups.
5. Purification:
-
The crude product is neutralized and passed through a series of purification cartridges (e.g., alumina, C18) to remove unreacted [¹⁸F]fluoride and other impurities.
6. Quality Control:
-
The final product is analyzed by radio-TLC and HPLC to determine radiochemical purity and specific activity.
Synthesis of 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES) using Tetrabutylammonium Bicarbonate
This protocol describes an automated synthesis approach.[1][2][4][5]
1. [¹⁸F]Fluoride Elution:
-
[¹⁸F]fluoride trapped on a QMA cartridge is eluted with 500 µL of 0.075 M TBAHCO₃ in ethanol.[1]
2. Fluorination:
-
The precursor, 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone, dissolved in acetonitrile is added to the [¹⁸F]TBAF eluate.
-
The reaction is heated at 135°C for 10 minutes.[1]
3. Hydrolysis and Neutralization:
-
The intermediate product is hydrolyzed with hydrochloric acid.
-
The reaction mixture is then neutralized with sodium bicarbonate.
4. Purification:
-
The crude product is purified by semi-preparative HPLC.
-
The solvent is removed by rotary evaporation to yield the final product.
Experimental Workflows and Logical Relationships
Visualizing the experimental workflows can provide a clearer understanding of the procedural steps involved in ¹⁸F-labeling with different phase transfer catalysts.
References
- 1. Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate [frontiersin.org]
- 5. Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of Kryptofix 2.2.2 in FDG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Kryptofix 2.2.2 in Fludeoxyglucose (FDG) preparations. The selection of an appropriate analytical method is critical for ensuring the safety and quality of FDG, a widely used radiopharmaceutical for positron emission tomography (PET). This document details the performance of mass spectrometry-based methods alongside alternative techniques, supported by experimental data and detailed protocols.
Introduction
Kryptofix 2.2.2, a phase transfer catalyst, is instrumental in the synthesis of [¹⁸F]FDG. However, its inherent toxicity necessitates stringent control of its residual levels in the final drug product. Regulatory bodies have established strict limits for Kryptofix 2.2.2 in FDG injections. Consequently, robust and sensitive analytical methods are required for its accurate quantification. This guide explores and compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Performance Comparison of Analytical Methods
The choice of analytical method for Kryptofix 2.2.2 determination in FDG depends on a balance of sensitivity, specificity, speed, and available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Feature | LC-MS/MS | TLC | GC | HPLC-UV |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL[1] | 2 - 25 µg/mL (ppm) | ~0.25 µg/mL | Not specified |
| Linearity Range | 0.5 - 100 ng/mL[1] | Qualitative/Semi-quantitative | Not specified | Good linearity reported[2] |
| Precision (%CV) | < 5%[1] | Not applicable | Not specified | Good reproducibility reported[2] |
| Accuracy (%RE) | < ± 3%[1] | Not applicable | Not specified | Good accuracy reported |
| Analysis Time | ~3 - 4 minutes | < 15 minutes | ~2 - 3 minutes | ~15 minutes[2] |
| Specificity | High | Moderate to High | High | Moderate (requires derivatization) |
| Throughput | High (with autosampler) | Moderate | Moderate | High (with autosampler) |
| Instrumentation Cost | High | Low | Moderate | Moderate |
| Sample Preparation | Simple dilution | Direct spotting | Direct injection | Derivatization required[2] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity for the quantification of Kryptofix 2.2.2.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Ultimate XB-C18, 4.6 mm × 150 mm, 3 µm)
-
Mobile Phase: A mixture of 40 mM ammonium acetate buffer and acetonitrile (50:50, v/v)
-
Flow Rate: 0.85 mL/min
-
Injection Volume: 5 - 10 µL
-
Run Time: Approximately 4 minutes
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: m/z 377.3 → 114.1 for Kryptofix 2.2.2
Sample Preparation:
-
Dilute the FDG sample with the mobile phase.
-
An internal standard may be used for improved accuracy.
Thin Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method suitable for qualitative or semi-quantitative screening of Kryptofix 2.2.2.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Visualization reagent: Iodine vapor or Iodoplatinate solution
Procedure:
-
Spot 2-5 µL of the FDG sample and a Kryptofix 2.2.2 standard solution onto a TLC plate.
-
Develop the plate in a chamber containing a suitable mobile phase (e.g., Methanol:Ammonia 9:1 v/v).
-
After development, dry the plate and visualize the spots by exposing it to iodine vapor or spraying with an iodoplatinate reagent.
-
Compare the intensity of the sample spot with that of the standard.
Detection Limits:
-
With iodine vapor visualization: ~25 µg/mL (ppm)
-
With iodoplatinate reagent: ~2 µg/mL (ppm)
A simplified "spot test" can also be performed by directly spotting the sample and standard on a pre-treated TLC plate and observing the color change after applying the visualization reagent.
Gas Chromatography (GC)
GC provides a rapid and sensitive method for Kryptofix 2.2.2 analysis.
Instrumentation:
-
Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD) or a Flame Ionization Detector (FID). An NPD is preferred for its selectivity towards nitrogen-containing compounds.
Chromatographic Conditions:
-
Column: OV-101 megabore capillary column
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: An isothermal or a gradient program can be used to achieve a run time of approximately 2.4 minutes.
-
Injection Volume: 1 - 2 µL
Sample Preparation:
-
Direct injection of the FDG sample is often possible.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method requires a pre-column derivatization step to make Kryptofix 2.2.2 detectable by a UV detector.
Instrumentation:
-
HPLC system with a UV detector
Derivatization Reagent:
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
Procedure:
-
Derivatization: Mix the FDG sample with a PMP solution in the presence of a borate buffer and heat the mixture.
-
Chromatography:
-
Column: C18 reversed-phase column
-
Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent.
-
Detection Wavelength: 210 nm
-
Run Time: Approximately 15 minutes[2]
-
Note: This method can simultaneously analyze for FDG and other impurities like 2-chloro-2-deoxy-D-glucose (ClDG).[2]
Potential Interferences
-
LC-MS/MS: This technique is highly specific, and interferences are minimal due to the use of MRM. However, isobaric compounds could potentially interfere if they produce fragment ions of the same mass.
-
TLC: Other nitrogen-containing compounds in the sample matrix can react with the visualization reagents (iodine or iodoplatinate), leading to false-positive results.
-
GC: The selectivity of the NPD minimizes interferences from non-nitrogen containing compounds. However, other nitrogen-containing volatile impurities could co-elute with Kryptofix 2.2.2.
-
HPLC-UV: The pre-column derivatization with PMP is not specific to Kryptofix 2.2.2. Other primary and secondary amines in the sample could also be derivatized and potentially interfere with the analysis.
Workflow for Kryptofix 2.2.2 Analysis in FDG
The following diagram illustrates a typical workflow for the quality control analysis of Kryptofix 2.2.2 in FDG.
Caption: Workflow for Kryptofix 2.2.2 analysis in FDG.
References
A Comparative Guide to Kryptofix 222 and its Alternatives in Radiopharmaceutical Synthesis: Adherence to European Pharmacopoeia Standards
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of 18F-labeled radiopharmaceuticals, the choice of a phase-transfer catalyst is critical for achieving high radiochemical yields and ensuring the final product's purity and safety. Kryptofix 222 has traditionally been a widely used catalyst. However, its inherent toxicity necessitates strict control of its residual levels in the final drug product, as mandated by the European Pharmacopoeia (Ph. Eur.). This guide provides a comprehensive comparison of Kryptofix 222 with its primary alternative, tetrabutylammonium (TBA), focusing on their performance, analytical testing methodologies as per Ph. Eur. standards, and safety profiles.
Performance and Physicochemical Properties
Kryptofix 222, a cryptand, and tetrabutylammonium salts, a quaternary ammonium salt, are both effective phase-transfer catalysts in nucleophilic 18F-fluorination reactions. They facilitate the transfer of the [18F]fluoride ion from the aqueous phase to the organic phase, where the radiolabeling reaction occurs.
A comparative study on the synthesis of 16α-[18F]fluoroestradiol demonstrated that there was no significant difference in the catalytic activity, radiochemical yield, radiochemical purity, or product stability when using either Kryptofix 222 or tetrabutylammonium bicarbonate. This suggests that TBA can be a viable alternative to Kryptofix 222 in terms of synthetic performance.
| Parameter | Kryptofix 222 | Tetrabutylammonium (TBA) | Reference |
| Molar Mass | 376.49 g/mol | Varies with counter-ion (e.g., TBA bicarbonate: 303.47 g/mol ) | |
| Melting Point | 68-71 °C | Varies with salt form | |
| Radiochemical Yield | No significant difference observed in a comparative study | No significant difference observed in a comparative study | |
| Radiochemical Purity | No significant difference observed in a comparative study | No significant difference observed in a comparative study | |
| Product Stability | No significant difference observed in a comparative study | No significant difference observed in a comparative study |
European Pharmacopoeia Limits and Toxicity
Due to their toxicity, the European Pharmacopoeia imposes strict limits on the residual amounts of these catalysts in the final radiopharmaceutical preparations.
| Catalyst | Ph. Eur. Limit | Intravenous LD50 (Rodents) | Reference |
| Kryptofix 222 | 2.2 mg per maximum recommended dose (V) in [18F]FDG injection | 32-35 mg/kg | [1] |
| Tetrabutylammonium (TBA) | 2.6 mg per maximum recommended dose (V) in 18F-radiopharmaceuticals | Data not consistently available for i.v. administration; toxicity is the basis for the limit. | [2] |
A commonly applied acceptance criterion for Kryptofix 222 in practice is not more than 50 µg/mL.[3]
Experimental Protocols for Quality Control
The following are detailed methodologies for the determination of Kryptofix 222 and Tetrabutylammonium as per European Pharmacopoeia guidelines.
Kryptofix 222: Thin-Layer Chromatography (TLC) Method
This method is a limit test to ensure that the concentration of Kryptofix 222 in the final product does not exceed the specified limit.
Materials:
-
Silica gel TLC plate
-
Test solution: The radiopharmaceutical preparation to be tested.
-
Reference solution: A solution of Kryptofix 222 at a concentration of 50 µg/mL.
-
Mobile phase: A mixture of methanol and 30% ammonia (9:1, v/v).[3]
-
Visualization reagent: Iodine vapor.
Procedure:
-
On a silica gel TLC plate, apply 5 µL of the test solution and 5 µL of the reference solution as separate spots.[3]
-
Allow the spots to air dry completely.
-
Place the TLC plate in a chromatography tank containing the mobile phase.
-
Allow the mobile phase to ascend the plate until it has traveled a sufficient distance.
-
Remove the plate from the tank and allow it to dry completely.
-
Place the dried plate in a closed container with iodine vapor to visualize the spots.[3]
-
Compare the size and intensity of the spot from the test solution with the spot from the reference solution. The spot from the test solution should not be larger or more intense than the spot from the reference solution.
Tetrabutylammonium (TBA): Thin-Layer Chromatography (TLC) Method
Similar to the test for Kryptofix 222, this is a limit test for TBA.
Materials:
-
Silica gel TLC plate
-
Test solution: The radiopharmaceutical preparation to be tested.
-
Reference solution: A solution of a suitable tetrabutylammonium salt at a concentration corresponding to the Ph. Eur. limit.
-
Mobile phase: A mixture of methanol and concentrated ammonia (e.g., 90:10 v/v or 0.5:100 v/v depending on the matrix).[1][4]
-
Visualization reagent: Iodine vapor.
Procedure:
-
Apply 2 µL of the test solution and 2 µL of the reference solution as separate spots on a silica gel TLC plate.[4]
-
Allow the spots to dry.
-
Develop the plate using the appropriate mobile phase over 4/5 of the plate's length.[4]
-
Dry the plate at 50 °C for a maximum of 30 seconds.[4]
-
Expose the plate to iodine vapor for 1 minute to visualize the spots.[4]
-
Compare the spot from the test solution with that of the reference solution. The test is compliant if the spot from the test solution is not more intense than the spot from the reference solution.
Visualizations
Workflow of 18F-Radiopharmaceutical Synthesis and Quality Control.
TLC Method for Kryptofix 222/TBA Limit Test.
Conclusion
Both Kryptofix 222 and tetrabutylammonium salts are effective phase-transfer catalysts for the synthesis of 18F-radiopharmaceuticals. While Kryptofix 222 has a long history of use, TBA presents a viable alternative with comparable performance in terms of radiochemical yield and purity. The choice between these catalysts may depend on factors such as the specific synthesis module, the precursor used, and the established quality control procedures in a given facility. Regardless of the catalyst chosen, strict adherence to the limits and analytical testing procedures outlined in the European Pharmacopoeia is mandatory to ensure the safety and quality of the final radiopharmaceutical product. The development of more sensitive analytical methods, such as LC-MS/MS, can provide a more accurate quantification of these residual catalysts, further enhancing product safety.
References
Comparative study of anion activation systems in 18F-fluorination
A Comparative Guide to Anion Activation Systems in ¹⁸F-Fluorination
For researchers, scientists, and drug development professionals engaged in positron emission tomography (PET) radiochemistry, the efficient activation of the [¹⁸F]fluoride anion is a critical step in the synthesis of ¹⁸F-labeled radiopharmaceuticals. This guide provides an objective comparison of commonly employed anion activation systems, supported by experimental data, to aid in the selection of the most suitable method for a given application. The primary focus is on the widely used Kryptofix 2.2.2 (K₂₂₂) system and the increasingly popular tetraalkylammonium salts, highlighting their performance in terms of radiochemical yield, reaction conditions, and overall process efficiency.
Introduction to Anion Activation in ¹⁸F-Fluorination
The production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron yields aqueous [¹⁸F]F⁻. In this state, the fluoride ion is heavily solvated by water molecules, which significantly reduces its nucleophilicity. To achieve efficient ¹⁸F-fluorination, the [¹⁸F]F⁻ must be separated from the target water and activated. This is typically accomplished by trapping the [¹⁸F]F⁻ on an anion exchange cartridge, followed by elution with a solution containing a phase transfer catalyst (PTC). The PTC complexes the counter-ion (e.g., K⁺) or provides a lipophilic cation (e.g., tetraalkylammonium), effectively creating a "naked" and more reactive [¹⁸F]fluoride in an organic solvent suitable for nucleophilic substitution reactions.
Two major strategies for anion activation have emerged: the traditional method involving the aminopolyether Kryptofix 2.2.2 with a potassium salt, and methods employing tetraalkylammonium salts, such as tetrabutylammonium (TBA) and tetraethylammonium (TEA) bicarbonate or other salts. In recent years, "minimalist" or "non-anhydrous, minimally basic" (NAMB) approaches have been developed to simplify the procedure, often avoiding the time-consuming azeotropic drying step.[1][2]
Comparative Performance of Anion Activation Systems
The choice of anion activation system can significantly impact the radiochemical yield (RCY), reaction time, and applicability to sensitive substrates. The following tables summarize quantitative data from comparative studies of different systems.
Table 1: Comparison of Kryptofix 2.2.2 and Tetrabutylammonium Bicarbonate for the Synthesis of 16α-[¹⁸F]Fluoroestradiol ([¹⁸F]FES)
| Parameter | Kryptofix 2.2.2 / K₂CO₃ | Tetrabutylammonium Bicarbonate (TBA·HCO₃) | Reference |
| Decay-Corrected RCY | 48.7 ± 0.95% (n=4) | 46.7 ± 0.77% (n=4) | [3][4] |
| Fluorination Temp. | 135°C | 135°C | [3][5] |
| Fluorination Time | 15 min | 10-15 min | [3][5] |
| Total Synthesis Time | 48 ± 2 min (n=4) | 48 ± 3 min (n=4) | [3][5] |
A study on the automated synthesis of 16α-[¹⁸F]FES found no significant difference in the catalytic activity between the K₂₂₂/K₂CO₃ and TBA·HCO₃ systems under the specified conditions.[3][5] However, another report indicated that TBA·HCO₃ resulted in a higher RCY than K₂₂₂/K₂CO₃ when the fluorination was conducted for 8 minutes at 130°C.[3][5]
Table 2: Performance of Different Phase Transfer Catalysts in Aliphatic and Aromatic ¹⁸F-Fluorination
| Radiotracer | PTC System | RCY (%) | Reaction Conditions | Reference |
| [¹⁸F]Fluoropropyl tosylate | TBMA-I | Not specified | 85°C, 20 min in CH₃CN | [6] |
| [¹⁸F]Fluoropropyl tosylate | K₂₂₂/K₂CO₃ | 65% | Not specified | [7] |
| [¹⁸F]Fluoropropyl tosylate | TEAB | 60% | Not specified | [7] |
| 6-[¹⁸F]Fluorobenzothiazole | TEAB | 62% | 110°C, 20 min in DMA/n-BuOH | [6][7] |
| [¹⁸F]Fallypride | K₂₂₂/K₂CO₃ (in MeCN/H₂O) | 26 ± 4.9% | Not specified | [8] |
| [¹⁸F]Fallypride | K₂₂₂/K₂CO₃ (in MeOH/H₂O) | 71 ± 1.9% | Not specified | [8] |
| [¹⁸F]Fallypride | TBAHCO₃ (in MeCN/H₂O) | 44 ± 4.1% | Not specified | [8] |
| [¹⁸F]Fallypride | TBAHCO₃ (in MeOH) | 71 ± 1.2% | Not specified | [8] |
| [¹⁸F]Fallypride | TEATos (3% H₂O) | Not specified | 150°C, 10 min (microwave) | [2] |
| [¹⁸F]FDOPA | K₂₂₂/K₂C₂O₄/K₂CO₃ | 40 ± 4% | Not specified | [8] |
| [¹⁸F]FDOPA | K₂₂₂/K₂CO₃ (classical) | 12% | Not specified | [8] |
| [¹⁸F]FMISO | K₂₂₂/K₂CO₃ | 15 ± 3% | Not specified | [8] |
| [¹⁸F]FMISO | TBAF | 30 ± 5% | Not specified | [8] |
*TBMA-I: Tri-(tert-butanol)-methylammonium iodide; TEAB: Tetraethylammonium bicarbonate; TEATos: Tetraethylammonium tosylate; DMA: Dimethylacetamide; n-BuOH: n-Butanol.
The data suggests that the choice of solvent and the specific tetraalkylammonium salt can have a profound impact on the RCY, in some cases outperforming the traditional K₂₂₂ system, especially for base-sensitive precursors.[8] The use of methanolic solutions for elution appears to be beneficial in certain syntheses.[8]
Experimental Protocols
Protocol 1: Automated Synthesis of 16α-[¹⁸F]FES using Kryptofix 2.2.2/K₂CO₃
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is passed through a QMA cartridge to trap the [¹⁸F]F⁻. The cartridge is then eluted with a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water into the reaction vessel.[3][5]
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is typically repeated to ensure anhydrous conditions.[3]
-
Radiofluorination: The precursor, 3-methoxymethyl-16α,17α-epiestriol-O-cyclic sulfone (MMSE), dissolved in anhydrous acetonitrile is added to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex. The reaction mixture is heated at 135°C for 15 minutes.[3][5]
-
Hydrolysis and Neutralization: The intermediate product is hydrolyzed with hydrochloric acid and then neutralized with sodium bicarbonate.[3]
-
Purification: The crude product is purified by semi-preparative HPLC.[3]
-
Formulation: The solvent is removed by rotary evaporation to yield the solvent-free product.[3]
Protocol 2: Automated Synthesis of 16α-[¹⁸F]FES using Tetrabutylammonium Bicarbonate (TBA·HCO₃)
-
[¹⁸F]Fluoride Trapping and Elution: [¹⁸F]Fluoride is trapped on a QMA cartridge as described above. The elution is performed using a 0.075 M solution of TBA·HCO₃ in ethanol (500 µl).[3][5]
-
Azeotropic Drying: Similar to the K₂₂₂ method, azeotropic drying with acetonitrile is performed.[3]
-
Radiofluorination: The MMSE precursor in acetonitrile is added to the dried TBA⁺[¹⁸F]F⁻, and the reaction is heated at 135°C for 10 minutes.[3][5]
-
Hydrolysis, Neutralization, Purification, and Formulation: These steps are identical to those described in Protocol 1.[3]
Protocol 3: "Non-Anhydrous, Minimally Basic" (NAMB) Synthesis of [¹⁸F]Fallypride
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an MP-1 anion-exchange column (10-12 mg).[2]
-
Elution: The [¹⁸F]F⁻ is eluted with a solution of tetraethylammonium tosylate (TEATos) in a mixture of acetonitrile and water (e.g., 7:3 v/v).[2]
-
Radiofluorination: The eluate containing the [¹⁸F]F⁻ is directly added to a solution of the tosyl-fallypride precursor in an organic solvent (e.g., acetonitrile or DMSO) to achieve a final water content of 3-5%. The reaction mixture is then heated, for instance, by microwave irradiation at 150°C for 10 minutes. This approach obviates the need for azeotropic drying.[1][2]
-
Purification: The product is purified using standard chromatographic techniques.
Visualization of Anion Activation Mechanisms
The following diagrams illustrate the proposed mechanisms of anion activation for the Kryptofix 2.2.2 and tetraalkylammonium salt systems.
Caption: Kryptofix 2.2.2 encapsulates the K⁺ ion, facilitating the transfer of [¹⁸F]F⁻ into the organic phase.
Caption: The lipophilic TBA⁺ cation pairs with [¹⁸F]F⁻, enhancing its solubility and reactivity in organic solvents.
Conclusion
Both Kryptofix 2.2.2 and tetraalkylammonium salts are effective anion activation systems for ¹⁸F-fluorination. The traditional K₂₂₂/K₂CO₃ system is robust and widely used, but the requirement for stringent azeotropic drying and the presence of a strong base can be disadvantageous for certain applications. Tetraalkylammonium salts offer a versatile alternative, with studies showing comparable or even superior performance, particularly in "minimalist" or non-anhydrous protocols that simplify the overall radiosynthesis process.[2][6][7] The choice between these systems will depend on the specific radiotracer being synthesized, the sensitivity of the precursor to base and heat, and the desired level of automation and process simplification. For base-sensitive precursors, the milder conditions offered by some tetraalkylammonium salt-based methods may be particularly advantageous.[8] Future developments in this field will likely continue to focus on streamlining the ¹⁸F-fluorination process, minimizing the need for harsh conditions and complex purification steps.
References
- 1. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Quick Automatic Synthesis of Solvent-Free 16α-[18F] Fluoroestradiol: Comparison of Kryptofix 222 and Tetrabutylammonium Bicarbonate [frontiersin.org]
- 6. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Fluorination Using Tri-Tert-Butanol Ammonium Iodide as Phase-Transfer Catalyst: An Alternative Minimalist Approach [mdpi.com]
- 8. State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Rapid Detection of Kryptofix 222
For Researchers, Scientists, and Drug Development Professionals
Kryptofix 222 (K222), a cryptand, is a crucial phase-transfer catalyst in synthesizing various radiopharmaceuticals, particularly those labeled with fluorine-18. However, its inherent toxicity necessitates stringent quality control to ensure its removal from the final drug product. The development of rapid and reliable detection methods is paramount for timely batch release and patient safety. This guide provides a comparative overview of common analytical techniques for detecting K222, with a focus on spot tests and their instrumental alternatives. Experimental data is presented to aid in method selection and implementation.
Comparison of Kryptofix 222 Detection Methods
The selection of an appropriate analytical method for K222 detection depends on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. While rapid spot tests offer a quick qualitative or semi-quantitative assessment, chromatographic and mass spectrometric methods provide higher sensitivity and quantitative accuracy.
| Method | Principle | Analysis Time | Detection Limit | Key Advantages | Key Disadvantages |
| TLC Spot Test | Colorimetric reaction on a Thin-Layer Chromatography (TLC) plate | < 5 minutes[1] | 2 - 5 µg/mL[1][2] | Rapid, simple, low cost, minimal equipment | Semi-quantitative, potential for false positives/negatives[3] |
| HPLC-UV | Chromatographic separation followed by Ultraviolet detection | ~15 minutes | Not specified | Quantitative, good for routine QC | May require derivatization for sensitivity |
| GC-NPD | Gas chromatographic separation with a Nitrogen-Phosphorus Detector | ~2 minutes[4] | 0.25 - 0.50 µg/mL | Rapid, quantitative, sensitive to nitrogen compounds | Requires sample volatility |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry | < 1 - 4 minutes[5][6] | 0.5 - 1.0 ng/mL[5][7] | Highly sensitive and specific, quantitative | High instrument cost and complexity |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Thin-Layer Chromatography (TLC) Spot Test
This method provides a rapid, visual determination of the presence or absence of K222.
Materials:
-
Silica gel 60 TLC plates (plastic-backed)[1]
-
Iodoplatinate reagent[1]
-
Kryptofix 222 standard solution (e.g., 50 µg/mL)[8]
-
Sample solution
-
Micropipette
Procedure:
-
Reagent Preparation (Iodoplatinate Solution) [9]
-
Solution A: Dissolve 3.0 g of potassium iodide and 5.0 mL of concentrated hydrochloric acid in 50.0 mL of distilled water.
-
Solution B: Dissolve 0.15 g of potassium hexachloroplatinate(IV) in 5.0 mL of concentrated hydrochloric acid.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
TLC Plate Preparation:
-
Spotting:
-
Development and Visualization:
-
Allow the spots to air dry.
-
A positive reaction for K222 is indicated by the appearance of a blue-black or dark brown spot.[1] The intensity of the spot can be compared to the standard for a semi-quantitative estimation.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the quantitative determination of K222.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]
Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-C18 rapid-resolution column (2.1 × 30 mm, 3.5 µm)[5]
-
Mobile Phase: A gradient of water and acetonitrile, each containing a small percentage of a modifier like formic acid, can be used. A typical mobile phase could be 40 mmol/L ammonium acetate buffer and acetonitrile (50:50)[3].
-
Flow Rate: 0.85 mL/min[3]
-
Injection Volume: 5 µL[10]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transition for K222: m/z 377.3 → 114.1[5]
Procedure:
-
Prepare a series of K222 standard solutions of known concentrations.
-
Prepare the sample for analysis, which may involve dilution.
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify the amount of K222 in the sample by comparing its peak area to the calibration curve generated from the standards.
Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD)
This technique is suitable for the rapid and sensitive detection of nitrogen-containing compounds like K222.
Instrumentation:
-
Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD)[4]
-
Megabore capillary column (e.g., OV-101)[4]
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Isothermal or a temperature ramp depending on the specific application.
-
Carrier Gas: Helium
Procedure:
-
Prepare K222 standard solutions in a suitable solvent.
-
Directly inject a small volume of the sample and standards into the GC.
-
The K222 is separated from other components in the column and detected by the NPD.
-
Quantification is achieved by comparing the peak response of the sample to that of the standards.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. A color spot test for the detection of Kryptofix 2.2.2 in [18F]FDG preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct measurement of Kryptofix 2.2.2 in 18F-FDG by Gas Chromatography [tws.xml-journal.net]
- 5. Quantification of Kryptofix 2.2.2 in [18F]fluorine-labelled radiopharmaceuticals by rapid-resolution liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Kryptofix 221
For researchers and scientists in the fast-paced world of drug development, meticulous attention to laboratory safety and chemical handling is paramount. Kryptofix 221, a valuable cryptand for complexing cations, requires careful management from acquisition to disposal. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal protocol, it is crucial to be fully aware of the immediate safety and handling requirements for this compound. Adherence to these guidelines is the first line of defense against potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use nitrile rubber gloves.
-
Body Protection: A lab coat is mandatory.
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator.
In Case of Exposure:
-
After inhalation: Move the individual to fresh air.
-
In case of skin contact: Immediately wash off with plenty of water.
-
In case of eye contact: Rinse out with plenty of water.
-
If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, sourced from safety data sheets, to inform safe handling and disposal decisions.
| Property | Value |
| CAS Number | 31364-42-8 |
| Molecular Formula | C₁₆H₃₂N₂O₅ |
| Molar Mass | 332.44 g/mol |
| Form | Liquid |
| Density | 1.111 g/cm³ at 20 °C |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Water Solubility | Miscible |
| Storage Temperature | +2°C to +8°C |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water)[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is as hazardous chemical waste. However, for small quantities typically used in a laboratory setting, a chemical degradation step can be employed to reduce its hazard profile before collection. The following protocol is based on the general principles of oxidizing polyether compounds.
Experimental Protocol: Oxidative Degradation
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Dilution:
-
For every 1 volume of this compound waste, add 9 volumes of water to dilute the solution. This is a crucial safety step to control the reaction rate.
-
-
Preparation of Oxidizing Agent:
-
Prepare a 1 M solution of potassium permanganate (KMnO₄).
-
-
Degradation Reaction:
-
Slowly add the 1 M potassium permanganate solution to the diluted this compound solution while stirring continuously.
-
A color change to brown, indicating the formation of manganese dioxide (MnO₂), signifies the progress of the oxidation reaction.
-
Continue adding the potassium permanganate solution until a faint, persistent pink or purple color remains, indicating an excess of the oxidizing agent and the completion of the degradation.
-
-
Neutralization and Final Disposal:
-
After the reaction is complete, neutralize any remaining potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the solution becomes colorless or a brown precipitate of MnO₂ is formed.
-
Adjust the pH of the final solution to neutral (pH 7) using a suitable acid or base.
-
The resulting solution and precipitate should be collected in a designated hazardous waste container for collection by your institution's environmental health and safety department.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers can confidently and safely manage this compound waste, contributing to a secure and compliant laboratory environment. This commitment to best practices not only protects individuals but also upholds the integrity of the scientific community's responsibility towards environmental stewardship.
References
Navigating the Safe Handling of Kryptofix 221: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Kryptofix 221, with a focus on personal protective equipment (PPE) and proper disposal protocols. By offering clear, procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Essential Safety Precautions and Personal Protective Equipment (PPE)
This compound, a cryptand used in various chemical syntheses, is classified as harmful if swallowed and can cause skin and serious eye irritation. Adherence to strict safety protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Double gloving is advised for extended handling periods. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposal is critical to prevent contamination and ensure the safety of all laboratory personnel.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling this compound, ensure that a safety data sheet (SDS) is readily accessible. Designate a specific area for handling, preferably within a fume hood.
-
Donning PPE : Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Dispensing : When dispensing the liquid, work slowly and carefully to avoid splashing. Use appropriate tools, such as a calibrated pipette with a fresh tip for each use.
-
During Use : Keep the container of this compound sealed when not in use. Avoid contact with skin, eyes, and clothing.
-
After Use : Tightly seal the this compound container and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan: Step-by-Step Waste Management
-
Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Collection : Collect all this compound waste in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Decontamination : Decontaminate any reusable glassware or equipment that has been in contact with this compound. A thorough rinse with an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water, is recommended. The solvent rinse should be collected as hazardous waste.
-
Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Safe handling workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
